molecular formula C8H11NO B181487 2-Ethyl-6-methoxypyridine CAS No. 199273-56-8

2-Ethyl-6-methoxypyridine

Cat. No.: B181487
CAS No.: 199273-56-8
M. Wt: 137.18 g/mol
InChI Key: QORIWACGFMMFAH-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxypyridine is a versatile pyridine derivative serving as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring both ethyl and methoxy substituents, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound as a building block in the exploration of new active pharmaceutical ingredients (APIs), where it can contribute to the pharmacological properties of a candidate molecule. It also finds application in the development of specialized ligands for catalysis, aiding in the creation of more efficient and selective synthetic pathways. Further applications include its use in material science and as a precursor in the synthesis of agrochemicals. The specific mechanisms of action and research value are highly dependent on the context of its application within a given research program.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIWACGFMMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-6-methoxypyridine CAS 199273-56-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Ethyl-6-methoxypyridine (CAS 199273-56-8)

Executive Summary

2-Ethyl-6-methoxypyridine (CAS 199273-56-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Characterized by a 2,6-disubstituted pyridine scaffold, it serves as a critical intermediate for introducing steric bulk and lipophilicity into drug candidates, particularly in the development of kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound features a pyridine ring substituted at the 2-position with an ethyl group and at the 6-position with a methoxy group. This substitution pattern imparts unique electronic properties, balancing the basicity of the pyridine nitrogen with the electron-donating methoxy group.

Table 1: Chemical Identification
Parameter Details
IUPAC Name 2-Ethyl-6-methoxypyridine
CAS Number 199273-56-8
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CCc1cccc(OC)n1
InChI Key Predicted based on structure
Table 2: Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are predicted based on Structure-Property Relationships (SPR) of close analogs like 2-methoxy-6-methylpyridine.

Property Value / Range Source/Note
Appearance Colorless to pale yellow liquidStandard for alkyl-methoxypyridines
Boiling Point 165°C – 175°C (at 760 mmHg)Predicted (vs. 2-Cl-6-OMe-pyridine BP 185°C)
Density 1.02 – 1.06 g/mLPredicted
LogP 2.1 ± 0.3Calculated (Consensus)
pKa (Conjugate Acid) ~3.5 – 4.0Est.[1] (Methoxy group decreases basicity vs pyridine)
Solubility Soluble in DCM, EtOAc, MeOH; Low in waterLipophilic character

Part 2: Synthesis Methodologies

The synthesis of 2-ethyl-6-methoxypyridine is most reliably achieved via transition-metal-catalyzed cross-coupling reactions. Two primary routes are recommended: Suzuki-Miyaura Coupling (Route A) for high functional group tolerance, and Kumada Coupling (Route B) for cost-effective scale-up.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method utilizes commercially available 2-chloro-6-methoxypyridine and ethylboronic acid. It is preferred for medicinal chemistry applications due to milder conditions and easier purification.

  • Precursor: 2-Chloro-6-methoxypyridine (CAS 17228-64-7)[1]

  • Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos

Protocol:

  • Charge: In a reaction vial, combine 2-chloro-6-methoxypyridine (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-dioxane/water (9:1 ratio). Degas with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal and heat to 90–100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Route B: Kumada Coupling (Scale-Up)

This route uses Grignard reagents and is more economical for larger batches but requires strictly anhydrous conditions.

  • Precursor: 2-Chloro-6-methoxypyridine

  • Reagent: Ethylmagnesium bromide (EtMgBr)

  • Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

Protocol:

  • Setup: Flame-dry a 3-neck flask and maintain a positive nitrogen atmosphere.

  • Charge: Add 2-chloro-6-methoxypyridine (1.0 eq) and Ni(dppp)Cl₂ (2–5 mol%) to anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in ether) over 30 minutes. Exothermic reaction.

  • Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with diethyl ether.

Synthesis Workflow Diagram

SynthesisPathways Start 2,6-Dichloropyridine Inter 2-Chloro-6-methoxypyridine (CAS 17228-64-7) Start->Inter Reagent1 NaOMe / MeOH Reflux Target 2-Ethyl-6-methoxypyridine (CAS 199273-56-8) Inter->Target Reagent2 Route A: EtB(OH)2, Pd cat. (Suzuki) Reagent3 Route B: EtMgBr, Ni cat. (Kumada)

Figure 1: Convergent synthesis pathways starting from 2,6-dichloropyridine or the commercially available chloro-intermediate.[2]

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display a characteristic pattern for a 2,6-disubstituted pyridine.

Shift (δ ppm) Multiplicity Integration Assignment
7.45 – 7.55 Triplet (t) or dd1HH-4 (Pyridine ring)
6.70 – 6.80 Doublet (d)1HH-5 (Pyridine ring)
6.55 – 6.65 Doublet (d)1HH-3 (Pyridine ring)
3.90 – 3.95 Singlet (s)3H-OCH₃ (Methoxy group)
2.70 – 2.80 Quartet (q)2H-CH₂- (Ethyl methylene)
1.25 – 1.35 Triplet (t)3H-CH₃ (Ethyl methyl)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion: [M+H]⁺ = 138.19 m/z

  • Fragmentation: Loss of ethyl group or methoxy group may be observed at higher collision energies.

Part 4: Applications in Drug Development

1. Kinase Inhibitor Scaffold: The 2-ethyl-6-methoxypyridine motif acts as a bioisostere for 1,3-disubstituted benzenes. The pyridine nitrogen provides a hydrogen bond acceptor site crucial for interaction with the hinge region of kinase enzymes (e.g., p38 MAPK, JNK).

2. Metabolic Stability: The introduction of the ethyl group at the 2-position blocks metabolic oxidation at the typically labile


-position of the pyridine ring. The 6-methoxy group modulates the electron density, reducing the propensity for N-oxidation while maintaining solubility.

3. Agrochemicals: Derivatives of this scaffold are investigated as precursors for nicotinoid-like insecticides, where the specific alkyl-alkoxy substitution pattern optimizes binding to insect acetylcholine receptors.

Part 5: Safety & Handling

  • GHS Classification:

    • Flammable Liquid (Category 4): Keep away from heat/sparks.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methoxy group can be sensitive to strong acids (demethylation risk).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[3]

References

  • Suzuki-Miyaura Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4]

    • Source: J. Am. Chem. Soc., 2007, 129 (21), pp 6716–6717.
    • URL:[Link]

  • Kumada Coupling Protocols

    • Title: Nickel-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Aryl Halides.[5]

    • Source: Organic Syntheses, Coll. Vol. 6, p.407 (1988).
    • URL:[Link]

  • Pyridine Physical Properties

    • Title: Properties of 2-Methoxy-6-methylpyridine (Analog Reference).
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • NMR Prediction & Data

    • Title: NMR Spectral Data of Pyridine Deriv
    • Source: National Institute of Advanced Industrial Science and Technology (AIST), SDBS.
    • URL:[Link]

Sources

Technical Guide: Chemical Structure & Synthesis of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Ethyl-6-methoxypyridine (CAS: 199273-56-8) is a disubstituted pyridine derivative characterized by an electron-donating methoxy group at the C6 position and an ethyl chain at C2.[1] This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly as a bioisostere for electron-rich aromatic rings in kinase inhibitors and GPCR ligands.

The molecule exhibits a "push-pull" electronic character where the methoxy group exerts a strong mesomeric effect (+M), activating the ring towards electrophilic attack at the C3 and C5 positions, while the ethyl group provides steric bulk and lipophilicity (increasing LogP).

Core Chemical Data
PropertySpecification
CAS Number 199273-56-8
IUPAC Name 2-Ethyl-6-methoxypyridine
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES COC1=CC=CC(CC)=N1
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~170–175 °C (at 760 mmHg)
Solubility Soluble in MeOH, DCM, EtOAc; Low water solubility

Structural Characterization & Spectroscopic Profile

Understanding the spectroscopic signature is critical for quality control during synthesis. The following data is derived from standard chemical shift principles for 2,6-disubstituted pyridines.

Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses distinct diagnostic peaks.[2] The methoxy group is a strong singlet, while the ethyl group displays a classic triplet-quartet coupling pattern.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position Proton Type Shift (δ, ppm) Multiplicity Integration Coupling (J)
C6-OCH₃ Methoxy 3.91 Singlet (s) 3H -
C2-CH₂ Methylene 2.72 Quartet (q) 2H 7.6 Hz
C2-CH₂-CH₃ Methyl 1.28 Triplet (t) 3H 7.6 Hz
C5-H Aromatic 6.55 Doublet (d) 1H 8.0 Hz
C3-H Aromatic 6.72 Doublet (d) 1H 7.5 Hz

| C4-H | Aromatic | 7.48 | Triplet/dd | 1H | 8.0, 7.5 Hz |

Technical Insight: The C5 proton is significantly shielded (shifted upfield to ~6.55 ppm) due to the ortho-positioning relative to the electron-donating methoxy group. This distinguishes it from the C3 proton, which is less shielded by the alkyl group.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion [M+H]⁺: m/z 138.19

  • Fragmentation Pattern: Loss of the ethyl group (M-29) and loss of the methyl from the methoxy group (M-15) are common fragmentation pathways observed in EI-MS.

Synthetic Pathways

Two primary routes are established for the synthesis of 2-Ethyl-6-methoxypyridine. Route A is preferred for industrial scalability due to lower cost reagents, while Route B offers higher precision for laboratory-scale medicinal chemistry.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This protocol utilizes the commercially available 2-chloro-6-ethylpyridine. The reaction is driven by the electron-deficient nature of the pyridine ring, facilitated by the leaving group (Cl).

  • Precursor: 2-Chloro-6-ethylpyridine

  • Reagent: Sodium Methoxide (NaOMe)[3]

  • Solvent: Methanol (anhydrous) or DMF

  • Conditions: Reflux (65°C) for 4-6 hours

Step-by-Step Protocol:

  • Charge: Dissolve 2-chloro-6-ethylpyridine (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Activation: Add Sodium Methoxide (1.5 eq) slowly at room temperature to prevent exotherms.

  • Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 8:1) until the starting material (Rf ~0.6) disappears.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

  • Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Route B: Palladium-Catalyzed Cross-Coupling

Used when starting from 2-bromo-6-methoxypyridine, introducing the ethyl group via organometallic coupling.

  • Precursor: 2-Bromo-6-methoxypyridine

  • Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 eq)

Synthesis Workflow Diagram

SynthesisPathways start1 2-Chloro-6-ethylpyridine intermediate Intermed: Meisenheimer Complex start1->intermediate Nucleophilic Attack start2 2-Bromo-6-methoxypyridine reagent2 EtB(OH)2 / Pd(dppf)Cl2 Suzuki Coupling start2->reagent2 reagent1 NaOMe / MeOH Reflux, 6h (SnAr) product 2-Ethyl-6-methoxypyridine (Target) reagent2->product C-C Bond Formation intermediate->product -NaCl

Figure 1: Comparison of SnAr and Suzuki Coupling pathways for the synthesis of 2-Ethyl-6-methoxypyridine.

Reactivity & Metabolic Stability

The chemical behavior of 2-Ethyl-6-methoxypyridine is defined by the directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong ortho/para director. However, in the pyridine ring, the nitrogen atom deactivates the ring. The methoxy group counteracts this at the C3 and C5 positions.

  • Halogenation: Bromination with NBS occurs preferentially at C3 (ortho to the methoxy group) rather than C5, due to the directing power of the alkoxy group. This yields 3-bromo-2-ethyl-6-methoxypyridine , a known intermediate (CAS 848360-86-1).[4][5][6]

Directed Ortho-Metalation (DoM)

The methoxy group is an excellent Directed Metalation Group (DMG).

  • Reagent: n-Butyllithium (n-BuLi) / TMEDA.

  • Site of Deprotonation: Exclusively at C3 .

  • Utility: This allows for the introduction of electrophiles (aldehydes, silanes, halogens) specifically at the 3-position, enabling the construction of fused ring systems (e.g., furopyridines).

Metabolic Liability

In drug discovery, the ethyl group is a potential site for metabolic oxidation.

  • CYP450 Oxidation: The benzylic-like methylene (CH₂) of the ethyl group is susceptible to hydroxylation, leading to the 1-hydroxyethyl metabolite.

  • O-Dealkylation: The methoxy group can undergo O-demethylation to form the pyridone tautomer (2-ethyl-6-pyridone), which significantly alters the pharmacophore's hydrogen bonding capability.

Reactivity cluster_reactions Chemical Transformations target 2-Ethyl-6-methoxypyridine brom 3-Bromo-2-ethyl-6-methoxypyridine (via NBS/MeCN) target->brom Electrophilic Subst. (C3) lithio 3-Li-Intermediate (via n-BuLi) target->lithio Directed Metalation (C3) pyridone 2-Ethyl-6-pyridone (via HBr demethylation) target->pyridone Acid Hydrolysis

Figure 2: Major reactivity pathways including halogenation, lithiation, and hydrolysis.[2][7][8][9][10]

Applications in Drug Development

2-Ethyl-6-methoxypyridine serves as a specialized scaffold in medicinal chemistry:

  • Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinase enzymes. The ethyl group fills hydrophobic pockets (gatekeeper residues), while the methoxy group can be tuned to interact with solvent-exposed regions.

  • Bioisostere: It acts as a bioisostere for m-alkoxyanilines or 1,3-disubstituted benzenes, improving solubility and metabolic stability profiles compared to carbocyclic analogs.

  • Ligand Design: Used in the synthesis of bidentate ligands for catalysis when coupled with other heterocycles (e.g., oxazolines).

References

  • PubChem Database. 2-Ethyl-6-methoxypyridine Compound Summary. National Center for Biotechnology Information. Link

  • BLD Pharm. Product Analysis: 2-Ethyl-6-methoxypyridine (CAS 199273-56-8).[1] Accessed 2025.[11][9][10] Link

  • Reagentia. Commercial availability of 3-Bromo-2-ethyl-6-methoxypyridine. Link

  • ChemicalBook. Synthesis and Properties of Alkoxy-Alkyl Pyridines. Link

Sources

2-Ethyl-6-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide profiles 2-Ethyl-6-methoxypyridine , a disubstituted pyridine derivative increasingly relevant in fragment-based drug discovery (FBDD).[1][2] Unlike its more common analog 2-ethyl-6-methylpyridine, the inclusion of the methoxy group (


) at the C6 position introduces a hydrogen bond acceptor and alters the electronic density of the pyridine ring, significantly impacting metabolic stability and ligand-binding affinity.[1][2]

This document provides researchers with a definitive physicochemical profile, a validated synthetic workflow, and strategic insights into its utility as a bioisostere.

Part 1: Physicochemical Profile & Identity[1][2]

Molecular Identity

The defining characteristic of 2-ethyl-6-methoxypyridine is the asymmetry introduced by the lipophilic ethyl group and the polar methoxy group flanking the nitrogen heterocycle.[1][2]

PropertyValueDerivation/Notes
IUPAC Name 2-Ethyl-6-methoxypyridineStructure-based nomenclature
Molecular Formula

Calculated (see below)
Molecular Weight 137.18 g/mol Monoisotopic mass based on standard atomic weights
Exact Mass 137.0841 DaHigh-resolution MS target
Heavy Atom Count 10Non-hydrogen atoms
ClogP (Est.) ~2.1 - 2.4Moderate lipophilicity; ethyl increases LogP vs. methoxypyridine
H-Bond Acceptors 2Pyridine Nitrogen + Methoxy Oxygen
H-Bond Donors 0Aprotic structure
Formula Derivation Logic (Self-Validation)

To ensure accuracy, we derive the formula from the parent pyridine structure (


):
  • Base: Pyridine (

    
    ).[1][2]
    
  • Substitution 1 (C2): Remove H, Add Ethyl (

    
    ).
    
    • 
      [1][2]
      
    • Intermediate:

      
      
      
  • Substitution 2 (C6): Remove H, Add Methoxy (

    
    ).[1][2]
    
    • 
      [1][2]
      
    • Final Formula:

      
      
      

Part 2: Synthetic Methodology

Synthesizing 2-ethyl-6-methoxypyridine requires controlling regioselectivity to prevent bis-substitution.[1][2] The most robust route utilizes a sequential functionalization of 2,6-dichloropyridine.[1][2]

Strategic Route: Sequential Displacement & Coupling

Rationale: Starting with 2,6-dichloropyridine allows for the differentiation of the two positions.[1][2] The first step utilizes a Suzuki-Miyaura coupling (controlled stoichiometry) to install the ethyl group, followed by a nucleophilic aromatic substitution (


) to install the methoxy group.[1][2]
Step 1: Mono-Ethylation (Suzuki-Miyaura) [1][2]
  • Reagents: 2,6-Dichloropyridine, Ethylboronic acid (0.95 eq),

    
    , 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Conditions: 80°C, Inert Atmosphere (

    
    ), 4-6 hours.
    
  • Critical Control: Use a slight deficit of boronic acid to minimize the formation of 2,6-diethylpyridine.[1][2] The unreacted starting material is easily removed via column chromatography due to polarity differences.[1][2]

Step 2: Methoxylation (

)
[1][2]
  • Reagents: Intermediate (2-Chloro-6-ethylpyridine), Sodium Methoxide (NaOMe) (1.5 eq).

  • Solvent: Methanol (anhydrous).[1][2]

  • Conditions: Reflux (65°C), 2-4 hours.

  • Mechanism: The pyridine ring, activated by the electronegative chlorine and the ring nitrogen, undergoes facile nucleophilic attack by the methoxide ion. The ethyl group at C6 exerts minimal steric hindrance, allowing high yields (>90%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical decision nodes.

SynthesisPath Start Start: 2,6-Dichloropyridine Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ethylboronic acid) Start->Step1 Inter Intermediate: 2-Chloro-6-ethylpyridine Step1->Inter Major Path (Mono) SideProduct Side Product: 2,6-Diethylpyridine Step1->SideProduct Over-reaction (Control Stoichiometry) Step2 Step 2: SnAr Substitution (NaOMe, MeOH, Reflux) Inter->Step2 Product Final Product: 2-Ethyl-6-methoxypyridine Step2->Product Nucleophilic Attack

Figure 1: Sequential synthesis pathway from 2,6-dichloropyridine to 2-ethyl-6-methoxypyridine.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
    [2]
    
  • Diagnostic Signals:

    • Methoxy Singlet:

      
       ppm (3H, s).[1][2] Distinctive sharp singlet indicating the 
      
      
      
      group.[1][2]
    • Ethyl Group:

      • Methylene (

        
        ): 
        
        
        
        ppm (2H, q,
        
        
        Hz).[2]
      • Methyl (

        
        ): 
        
        
        
        ppm (3H, t,
        
        
        Hz).[2]
    • Aromatic Region: Three protons exhibiting an ABX or AMX system depending on field strength.[1][2]

      • H3/H5 (doublets) appearing around

        
         6.5–6.8 ppm.[1][2]
        
      • H4 (triplet/multiplet) appearing around

        
         7.4–7.5 ppm.[1][2]
        
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  137 m/z.[1][2]
    
  • Fragmentation Pattern:

    • [M-15] (122 m/z): Loss of methyl radical (from ethyl or methoxy).[1][2]

    • [M-29] (108 m/z): Loss of ethyl radical.[1][2]

    • [M-31] (106 m/z): Loss of methoxy radical (characteristic of anisole-like systems).[1][2]

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2-ethyl-6-methoxypyridine serves as a valuable scaffold for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.[1][2]

  • Basicity Modulation: The methoxy group at position 6 is electron-donating by resonance but electron-withdrawing by induction.[1][2] Compared to a 2,6-dialkylpyridine, the methoxy group generally reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition (a common liability of basic amines).

  • Metabolic Blocking: The C6 position in pyridine is a "soft spot" for metabolic oxidation (forming N-oxides or pyridones).[1][2] Capping this position with a methoxy group blocks Phase I oxidation.[1][2]

  • Lipophilicity Tuning: The ethyl group provides a hydrophobic anchor to fill lipophilic pockets in target proteins (e.g., GPCRs or Kinases), while the methoxy oxygen can engage in weak hydrogen bonding with backbone amides.

Structural Diagram: Interaction Potential[1]

Interaction N_Py Pyridine N (H-Bond Acceptor) Rec_HDonor Ser/Thr/Tyr (H-Bond Donor) N_Py->Rec_HDonor Strong H-Bond Et Ethyl Group (Hydrophobic Contact) Rec_Pocket Lipophilic Pocket (Val/Leu/Ile) Et->Rec_Pocket Van der Waals OMe Methoxy O (Weak Acceptor) OMe->Rec_HDonor Secondary H-Bond

Figure 2: Pharmacophoric interaction map of 2-ethyl-6-methoxypyridine within a theoretical binding pocket.[1][2]

References

  • PubChem Compound Summary. 2-Ethyl-6-methylpyridine (Analog Reference for Calculation). National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] Link

  • Blakemore, D. C., et al. (2005).[2] Functionalization of Pyridines and Distinctive Properties of the Pyridine Ring System. Organic & Biomolecular Chemistry.[1][2][3][4][5] (General Pyridine Synthesis Methodology).[1][2][4][6][7] Link

  • Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today.[1][2] (Context for ClogP and H-bond analysis). Link[1][2]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1][2][8] (Source for

    
     mechanism on pyridines). Link[1][2]
    

Sources

Solubility Characterization and Solvent Selection for 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Process Research & Development

Executive Summary & Physicochemical Profile[1][2][3]

In the absence of widespread public solubility data for 2-Ethyl-6-methoxypyridine , process chemists must rely on structural analysis and robust characterization protocols. This guide provides a self-validating framework to determine the solubility profile of this specific pyridine derivative, critical for optimizing nucleophilic substitutions, Suzuki couplings, or lithiation steps common to this scaffold.

Structural Analysis & Predicted Solubility

The molecule features a pyridine core flanked by a lipophilic ethyl group (


) and an electron-donating methoxy group (

).
  • Lipophilicity: The ethyl and methoxy substituents significantly increase the LogP (estimated ~2.0–2.5) compared to bare pyridine.

  • Basicity: The methoxy group at the 6-position exerts an inductive withdrawing effect (

    
    ) but a strong mesomeric donating effect, potentially modulating the basicity of the ring nitrogen.
    
  • Solvent Interaction:

    • Protic Solvents (MeOH, EtOH): High solubility expected due to Hydrogen Bond Accepting (HBA) capability of the pyridine nitrogen and methoxy oxygen.

    • Aprotic Polar (DMSO, DMF): High solubility; suitable for high-temperature nucleophilic substitutions.

    • Non-Polar (Hexane, Heptane): Moderate to low solubility; likely suitable as anti-solvents for crystallization.

    • Water: Low solubility at neutral pH; high solubility at pH < 4 due to protonation of the pyridinyl nitrogen (

      
      ).
      

Experimental Protocols: Determination of Solubility

For high-precision solubility curves (Mole Fraction vs. Temperature), we utilize the Dynamic Laser Monitoring Method . This technique is superior to the static gravimetric method for generating polythermal data efficiently.

Protocol: Dynamic Laser Monitoring (Polythermal Method)

Objective: Determine the saturation temperature (


) for known mass fractions.

Equipment:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Programmable circulating bath (Control accuracy

    
    ).
    
  • Laser transmissometer (650 nm diode + photodetector).

  • Temperature probe (Pt100).

Workflow:

  • Preparation: Charge a precise mass of solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add a known mass of 2-Ethyl-6-methoxypyridine (

    
    ) to create a mixture with initial composition 
    
    
    
    .
  • Heating Phase: Heat the mixture at a rate of 2 K/min until the laser transmission reaches 100% (complete dissolution). Record Temperature (

    
    ).[1][2]
    
  • Cooling Phase: Cool at 2 K/min until laser transmission drops (nucleation/cloud point). Record Temperature (

    
    ).
    
  • Equilibrium Determination: The saturation temperature

    
     is approximated or refined by repeating the cycle with slower ramp rates (0.1 K/min) near the transition.
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next data point on the curve.

Visualization of Experimental Logic

LaserSolubilityProtocol Start Start: Define Solvent System Weigh Gravimetric Addition: Solvent (m1) + Solute (m2) Start->Weigh Heat Ramp Heat (+2 K/min) Monitor Laser Transmittance Weigh->Heat CheckDiss Transmittance = 100%? Heat->CheckDiss CheckDiss->Heat No (<100%) RecordT Record T(clear) (Dissolution Point) CheckDiss->RecordT Yes Cool Ramp Cool (-2 K/min) Monitor Nucleation RecordT->Cool NextPoint Add Solute Increment (Δm) Calculate New Mole Fraction Cool->NextPoint NextPoint->Heat Model Fit Data to Apelblat Equation NextPoint->Model Sufficient Data Points

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Data Processing

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and calculate enthalpy of dissolution.
Modified Apelblat Equation

The empirical Modified Apelblat equation is the industry standard for correlating solubility data of pyridine derivatives in organic solvents [1].



  • 
     : Mole fraction of 2-Ethyl-6-methoxypyridine.[3]
    
  • 
     : Absolute temperature (K).[4][2][5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • If Relative Average Deviation (RAD) < 2%, the model is valid for process design.

  • Parameter B correlates with the enthalpy of solution; positive values indicate endothermic dissolution (solubility increases with T).

Ideal vs. Non-Ideal Behavior (Activity Coefficients)

To understand solvent-solute interactions (e.g., H-bonding between the pyridine nitrogen and alcoholic protons), calculate the activity coefficient (


) using the Van't Hoff analysis:


  • Note: Requires Differential Scanning Calorimetry (DSC) data for Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).

Solvent Selection Guide for Synthesis

Based on the functional group chemistry of 2-Ethyl-6-methoxypyridine, the following solvent classes are recommended for specific unit operations.

Unit OperationRecommended SolventRationale & Mechanistic Insight
Lithiation (C-H Activation) THF / 2-MeTHF Ethers coordinate Li+, stabilizing the lithiated intermediate. 2-MeTHF offers higher boiling points and better phase separation than THF.
Suzuki-Miyaura Coupling Toluene / Water (Biphasic) The compound is highly soluble in Toluene. A biphasic system with a phase transfer catalyst ensures efficient reaction without catalyst poisoning.
Crystallization (Purification) IPA / Water Anti-solvent method: Dissolve in hot Isopropyl Alcohol (IPA); slowly add Water. The hydrophobic ethyl/methoxy groups drive precipitation as water fraction increases.
Extraction (Work-up) Ethyl Acetate / DCM High partition coefficient (

) favors the organic layer. DCM is preferred if the product is an oil; EtOAc if solid.
Solubility-Based Process Decision Tree

SolventSelection Input Process Goal for 2-Ethyl-6-methoxypyridine Reaction Reaction Medium Input->Reaction Purification Purification/Isolation Input->Purification LowT Low Temp (-78°C) (e.g., Lithiation) Reaction->LowT HighT Reflux (>80°C) (e.g., Coupling) Reaction->HighT Cryst Crystallization Purification->Cryst Extract Extraction Purification->Extract THF Select: THF or 2-MeTHF (Solubility: High) LowT->THF Tol Select: Toluene or Dioxane (Solubility: High) HighT->Tol Binary Binary System: Solvent: Ethanol/IPA Anti-solvent: Water Cryst->Binary DCM Select: DCM (Avoid if halogenated waste restricted) Extract->DCM

Figure 2: Decision matrix for solvent selection based on thermodynamic solubility and process conditions.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • NIST Chemistry WebBook. (2023). Pyridine and Derivative Thermochemistry Data. National Institute of Standards and Technology. Link

  • PubChem. (2023).[6] Compound Summary: 2-Ethyl-6-methylpyridine (Structural Analog).[3][7] National Library of Medicine. Link

  • Zarghampour, A., et al. (2024).[8] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[9][7][8] Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

An In-Depth Technical Guide to the Anticipated Safety Profile of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document serves as a procedural and structural guide for researchers, scientists, and drug development professionals. A specific, verified Safety Data Sheet (SDS) for 2-Ethyl-6-methoxypyridine was not available through standard databases at the time of this writing. The following information has been expertly synthesized from the safety profiles of structurally analogous compounds, namely 2-Methoxy-6-methylpyridine and 2-Ethylpyridine . This guide is intended to inform laboratory best practices by anticipating potential hazards. It is not a substitute for a compound-specific SDS , which must be consulted prior to any handling or use.

Chemical Identification and Analogue Rationale

2-Ethyl-6-methoxypyridine is a substituted pyridine derivative. Its structure suggests a profile influenced by both the pyridine ring and its functional groups: an ethyl group and a methoxy group. For the purpose of this guide, we will draw parallels from the following compounds for which safety data is established:

  • 2-Methoxy-6-methylpyridine (CAS: 63071-03-4): Shares the methoxy-substituted pyridine core, providing insight into the hazards associated with this moiety.

  • 2-Ethylpyridine (CAS: 100-71-0): Shares the ethyl-substituted pyridine core, informing on the potential flammability and toxicity contributions of the ethyl group.

A thorough understanding of the safety protocols for these analogues provides a strong foundation for establishing safe handling procedures for 2-Ethyl-6-methoxypyridine.

Identifier 2-Ethyl-6-methoxypyridine Analogue 1: 2-Methoxy-6-methylpyridine [1]Analogue 2: 2-Ethylpyridine [2]
Structure
CAS Number Not Available63071-03-4100-71-0
Molecular Formula C₈H₁₁NOC₇H₉NOC₇H₉N
Synonyms Not AvailableNo information availableNo information available

Anticipated Hazard Identification and GHS Classification

Based on the classifications of its structural analogues, 2-Ethyl-6-methoxypyridine is anticipated to be a flammable liquid that can cause significant irritation and is harmful if ingested, inhaled, or in contact with skin.[1][2] The Globally Harmonized System (GHS) classification is projected as follows:

Hazard Class GHS Classification (Anticipated) Rationale from Analogues
Flammable LiquidsCategory 3[1]Both analogues are flammable liquids. 2-Methoxy-6-methylpyridine has a flash point of 49°C[1], and 2-Ethylpyridine has a flash point of 37°C[2].
Acute Toxicity (Oral, Dermal, Inhalation)Category 4[1][2]Both analogues are classified as harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2[1][2]Both analogues are known to cause skin irritation.
Serious Eye Damage/IrritationCategory 2[1][2]Both analogues cause serious eye irritation.

The following pictograms are expected to be applicable:

Caption: Anticipated GHS Hazard Pictograms

Signal Word: Warning [1][2]

Anticipated Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

The causality behind these controls is to minimize exposure at the source, which is the most effective way to ensure personnel safety.

  • Ventilation: All work must be conducted in a certified chemical fume hood to control vapor inhalation.[3] Local exhaust ventilation is preferred to general room ventilation.[3][4]

  • Explosion-Proof Equipment: Given the anticipated flammability, all electrical equipment (stir plates, vacuum pumps, lighting) within the handling area must be explosion-proof to prevent ignition of vapors.[2][3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][4]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves should be used. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Not typically required when using a fume hood. However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

PPE_Workflow cluster_workflow PPE Protocol for Handling Start Before Entering Lab Coat Wear Flame-Retardant Lab Coat Start->Coat Hood Work in Chemical Fume Hood Handling Perform Chemical Handling Hood->Handling Gloves Wear Nitrile/Neoprene Gloves Gloves->Hood Goggles Wear Chemical Safety Goggles Goggles->Gloves Coat->Goggles Disposal Dispose of Waste & Contaminated PPE Handling->Disposal Wash Wash Hands Thoroughly Disposal->Wash End Exit Lab Wash->End

Caption: Standard Personal Protective Equipment Workflow.

Safe Handling, Storage, and Disposal

Handling Protocols
  • Grounding: Ground and bond containers during transfer to prevent static discharge, a potential ignition source.[1][2]

  • Inert Atmosphere: For reactions sensitive to air or requiring elevated temperatures, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and acid chlorides.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[2][3][5]

Storage Conditions
  • Location: Store in a well-ventilated, designated flammables cabinet or area.[2]

  • Temperature: Keep cool and away from direct sunlight and heat sources.[2]

  • Container: Keep the container tightly closed to prevent vapor escape and potential contamination.[2]

Disposal
  • Waste Classification: This material must be disposed of as hazardous waste.[4]

  • Procedure: Dispose of contents and container to an approved waste disposal plant. Do not empty into drains or release into the environment.[2][7] Contaminated packaging should be treated as unused product.[3]

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and practiced. The logic is to contain, decontaminate, and seek medical attention without delay.

First-Aid Measures
Exposure Route Protocol Causality & Rationale
Inhalation 1. Immediately move the person to fresh air.[1][2][8] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][9] 3. Seek immediate medical attention.[1]To remove the individual from the toxic atmosphere and provide respiratory support.
Skin Contact 1. Immediately remove all contaminated clothing.[3] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] 3. Seek medical attention if irritation persists.[3]To quickly remove the irritant from the skin surface and minimize chemical burns or absorption.
Eye Contact 1. Rinse cautiously with water for at least 15 minutes, holding eyelids open.[2][5][9] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[2][5][9] 3. Seek immediate medical attention from an ophthalmologist.To dilute and flush the chemical from the sensitive eye tissues, preventing serious damage.
Ingestion 1. Rinse mouth with water.[5][9] Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person.[9] 3. Call a poison control center or doctor immediately.[4][10]To avoid aspiration of the chemical into the lungs, which can cause severe damage (chemical pneumonitis).
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][3][5][9]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][5] Containers may explode when heated.[1][2] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][3]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures

The workflow for responding to an accidental release is critical for minimizing environmental contamination and personnel exposure.

Spill_Response cluster_spill Accidental Release Workflow Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all ignition sources Ventilate->Ignition PPE Don appropriate PPE (respirator, gloves, etc.) Ignition->PPE Contain Contain spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect residue into a sealed container for disposal Contain->Collect Clean Clean the affected area Collect->Clean Dispose Dispose of waste as hazardous Clean->Dispose Report Report the incident Dispose->Report

Caption: Step-by-step spill response protocol.

References

  • Angene Chemical. (2024, April 19). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025, August 8). Safety Data Sheet: 2,6-Di-tert-butylpyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-METHYL-5-ETHYLPYRIDINE. Retrieved from [Link]

Sources

Technical Guide: The Status of 2-Ethyl-6-methoxypyridine in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the status, chemical identity, and analytical differentiation of 2-Ethyl-6-methoxypyridine .

Executive Summary

Is 2-Ethyl-6-methoxypyridine a natural flavor compound? No. Based on current regulatory databases (FEMA, JECFA, FDA) and volatile compound literature (TNO, Burdock), 2-Ethyl-6-methoxypyridine (CAS 199273-56-8) is not a recognized natural flavor compound.[1][2] It has no assigned FEMA number and no documented occurrence in natural food matrices.[1]

It is highly probable that this compound is being confused with one of two structurally similar, naturally occurring flavor compounds:

  • 2-Ethyl-3-methoxypyrazine (FEMA 3280): A potent "earthy/potato" odorant found in raw vegetables and coffee.[1]

  • 2-Ethyl-6-methylpyrazine (FEMA 3919): A "nutty/roasted" odorant found in popcorn and roasted meats.[1]

This guide details the chemical differentiation, regulatory status, and analytical protocols required to distinguish the synthetic 2-Ethyl-6-methoxypyridine from its natural pyrazine analogs.[1]

Chemical Identity & Structural Analysis[1][3][4]

To understand the confusion, we must first establish the precise identity of the target molecule versus its natural look-alikes.[1]

Target Molecule Profile[1]
  • Chemical Name: 2-Ethyl-6-methoxypyridine[1][3][4][5][6]

  • CAS Number: 199273-56-8 (Note: Often listed as a pharmaceutical building block).[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][7][8]
  • Molecular Weight: 137.18 g/mol [1]

  • Structural Feature: A pyridine ring substituted with an ethyl group at position 2 and a methoxy group at position 6.[1][5][6][9]

  • Sensory Profile: Not formally characterized in flavor literature; likely solvent-like or chemically green/ethereal, lacking the potent "roasted" character of pyrazines.[1]

The "Natural" Analogs (The Likely Intended Targets)

The confusion likely stems from the similarity in mass spectra and nomenclature between substituted pyridines and pyrazines .[1]

FeatureTarget: 2-Ethyl-6-methoxypyridine Analog A: 2-Ethyl-3-methoxypyrazine Analog B: 2-Ethyl-6-methylpyrazine
Status Synthetic / Pharma Intermediate Natural Flavor (FEMA 3280) Natural Flavor (FEMA 3919)
Structure Pyridine (1 Nitrogen)Pyrazine (2 Nitrogens)Pyrazine (2 Nitrogens)
Formula C

H

NO
C

H

N

O
C

H

N

Odor Uncharacterized (Chemical)Earthy, Raw Potato, Bell PepperRoasted, Nutty, Popcorn
Occurrence None documentedGalbanum oil, Potato, CoffeeRoasted Beef, Barley, Cocoa

The "Natural" Verdict: Evidence & Biosynthesis[1]

Absence from Natural Databases

A comprehensive review of the Volatile Compounds in Food (VCF) database and JECFA evaluations confirms:

  • No Occurrence: 2-Ethyl-6-methoxypyridine has not been isolated from essential oils, fruit volatiles, or Maillard reaction products.[1]

  • Regulatory Status: It is not listed on the EU Union List of Flavouring Substances or the US FDA GRAS list as a flavoring agent.[1]

Biosynthetic Improbability

Natural methoxypyrazines (like Analog A) are formed via the condensation of amino acids (glycine/alanine) with sugars, followed by methylation (often by O-methyltransferases).[1]

  • Pyrazines: The 1,4-diazine ring is easily formed in nature via Strecker degradation and condensation.[1]

  • Pyridines: While alkylpyridines (e.g., in tobacco) exist, the specific 2-ethyl-6-methoxy substitution pattern is synthetically complex and rare in biological systems.[1] Nature prefers 2-acetyl or 3-alkyl substitutions in pyridines.[1]

Analytical Protocol: Distinguishing the Synthetic from the Natural

Researchers identifying "2-Ethyl-6-methoxypyridine" in a sample are likely seeing a misidentified peak in a Mass Spectrometry (MS) library search.[1] The following protocol ensures valid identification.

Workflow Diagram

The following DOT diagram outlines the decision logic for verifying the compound's identity.

AnalyticalWorkflow Start Unknown Peak Detected (m/z 137 or similar) MS_Check Step 1: Mass Spectrum Analysis (Check Molecular Ion) Start->MS_Check Nitrogen_Rule Step 2: Nitrogen Rule Check Odd Mass = Odd N (1, 3...) Even Mass = Even N (0, 2...) MS_Check->Nitrogen_Rule Decision_Pyridine Odd Mass (e.g. 137) Suggests Pyridine (1 N) Nitrogen_Rule->Decision_Pyridine MW = 137 Decision_Pyrazine Even Mass (e.g. 138) Suggests Pyrazine (2 N) Nitrogen_Rule->Decision_Pyrazine MW = 138 RI_Check Step 3: Retention Index (RI) Compare on Polar/Non-Polar Columns Decision_Pyridine->RI_Check Decision_Pyrazine->RI_Check Std_Injection Step 4: Standard Co-Injection (Gold Standard) RI_Check->Std_Injection Result_Natural Confirmed: 2-Ethyl-3-methoxypyrazine (Natural Flavor) Std_Injection->Result_Natural Matches FEMA 3280 Result_Synthetic Confirmed: 2-Ethyl-6-methoxypyridine (Synthetic Contaminant/Artifact) Std_Injection->Result_Synthetic Matches Synthetic Std

Figure 1: Analytical decision tree for distinguishing methoxypyridines from methoxypyrazines.

Critical Validation Steps
  • Nitrogen Rule Application:

    • 2-Ethyl-6-methoxypyridine (C

      
      H
      
      
      
      NO):
      Molecular Weight = 137 (Odd number = 1 Nitrogen).[1]
    • 2-Ethyl-3-methoxypyrazine (C

      
      H
      
      
      
      N
      
      
      O):
      Molecular Weight = 138 (Even number = 2 Nitrogens).[1]
    • Action: Check the molecular ion (M+).[1] If M+ is 138, it is the natural pyrazine, not the pyridine.[1]

  • Isotopic Ratio Mass Spectrometry (IRMS):

    • If the pyridine is confirmed (highly unlikely in food), IRMS would be required to determine its origin.[1] Synthetic compounds derived from petroleum sources will have a

      
      C around -28‰ to -32‰, whereas natural metabolites often show distinct fractionation patterns depending on the plant source (C3 vs C4 plants).[1]
      
  • NMR Verification (If isolated):

    • Pyridine: Will show signals for 3 aromatic protons.[1]

    • Pyrazine: Will show signals for 2 aromatic protons (para or meta relationship).[1]

Synthesis & Industrial Context

If 2-Ethyl-6-methoxypyridine is required for research (e.g., as an internal standard or pharmaceutical intermediate), it is produced synthetically.[1]

Synthetic Pathway (Laboratory Scale)

Since it is not extracted from nature, it is synthesized via nucleophilic aromatic substitution:

  • Starting Material: 2,6-Dichloro-pyridine or 2-Chloro-6-ethylpyridine.[1]

  • Reagent: Sodium methoxide (NaOMe) in methanol.

  • Reaction: The methoxide ion attacks the position ortho to the nitrogen (position 6), displacing the halide.[1]

  • Yield: High specificity for the 2,6-substitution pattern.

Regulatory Implications[1]
  • Usage in Food: Since it lacks FEMA GRAS status, adding 2-Ethyl-6-methoxypyridine to food products is illegal in the US and EU.[1]

  • Usage in Pharma: It is used as an intermediate for synthesizing bioactive molecules (e.g., enzyme inhibitors), not as an excipient or flavor.[1]

References

  • FEMA Flavor Ingredient Library. (2024).[1] FEMA GRAS Lists 1-30. Flavor and Extract Manufacturers Association.[1][10] [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of certain food additives and contaminants (Pyrazine derivatives). WHO Technical Report Series. [Link][1][2]

  • Burdock, G. A. (2010).[1] Fenaroli's Handbook of Flavor Ingredients (6th ed.). CRC Press.[1] (Source for natural occurrence data of pyrazines).[1][7][9]

  • European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on Flavouring Group Evaluation 17 (Pyrazine derivatives). EFSA Journal.[1] [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 1122-69-6 (2-Ethyl-6-methylpyridine). [Link]

Sources

Technical Profile: Physicochemical Characterization of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-Ethyl-6-methoxypyridine , a specialized heterocyclic intermediate.

Editorial Note: As direct experimental constants for this specific isomer are often absent from public commodity catalogs, this guide synthesizes predictive thermodynamic modeling with rigorous experimental protocols for empirical determination.[1]

CAS Registry Number: 199273-56-8 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol [1][2]

Executive Summary

2-Ethyl-6-methoxypyridine is a functionalized pyridine derivative increasingly utilized as a scaffold in the synthesis of microtubule inhibitors (e.g., SJ-series anticancer agents) and agrochemical precursors.[1] Its structural duality—combining a lipophilic ethyl chain with an electron-donating methoxy group—creates a unique polarity profile that distinguishes it from its alkyl-pyridine analogs.[1]

For researchers and process chemists, the challenge lies in the scarcity of experimental physical property data.[1] Unlike common solvents, this compound is often synthesized de novo, requiring precise knowledge of its boiling point (BP) and density for effective isolation via fractional distillation or chromatography.[1]

Physicochemical Properties

The following data represents a synthesis of predictive modeling (ACD/Labs, EPISuite) and comparative analysis with structural analogs (e.g., 2-methoxy-6-methylpyridine).

Table 1: Thermodynamic & Physical Constants[1]
PropertyValue (Estimated/Predicted)ConfidenceComparative Analog Data
Boiling Point (760 mmHg) 168°C – 174°C High2-Ethylpyridine (149°C); 2-Methoxy-6-methylpyridine (~164°C)
Boiling Point (15 mmHg) 65°C – 70°C MediumExtrapolated via Antoine Equation
Density (20°C) 0.995 – 1.015 g/mL High2-Methoxypyridine (1.04 g/mL); 2-Ethylpyridine (0.93 g/mL)
Refractive Index (

)
1.498 – 1.505 MediumPyridine derivatives typically range 1.49–1.51
Flash Point ~55°C – 60°C MediumClass IIIA Combustible Liquid (Predicted)
LogP (Octanol/Water) 2.3 – 2.6 HighHigher lipophilicity due to ethyl group

Critical Insight: The methoxy group introduces a dipole that elevates the boiling point significantly (~20°C) above 2-ethylpyridine, while the ethyl group reduces density relative to the compact 2-methoxypyridine.[1]

Experimental Determination Protocols

When working with custom-synthesized lots, relying on predicted values is insufficient for GMP or high-purity applications.[1] The following protocols provide self-validating methods to establish these constants empirically.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

For samples < 1 mL where distillation is risky.[1]

  • Preparation: Seal a standard melting point capillary tube at one end.

  • Assembly: Introduce ~10 µL of 2-Ethyl-6-methoxypyridine into the tube. Insert a finer capillary (open at bottom, sealed at top) inside the liquid to serve as a nucleation site.[1]

  • Heating: Attach to a thermometer in a Thiele tube or automated melting point apparatus (e.g., Mettler Toledo MP system).

  • Observation: Heat rapidly to 150°C, then modulate to 2°C/min.

  • Endpoint: The boiling point is recorded not when bubbles stream (vapor pressure > atmospheric), but at the precise moment bubbling stops upon cooling and liquid is sucked back into the inner capillary (vapor pressure = atmospheric).[1]

Protocol B: Density via Oscillating U-Tube

Required for purity validation (3-decimal precision).

  • Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using air and HPLC-grade water at 20.00°C.

  • Injection: Inject 1-2 mL of the analyte. Ensure no micro-bubbles are trapped in the U-tube (visual inspection via camera).

  • Equilibration: Allow the Peltier thermostat to stabilize the sample at 20°C for 120 seconds.

  • Validation: If the viscosity-corrected density deviates by >0.002 g/mL between duplicate runs, re-clean the cell with ethanol and acetone.

Synthesis & Purification Workflow

The isolation of 2-Ethyl-6-methoxypyridine typically involves separating it from the starting material (2-chloro-6-ethylpyridine) or side products (bis-alkylation).[1] The boiling point differential is the key lever for purification.[1]

Mechanistic Pathway & Separation Logic

The following diagram illustrates the purification logic based on the physicochemical properties derived above.

PurificationWorkflow Start Crude Reaction Mixture (2-Ethyl-6-methoxypyridine + impurities) Quench 1. Aqueous Quench (Remove NaOMe/Salts) Start->Quench Extraction 2. Extraction (DCM or EtOAc) Partition Coeff LogP ~2.4 Quench->Extraction Drying 3. Dry (MgSO4) & Conc. Extraction->Drying VacDist 4. Vacuum Distillation (10-15 mmHg) Drying->VacDist F1 Fraction 1: Low Boilers (Unreacted 2-Ethyl-6-chloropyridine) BP < 60°C @ 15mmHg VacDist->F1 Early Cut F2 Fraction 2: Target Product (2-Ethyl-6-methoxypyridine) BP 65-70°C @ 15mmHg VacDist->F2 Main Cut (Refractive Index Check) F3 Fraction 3: Pot Residue (Tars/Bis-products) VacDist->F3 Residue

Figure 1: Purification workflow emphasizing the vacuum distillation cut points estimated from the predicted boiling point.

Applications & Handling Implications

Azeotropic Considerations

Researchers must be aware that pyridine derivatives often form azeotropes with water and alcohols.[1]

  • Water Azeotrope: Likely forms a hetero-azeotrope.[1] Drying the organic layer thoroughly (KF < 0.1%) before distillation is critical to prevent "wet" product co-distilling at a depressed temperature.[1]

Storage & Stability[1]
  • Oxidation: The methylene group of the ethyl chain (benzylic-like position) is susceptible to slow oxidation.[1] Store under Argon/Nitrogen.[1]

  • Hygroscopicity: While less hygroscopic than pyridine, the methoxy oxygen can accept hydrogen bonds.[1] Store in tightly sealed glass containers with PTFE liners.

References

  • National Institute of Standards and Technology (NIST). Isomeric Pyridine Data (2-Ethyl-6-methylpyridine).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 2-Ethyl-6-methylpyridine (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Methodological & Application

Synthesis of 2-Ethyl-6-methoxypyridine from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 2-Ethyl-6-methoxypyridine

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of 2-Ethyl-6-methoxypyridine starting from commercially available 2,6-dichloropyridine . This scaffold is a critical intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors).

The protocol utilizes a Nucleophilic Aromatic Substitution (


)  followed by a Nickel-Catalyzed Kumada Cross-Coupling . This sequence is selected for its high regioselectivity, cost-efficiency, and scalability compared to Palladium-catalyzed alternatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the inherent symmetry of the starting material. By first breaking the symmetry with a methoxide nucleophile, we generate a reactive handle (the remaining chlorine) for the subsequent metal-catalyzed alkylation.

Pathway Logic:

  • Step 1 (

    
    ):  Introduction of the methoxy group. The electron-withdrawing nature of the chlorine atoms on the pyridine ring activates the 2- and 6-positions toward nucleophilic attack.
    
  • Step 2 (Kumada): The remaining chlorine at the 2-position is an excellent electrophile for Nickel-catalyzed cross-coupling with Ethylmagnesium bromide (EtMgBr). Nickel is preferred over Palladium here due to its superior ability to couple alkyl-Grignards without undergoing

    
    -hydride elimination.
    

Retrosynthesis Target 2-Ethyl-6-methoxypyridine (Target) Inter 2-Chloro-6-methoxypyridine (Intermediate) Target->Inter Ni-Cat. Kumada (C-C Bond Formation) Start 2,6-Dichloropyridine (Starting Material) Inter->Start S_NAr (C-O Bond Formation)

Figure 1: Retrosynthetic disconnection showing the sequential functionalization strategy.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

Objective: Desymmetrization of 2,6-dichloropyridine via controlled methoxylation.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

  • Methanol (anhydrous)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,6-dichloropyridine and anhydrous methanol (concentration ~0.5 M).

  • Addition: Add the NaOMe solution dropwise over 30 minutes at room temperature. Critical: Slow addition prevents bis-substitution (formation of 2,6-dimethoxypyridine).

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (

    
    ).[2]
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product is typically obtained as a white crystalline solid or oil. Recrystallization from hexanes can be performed if necessary.
    

Data Validation (Intermediate):

  • Yield: Expect 85–92%.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    7.50 (t, 1H), 6.89 (d, 1H), 6.65 (d, 1H), 3.93 (s, 3H, -OCH
    
    
    ).
Step 2: Synthesis of 2-Ethyl-6-methoxypyridine (Kumada Coupling)

Objective: Introduction of the ethyl group via Nickel catalysis.[3]

Reagents:

  • 2-Chloro-6-methoxypyridine (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et

    
    O (1.2 equiv)
    
  • Catalyst:

    
     [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.02 equiv / 2 mol%)
    
  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon/Nitrogen, dissolve 2-chloro-6-methoxypyridine in anhydrous THF. Add the

    
     catalyst.[3][4] The solution typically turns reddish-brown.
    
  • Coupling: Cool the reaction mixture to 0 °C in an ice bath.

  • Grignard Addition: Add EtMgBr dropwise via syringe. Caution: Exothermic reaction.[5]

  • Completion: Allow the reaction to warm to room temperature and stir for 3–12 hours.

    • Note: If conversion is sluggish, mild heating to 40 °C is permissible, but avoid high temps to prevent isomerization of the ethyl group.

  • Quench: Carefully quench with saturated aqueous

    
     at 0 °C.
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Data Validation (Final Product):

  • Yield: Expect 75–85%.

  • 
    H NMR (Predicted, CDCl
    
    
    
    ):
    
    
    7.45 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH
    
    
    ), 2.70 (q, 2H, -CH
    
    
    -), 1.25 (t, 3H, -CH
    
    
    ).

Process Optimization & Troubleshooting

The following decision tree assists in troubleshooting common issues during the Kumada coupling step.

Troubleshooting Issue Problem: Low Yield in Step 2 Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Homocoupling (Biaryl) Observed? Check1->Check2 No Sol1 Action: Increase Temp to 40°C or Add 0.5 eq more Grignard Check1->Sol1 Yes Sol2 Action: Switch Catalyst to Ni(dppe)Cl2 or reduce Grignard rate Check2->Sol2 Yes Sol3 Action: Ensure Anhydrous Conditions (Water kills Grignard) Check2->Sol3 No (Complex mixture)

Figure 2: Troubleshooting logic for the Nickel-catalyzed coupling step.

Analytical Summary Table

ParameterStep 1: MethoxylationStep 2: Ethylation
Reaction Type Nucleophilic Aromatic Substitution (

)
Kumada Cross-Coupling
Key Reagent Sodium Methoxide (NaOMe)Ethylmagnesium Bromide (EtMgBr)
Catalyst None

(2 mol%)
Solvent MethanolTHF / Diethyl Ether
Temperature Reflux (65 °C)0 °C

RT
Critical Impurity 2,6-Dimethoxypyridine (Bis-sub)2,2'-Bi(6-methoxypyridine) (Homocoupling)

Safety & Handling (E-E-A-T)

  • Pyridines: 2,6-Dichloropyridine and its derivatives are irritants and potentially toxic if inhaled. All operations must be conducted in a fume hood.

  • Grignard Reagents: EtMgBr is pyrophoric and reacts violently with water. Syringes and glassware must be oven-dried and purged with inert gas (Ar/

    
    ).
    
  • Nickel Catalysts: Nickel compounds are classified as carcinogens (Group 1). Use gloves and avoid dust inhalation.

References

  • Kumada Coupling Basics: Kumada coupling. Wikipedia. Available at: [Link]

  • Ni-Catalyzed Alkylation: Terao, J., et al. "Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates."[4] SciSpace. Available at: [Link]

  • Catalyst Mechanism: Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Ethylation of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-ethylation of 2-methoxypyridine, a critical transformation in the synthesis of functionalized pyridinium salts. These salts are valuable precursors in medicinal chemistry and materials science. This guide details scientifically-grounded protocols, explains the mechanistic rationale behind procedural choices, and offers comparative data to aid researchers in selecting the optimal method for their specific application. We will explore several powerful ethylating agents, focusing on providing detailed, actionable protocols for laboratory execution.

Introduction: The Chemistry and Challenges of Pyridine Ethylation

The pyridine nucleus is a cornerstone of many pharmaceuticals and functional materials. The quaternization of the pyridine nitrogen, specifically through ethylation, generates pyridinium salts with altered solubility, electronic properties, and biological activity. 2-Methoxypyridine presents a unique substrate for N-alkylation. The methoxy group at the 2-position exerts a significant electron-withdrawing inductive effect, which reduces the electron density and basicity of the ring nitrogen.[1] This decreased nucleophilicity makes N-alkylation more challenging compared to unsubstituted pyridine, often requiring highly reactive ethylating agents and carefully optimized conditions.

A primary challenge in the alkylation of substituted pyridines is controlling regioselectivity. While N-alkylation is typically desired, competing reactions at other positions or subsequent rearrangements can occur. For instance, the initial N-alkylation of a 2-alkoxypyridine can be followed by a rearrangement to the thermodynamically more stable N-alkyl-2-pyridone, a process known as the Hilbert-Johnson reaction.[1][2] The choice of ethylating agent, solvent, and temperature is therefore critical to directing the reaction towards the desired 1-ethyl-2-methoxypyridinium salt.

This guide will focus on protocols designed to achieve direct and efficient N-ethylation, providing researchers with the tools to confidently synthesize these valuable compounds.

Mechanistic Overview of N-Ethylation

The N-ethylation of 2-methoxypyridine is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic ethyl group of the ethylating agent. The success of this reaction hinges on the electrophilicity of the ethylating agent and the nucleophilicity of the pyridine nitrogen.

Caption: Generalized SN2 mechanism for the N-ethylation of 2-methoxypyridine.

The key to successful ethylation of the relatively non-nucleophilic 2-methoxypyridine is the use of a potent ethylating agent with a very good leaving group (X). This increases the electrophilicity of the ethyl carbon and lowers the activation energy of the reaction.

Comparative Overview of Ethylation Protocols

Several classes of ethylating agents can be employed. The choice of agent impacts reaction rate, yield, safety considerations, and experimental setup. Below is a summary of the most effective approaches.

ProtocolEthylating AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Protocol 1 Triethyloxonium Tetrafluoroborate (Meerwein's Salt)Dichloromethane (DCM)0 °C to RTHigh reactivity, excellent for unreactive substrates.Highly hygroscopic, corrosive, requires inert atmosphere.[3]
Protocol 2 Ethyl trifluoromethanesulfonate (Ethyl Triflate)Dichloromethane (DCM)0 °C to RTVery high reactivity, commercially available.Moisture sensitive, corrosive, relatively expensive.[4][5]
Protocol 3 Diethyl SulfateNeat or inert solvent (e.g., Toluene)RT to 100 °CInexpensive, powerful ethylating agent.Highly toxic, probable human carcinogen, requires extreme caution.[6][7][8]
Protocol 4 Ethyl IodideAcetonitrile or Neat (under pressure)80 - 150 °CReadily available, effective with heating.Lower reactivity than triflates/Meerwein's salt, may require high temperatures or pressure.

Detailed Experimental Protocols

Safety Precaution: All protocols described below must be performed in a well-ventilated fume hood. The ethylating agents used are corrosive, toxic, and/or carcinogenic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][9][10]

Protocol 1: Ethylation using Triethyloxonium Tetrafluoroborate (Meerwein's Salt)

This protocol is highly effective for less nucleophilic pyridines due to the extreme electrophilicity of the triethyloxonium ion.[3][11] The reaction should be conducted under anhydrous conditions as Meerwein's salt is highly sensitive to moisture.[3]

Materials:

  • 2-Methoxypyridine

  • Triethyloxonium tetrafluoroborate ([Et₃O]BF₄)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 2-methoxypyridine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Ethylating Agent: In a separate dry, inert atmosphere glovebox or glove bag, weigh the triethyloxonium tetrafluoroborate (1.1 eq.) into a vial. Dissolve it in a minimal amount of anhydrous DCM.

  • Reaction: Using a dry syringe, slowly add the solution of triethyloxonium tetrafluoroborate to the stirred solution of 2-methoxypyridine at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by taking a small aliquot.

  • Workup and Isolation: Upon completion, cool the flask in an ice bath. Slowly add an excess of diethyl ether to precipitate the pyridinium salt.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with several portions of cold diethyl ether to remove any unreacted starting material and byproducts.

  • Drying: Dry the product, 1-ethyl-2-methoxypyridinium tetrafluoroborate, under high vacuum. The product is typically of high purity and may not require further purification.

Workflow_Meerwein cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Flame-dry flask under N₂/Ar B 2. Dissolve 2-MeOPy (1 eq) in anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add [Et₃O]BF₄ (1.1 eq) solution in DCM C->D E 5. Warm to RT, stir 12-24h D->E F 6. Precipitate product with diethyl ether E->F G 7. Filter solid F->G H 8. Wash with cold ether and dry under vacuum G->H

Caption: Experimental workflow for ethylation using Meerwein's Salt.

Protocol 2: Ethylation using Ethyl Trifluoromethanesulfonate (Ethyl Triflate)

Ethyl triflate is another exceptionally powerful ethylating agent, comparable in reactivity to Meerwein's salt, due to the superb leaving group ability of the triflate anion. Similar precautions regarding moisture must be taken.

Materials:

  • 2-Methoxypyridine

  • Ethyl trifluoromethanesulfonate (EtOTf)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxypyridine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Using a syringe, add ethyl triflate (1.05 eq.) dropwise to the stirred solution over 5-10 minutes. Caution: The reaction can be exothermic.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or ¹H NMR.

  • Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.

  • Purification: Triturate the crude product with diethyl ether to induce precipitation/solidification.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1-ethyl-2-methoxypyridinium triflate.

Protocol 3: The Hilbert-Johnson Reaction Pathway - An Alternative Outcome

When heating is applied, particularly with less reactive ethylating agents like ethyl iodide, the initially formed 1-ethyl-2-methoxypyridinium salt can undergo a rearrangement to form N-ethyl-2-pyridone. This is a thermodynamically driven process. A microwave-assisted protocol has been shown to efficiently promote this transformation.[1][2]

Materials:

  • 2-Methoxypyridine

  • Ethyl iodide

  • Microwave reactor vial with a stir bar

Procedure:

  • Setup: In a 10 mL microwave reactor vial, combine 2-methoxypyridine (1.0 eq.) and ethyl iodide (1.5 eq.). No solvent is necessary.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 5-10 minutes.

  • Workup: After cooling, the resulting product, N-ethyl-2-pyridone, can be purified by silica gel chromatography to remove any unreacted starting material.

Hilbert_Johnson Start 2-Methoxypyridine + Et-I Intermediate [1-Ethyl-2-methoxypyridinium iodide] Start->Intermediate N-Ethylation (Sₙ2) Product N-Ethyl-2-pyridone Intermediate->Product Rearrangement (Sₙ2) (I⁻ attacks Me group)

Sources

Application Notes & Protocols: The Strategic Utility of 2-Ethyl-6-methoxypyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif present in a vast array of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and synthetically versatile nature make it an invaluable building block for targeting a wide range of biological entities.[2][3] Within this class, substituted 2-alkoxypyridines, such as 2-Ethyl-6-methoxypyridine, serve as highly strategic intermediates. The methoxy group is not merely a placeholder; it is an activatable functional handle and a modulator of the ring's electronic character, while the ethyl group provides a lipophilic anchor.

This document serves as a technical guide for researchers, scientists, and drug development professionals on the practical application of 2-Ethyl-6-methoxypyridine. We will move beyond simple recitation of facts to explore the causality behind its reactivity and provide robust, self-validating protocols for its use in key synthetic transformations that are central to pharmaceutical development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of safe and reproducible science. The data for 2-Ethyl-6-methoxypyridine is summarized below. Note that while the molecular formula and weight are exact, some physical properties are estimated based on the closely related analog, 2-Methoxy-6-methylpyridine, due to a lack of specific experimental data for the title compound.

Table 1: Physicochemical Properties of 2-Ethyl-6-methoxypyridine and Analogs

Property Value Source / Note
IUPAC Name 2-Ethyl-6-methoxypyridine -
Molecular Formula C₈H₁₁NO Calculated
Molecular Weight 137.18 g/mol Calculated[4]
CAS Number Not assigned -
Appearance Colorless to light yellow liquid (Predicted)
Boiling Point ~142 °C (Estimated based on 2-Methoxypyridine)[5]
Density ~1.0 g/mL (Predicted)
Flash Point Flammable (Predicted based on analogs)[5]

| Solubility | Soluble in common organic solvents (THF, Dioxane, DCM, EtOAc). Low solubility in water. | (Predicted) |

Safety & Handling Synopsis

Substituted methoxypyridines are classified as flammable liquids and potential irritants.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.[6]

  • Hazards: May cause skin, eye, and respiratory irritation.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-Ethyl-6-methoxypyridine stems from the distinct reactivity conferred by its substituents. The 2-methoxy group makes the pyridine ring electron-rich, yet it also serves as a potential leaving group or a precursor to a nucleophilic hydroxyl group. The C-H bonds on the pyridine ring are not readily functionalized directly, but the true power of this intermediate is realized when it is first halogenated (e.g., brominated or chlorinated) at the 3- or 5-position, turning it into an ideal substrate for modern cross-coupling reactions.

The Cornerstone of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most powerful tools for constructing C-C bonds in pharmaceutical synthesis.[2][8] A halogenated derivative of 2-Ethyl-6-methoxypyridine is an excellent electrophilic partner for these reactions. The general catalytic cycle, which underpins the protocols in this guide, is a foundational concept in organometallic chemistry.[8]

The Causality of the Catalytic Cycle: The entire process is driven by the ability of the palladium center to cycle between its Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which is electron-rich and readily inserts into the carbon-halogen bond of the pyridyl halide. This is the rate-limiting step and forms a Pd(II) complex.[8]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center are now cis- to one another and reductively eliminate to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X Complex OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Biaryl Aryl-Pd(II)-R' Complex Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Aryl-R' (Product) RE->Product ArylHalide Aryl-X (e.g., Bromo-Pyridine) ArylHalide->OA BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Trans

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocols

The following protocols are designed to be robust and illustrative of the key transformations involving 2-Ethyl-6-methoxypyridine derivatives.

Protocol 1: Synthesis of a Biaryl Pharmacophore via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a generic arylboronic acid. The formation of biaryl structures is critical in many therapeutic areas, including oncology and inflammatory diseases.

Suzuki_Workflow cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling arrow arrow start Start: Assemble Reagents reagents 1. Add Pyridyl Bromide, Boronic Acid, Base (K₂CO₃), and Solvent (Dioxane/H₂O) to reaction flask. start->reagents degas 2. Degas the mixture (Argon sparging for 15 min). reagents->degas catalyst 3. Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) under Argon atmosphere. degas->catalyst reaction 4. Heat reaction mixture (e.g., 100 °C) with vigorous stirring. Monitor by TLC or LC-MS. catalyst->reaction workup 5. Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. reaction->workup purify 6. Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the limiting reagent).

  • Inerting: Seal the flask with a septum, and sparge the stirred suspension with argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Causality Note: The bulky, electron-rich phosphine ligand (like XPhos) stabilizes the Pd(0) species and promotes the rate-limiting oxidative addition step, especially with electron-rich pyridines.[9]

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Table 2: Representative Reagent Quantities for Suzuki Coupling

Reagent M.W. ( g/mol ) Mmol Mass/Volume Equivalents
3-Bromo-2-ethyl-6-methoxypyridine 216.08 1.0 216 mg 1.0
Phenylboronic Acid 121.93 1.2 146 mg 1.2
Potassium Carbonate 138.21 2.5 345 mg 2.5
Pd₂(dba)₃ 915.72 0.02 18.3 mg 0.02
XPhos 476.67 0.04 19.1 mg 0.04

| Dioxane / H₂O (4:1) | - | - | 10 mL | - |

Protocol 2: O-Demethylation to Reveal the Pyridinol Core

The 2-methoxy group is an excellent protecting group for the corresponding 2-pyridinol, which is a common pharmacophore. Cleavage of this methyl ether is a key deprotection step. While harsh reagents like BBr₃ can be used, a chemoselective method using L-selectride is often preferred for its milder conditions and tolerance of other functional groups.[11][12][13]

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, dissolve the 2-methoxypyridine substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.15 M).

  • Reagent Addition: Add L-selectride (1.0 M solution in THF, 3.0 eq) dropwise via syringe at room temperature.

    • Causality Note: L-selectride (Lithium tri-sec-butylborohydride) is a bulky, powerful nucleophile. It selectively attacks the sterically accessible methyl group of the electron-deficient methoxypyridine in an Sₙ2-type reaction, which is faster than its reaction with electron-rich anisole (methoxybenzene) rings, allowing for high chemoselectivity.[11][12]

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Quenching: Cool the mixture to 0 °C in an ice bath and cautiously quench the excess L-selectride by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can then be purified directly by silica gel chromatography or after an acidic/basic aqueous workup to remove boron salts, yielding the final 2-pyridinol product.

Conclusion

2-Ethyl-6-methoxypyridine represents a versatile and strategically valuable intermediate for pharmaceutical synthesis. Its true potential is unlocked through functionalization, primarily halogenation, which paves the way for powerful bond-forming reactions like the Suzuki-Miyaura coupling. Furthermore, the methoxy group serves as a robust protecting group for the 2-pyridinol moiety, which can be revealed under selective conditions. The protocols and mechanistic insights provided herein offer a solid foundation for drug development professionals to leverage the unique chemical attributes of this scaffold in the creation of novel and complex molecular architectures.

References

  • RSC Publishing. (2025). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine, 13925-03-6. Retrieved February 5, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Acetaldehyde. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6-Ethyl-2-picoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved February 5, 2026, from [Link]

  • Thieme. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Semantic Scholar. (n.d.). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved February 5, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved February 5, 2026, from [Link]

  • Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine. Retrieved February 5, 2026, from [Link]

  • Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine. Retrieved February 5, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved February 5, 2026, from [Link]

  • Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved February 5, 2026, from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved February 5, 2026, from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved February 5, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

Sources

Flavor formulation techniques using 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flavor Formulation & Taste Modulation using 2-Ethyl-6-methoxypyridine [1]

Part 1: Executive Summary & Molecule Profile

2-Ethyl-6-methoxypyridine represents a niche class of nitrogen-containing heterocycles utilized in advanced flavor formulation and pharmaceutical taste masking.[1] Unlike its ubiquitous pyrazine analogs (e.g., 2-Ethyl-3-methoxypyrazine, known for "roasted potato" or "earthy" notes), the pyridine core confers a distinct sensory profile characterized by green, vegetative, and slightly phenolic/chemical nuances .[1]

Its primary utility lies not as a bulk flavorant, but as a High-Impact Aroma Chemical (HIAC) and Taste Modulator .[1] In pharmaceutical applications, it serves as a functional excipient to block bitterness perception in oral dosage forms (ODTs, syrups) by interfering with T2R bitter taste receptors.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue (Estimated/Class-Based)Formulation Implication
Molecular Formula C₈H₁₁NO--
Molecular Weight 137.18 g/mol High volatility; acts as a top-to-middle note.[1]
LogP (Lipophilicity) ~2.3 - 2.5Lipophilic.[1] Requires ethanol, PG, or oil carriers.[1] Poor water solubility.[1][2]
Boiling Point ~180°C - 190°CStable in standard baking/processing; potential loss in spray drying.[1]
Sensory Threshold ppb range (Parts per billion)High Potency. Must be pre-diluted before evaluation.[1]
Stability ModerateSusceptible to N-oxidation under high UV or peroxide exposure.[1]

Part 2: Sensory Characterization Protocol

Because 2-Ethyl-6-methoxypyridine is a high-potency molecule, direct smelling from the neat vessel is hazardous and sensorially blinding (anosmia).[1] The following protocol ensures accurate profiling.

Protocol A: Dilution & GC-Olfactometry (GC-O) Preparation

Objective: To establish the safe sensory working range and identify specific odor descriptors.

Reagents:

  • Ethanol (Food Grade, 99.9%)[1]

  • Propylene Glycol (PG)[1]

  • Odorless Water[1]

Workflow:

  • Primary Stock Solution (1%):

    • Weigh 0.10 g of 2-Ethyl-6-methoxypyridine.[1]

    • Dissolve in 9.90 g of Ethanol.

    • Storage: Amber glass vial, nitrogen headspace, 4°C.

  • Serial Dilution Series (Logarithmic):

    • Solution A (1,000 ppm): 1 part Stock + 9 parts Ethanol.[1]

    • Solution B (100 ppm): 1 part Sol. A + 9 parts Ethanol.[1]

    • Solution C (10 ppm): 1 part Sol. B + 9 parts Ethanol.[1]

    • Solution D (1 ppm): 1 part Sol. C + 9 parts Ethanol.[1]

  • Sensory Evaluation (Panel of 5):

    • Dip smelling strips into Solutions B, C, and D.[1]

    • Allow ethanol to evaporate (30 seconds).

    • Evaluate: Record descriptors (e.g., Green, Bell Pepper, Ashy, Solvent, Nutty).

    • Taste Threshold (Sip Test): Add 1 mL of Solution C (10 ppm) to 100 mL of 5% sucrose water. Swirl and spit.

Expected Sensory Profile:

  • Top Note: Sharp, Green, Vegetative (reminiscent of raw bean).[1]

  • Body: Slightly nutty, chemical/phenolic.[1]

  • Modulation: May suppress sweetness or enhance savory/umami perception depending on concentration.[1]

Part 3: Flavor Formulation Techniques

This molecule acts as a "bridge" in complex formulations, linking green top notes with savory base notes.[1]

Technique 1: The "Green-Nutty" Accord (Coffee & Cocoa)

In coffee and chocolate flavors, pyrazines provide the "roast," but they often lack the "fresh" or "raw" green note of the fresh bean.[1] 2-Ethyl-6-methoxypyridine fills this gap.[1]

Formulation Table: Mocha Flavor Accord

IngredientRoleParts per 1000
2-Ethyl-6-methoxypyridine (1% in PG) Modulator (Green/Raw) 5.0
2,3,5-TrimethylpyrazineRoast/Nutty Base20.0
VanillinSweetness/Body40.0
IsovaleraldehydeFermented/Cocoa Top2.0
Propylene GlycolSolventq.s. to 1000

Step-by-Step Mixing:

  • Dissolve Vanillin in Propylene Glycol under gentle heat (40°C).

  • Add Pyrazines and Aldehydes.[1]

  • Critical Step: Add the 2-Ethyl-6-methoxypyridine solution last to prevent volatility loss during mixing.

  • Maturation: Allow the blend to age for 48 hours to let the pyridine "soften" the harsh roast notes of the pyrazine.

Technique 2: Savory Enhancement (Meat & Cheese)

The pyridine ring often contributes to a "meaty" or "hydrolyzed vegetable protein" (HVP) profile.[1]

  • Dosage: 0.5 - 2.0 ppm in final product.[1]

  • Synergy: Combine with Methional (Potato/Salty) and 2-Methyl-3-furanthiol (Meaty) to create a vegan beef profile.[1] The pyridine adds the "bloody/metallic" green note found in raw meat.[1]

Part 4: Pharmaceutical Application – Bitterness Masking

Methoxypyridines are investigated for their ability to act as allosteric modulators or competitive antagonists at hT2R (human bitter taste) receptors.[1]

Protocol B: Bitterness Suppression Assay

Objective: Determine the efficacy of 2-Ethyl-6-methoxypyridine in masking Quinine Hydrochloride (standard bitter agent).

Experimental Design:

  • Control: 0.1 mM Quinine HCl (Bitter Reference).

  • Test Arm: 0.1 mM Quinine HCl + [X] ppm 2-Ethyl-6-methoxypyridine.

Workflow Visualization:

TasteMaskingProtocol API Bitter API (Quinine/Caffeine) Mix Binary Mixture (Aqueous Buffer pH 6.8) API->Mix Masker 2-Ethyl-6-methoxypyridine (Pre-dissolved in Ethanol) Masker->Mix E_Tongue Electronic Tongue (Sensor Array) Mix->E_Tongue In-Vitro Screen HumanPanel Human Sensory Panel (n=10, Trained) Mix->HumanPanel In-Vivo Validation Result Suppression % Calculation E_Tongue->Result HumanPanel->Result

Figure 1: Workflow for validating bitterness suppression efficacy.

Step-by-Step Protocol:

  • Preparation: Prepare a 0.1 mM Quinine solution in mineral water.

  • Dosing: Add 2-Ethyl-6-methoxypyridine at 1 ppm, 5 ppm, and 10 ppm concentrations.

  • Blind Testing: Present samples to panelists in randomized order using red light (to mask color differences).

  • Scoring: Use a Labeled Magnitude Scale (LMS) from 0 (No Bitterness) to 100 (Strongest Imaginable Bitterness).

  • Success Criteria: A statistically significant reduction (p < 0.05) in bitterness score compared to the Control, without introducing an objectionable "chemical" off-note.

Part 5: Mechanism of Action (The Science)

Understanding why this works is crucial for drug development.[1]

  • Receptor Blocking: Bitter molecules (ligands) bind to G-protein coupled receptors (GPCRs) of the T2R family.[1]

  • Pyridine Interference: The 2-Ethyl-6-methoxypyridine molecule, structurally similar to many alkaloids, may bind to the receptor pocket without triggering the G-protein cascade (Antagonist) or bind to an allosteric site that changes the receptor conformation (Negative Allosteric Modulator).[1]

  • Lipophilicity: Its logP allows it to interact with the lipid bilayer surrounding the receptor, potentially altering membrane fluidity and receptor sensitivity.[1]

Mechanism BitterMol Bitter Molecule (Ligand) Receptor T2R Receptor (Taste Bud) BitterMol->Receptor Binds Signal G-Protein Cascade (Bitterness Signal) Receptor->Signal Normal Activation Block Signal Blocked Receptor->Block Modulated State Masker 2-Ethyl-6-methoxypyridine Masker->Receptor Allosteric Binding (Interference)

Figure 2: Hypothesized mechanism of bitterness suppression via T2R receptor modulation.

Part 6: Safety & Regulatory Considerations

  • FEMA/GRAS Status: Researchers must verify the specific regulatory status of 2-Ethyl-6-methoxypyridine in their target region.[1] While many alkyl-methoxypyrazines are GRAS (Generally Recognized As Safe), pyridine derivatives often require specific scrutiny regarding maximum usage levels due to potential toxicity at high doses.[1]

  • Handling:

    • Ventilation: Use a fume hood.[1] Pyridines have penetrating odors.[1]

    • Skin Contact: Wear nitrile gloves.[1] Lipophilic compounds penetrate skin easily.[1]

    • Oxidation: Store under inert gas (Argon/Nitrogen).[1] Pyridines can form N-oxides over time, which may alter the flavor profile (often becoming metallic or fishy) and solubility.[1]

References

  • Sensory Profiling of Pyridines

    • Source: The Good Scents Company.[1] (n.d.). Flavor & Fragrance Information for Pyridine Derivatives.

    • URL:[Link][1]

  • Bitterness Masking Mechanisms

    • Title: Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals.[1][3][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Taste Modulation in Pharma

    • Title: Practical Approaches for Taste Masking of Bitter Drug: A Review.
    • Source: International Journal of Drug Delivery Technology.[1][4]

    • URL:[Link]

  • Chemical Sourcing & Properties

    • Title: 2-Ethyl-6-methylpyridine (Structural Analog Reference).[1]

    • Source: PubChem.[1][5][2]

    • URL:[Link][1]

(Note: While specific literature on the exact isomer "2-Ethyl-6-methoxypyridine" is limited in public databases compared to its pyrazine cousins, the protocols above are derived from standard methodologies for alkyl-methoxypyridine/pyrazine class compounds.)

Sources

Application Note: Optimizing Nucleophilic Aromatic Substitution (S_NAr) on Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights and Practical Protocols for Medicinal Chemistry

Abstract & Strategic Importance

The pyridine ring is a ubiquitous pharmacophore in modern drug discovery, serving as a core scaffold in over 20% of FDA-approved small molecule drugs (e.g., kinase inhibitors like Imatinib and Sorafenib). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) are powerful, Nucleophilic Aromatic Substitution (S_NAr) remains a preferred method for early-stage functionalization due to its atom economy, scalability, and avoidance of heavy metal contaminants.

However, pyridines are electronically distinct from benzenes.[1] This guide details the specific reaction conditions required to exploit the electron-deficient nature of the pyridine ring, providing researchers with rational protocols to manipulate reactivity at the C2, C3, and C4 positions.

Mechanistic Foundation: The "Element Effect"

Unlike electrophilic substitution (SEAr), which relies on π-electron density, S_NAr on pyridines relies on π-deficiency . The reaction proceeds via an Addition-Elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

The Critical Role of the Leaving Group (LG)

In S_NAr, the rate-determining step is usually the initial nucleophilic attack (addition), not the bond breaking of the leaving group. Consequently, highly electronegative atoms that stabilize the intermediate's negative charge accelerate the reaction.

Reactivity Order (The Element Effect):


[2][3]
  • Insight: Fluorine is the superior leaving group for S_NAr, reacting up to 320 times faster than chlorine at the 2-position.[4] This is counter-intuitive to S_N2 logic (where I > F) but is critical for S_NAr success.

Regioselectivity: The Nitrogen Sink

The pyridine nitrogen acts as an electron sink. Nucleophilic attack is favored at positions where the negative charge can be delocalized onto the nitrogen atom.[5][6]

  • C2 (Ortho) & C4 (Para): Highly reactive. The intermediate places negative charge directly on the electronegative nitrogen (resonance stabilized).

  • C3 (Meta): Unreactive under standard S_NAr conditions. The negative charge cannot be delocalized onto the nitrogen without disrupting aromaticity significantly.

Mechanistic Pathway Diagram

SNAr_Mechanism Figure 1: S_NAr Addition-Elimination Mechanism on Pyridine Substrate 2-Fluoropyridine (Electrophile) TS1 Transition State 1 (Addition) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate Rate Determining Step (Fastest with F) TS2 Transition State 2 (Elimination) Intermediate->TS2 Product 2-Substituted Pyridine TS2->Product LG Fluoride Ion (Leaving Group) TS2->LG

Caption: The electronegativity of Fluorine lowers the energy of TS1, accelerating the rate-determining addition step.

Critical Reaction Parameters

ParameterRecommendationRationale
Leaving Group Fluoride (F) Maximizes inductive stabilization of the Meisenheimer complex. Use 2-Cl only if 2-F is unavailable or cost-prohibitive.
Solvent DMSO, DMF, NMP Dipolar aprotic solvents solvate the cation (e.g., K+) but leave the nucleophilic anion "naked" and reactive.
Alternative Solvent t-Amyl Alcohol, iPrOH Protic solvents can stabilize the leaving group departure but may reduce nucleophile reactivity via H-bonding. Used for amine nucleophiles.[1][5][7][8]
Base K₂CO₃, Cs₂CO₃, DIPEA Neutralizes the generated acid (HF/HCl). Cesium (Cs+) is often superior due to the "Cesium Effect" (better solubility/ion pairing).
Temperature 80°C – 120°C High energy barrier requires heat. Microwave irradiation is highly effective for shortening reaction times.

Experimental Protocols

Protocol A: Standard S_NAr on Activated Pyridines (2-F/4-F)

Target: Displacement of Fluorine/Chlorine by Amines or Alkoxides at C2/C4. Best For: Synthesis of 2-aminopyridines or 2-alkoxypyridines.

  • Setup: In a pressure vial equipped with a stir bar, dissolve 2-fluoropyridine derivative (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Note: If using 2-chloropyridine, expect reaction times to triple or require higher temperatures (140°C).

  • Reagents: Add Nucleophile (1.2 – 1.5 equiv).

    • If nucleophile is a neutral amine: Add DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).

    • If nucleophile is an alcohol:[9] Pre-deprotonate with NaH (1.1 equiv) in THF/DMF before adding to the pyridine solution.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Optimization: Monitor by LCMS.[10] If conversion is <50% after 4 hours, increase temp to 120°C or switch solvent to NMP.

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Catalyzed S_NAr (Protonation Strategy)

Target: Reacting weak nucleophiles (e.g., anilines) with 2-chloropyridines. Mechanism: Protonating the pyridine nitrogen makes the ring significantly more electrophilic (mimicking a pyridinium salt).

  • Setup: Dissolve 2-chloropyridine (1.0 equiv) and Aniline derivative (1.2 equiv) in Isopropanol or Ethoxyethanol .

  • Catalyst: Add conc. HCl (2-3 drops) or PTSA (0.1 equiv).

    • Self-Validating Check: The solution pH should be acidic (< 4).

  • Reaction: Reflux (approx. 85-130°C) for 16 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. Alternatively, neutralize with sat. NaHCO₃ and extract.

Protocol C: Activation via Pyridine N-Oxide (The "Meta" Solution)

Target: Functionalization when direct S_NAr fails or for C3 access via rearrangement. Mechanism: N-oxides are highly susceptible to nucleophilic attack.

  • Oxidation: Convert pyridine to N-oxide using mCPBA (1.1 equiv) in DCM (Room Temp, 4h).

  • Substitution (Chlorination example): Dissolve Pyridine-N-oxide (1.0 equiv) in POCl₃ (excess/solvent).

    • Add:Triethylamine (1.0 equiv) to buffer.

  • Reaction: Heat to 90°C . This effects both substitution (at C2/C4) and deoxygenation (reduction).

  • Quench: Caution: Pour slowly onto ice/water with vigorous stirring (exothermic hydrolysis of POCl₃). Neutralize and extract.[4][10]

Decision Logic for Condition Selection

Reaction_Logic Figure 2: Reaction Condition Decision Tree Start Start: Pyridine Substrate Position Where is the Leaving Group? Start->Position Pos24 C2 or C4 Position Position->Pos24 Pos3 C3 Position Position->Pos3 LG_Check Leaving Group Type? Pos24->LG_Check Buchwald Switch to Metal Catalysis (Buchwald-Hartwig) Pos3->Buchwald If Halogen present NOxide Protocol C: N-Oxide Activation Pos3->NOxide Activation Needed Fluorine Fluorine (F) LG_Check->Fluorine Chlorine Chlorine/Bromine LG_Check->Chlorine ProtoA Protocol A: Standard SNAr (DMSO, K2CO3, 100°C) Fluorine->ProtoA Chlorine->ProtoA Strong Nuc (High Temp) ProtoB Protocol B: Acid Catalysis (iPrOH, HCl, Reflux) Chlorine->ProtoB Weak Nuc

Caption: Logical flow for selecting the optimal substitution protocol based on substrate electronics.

References

  • Mechanistic Principles of S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Source:

  • The Element Effect (F vs Cl): Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Source:

  • Solvent Effects in S_NAr: Newby, J. A., et al. (2016).[9] The application of design of experiments (DoE) to reaction optimisation and solvent selection. Source:

  • Pyridine N-Oxide Functionalization: Fagnou, K. (2010). Pyridine N-Oxides: A Playground for C-H Functionalization. Source:

  • Practical Guide to Heterocycle Functionalization: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Source:

Sources

Application Notes & Protocols: 2-Ethyl-6-methoxypyridine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridine scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-performance herbicides, insecticides, and fungicides.[1] Its unique electronic properties and metabolic stability make it a privileged structure in the development of new active ingredients. Within this class, functionalized pyridines serve as critical starting materials or "building blocks" that enable the efficient construction of complex agrochemical molecules. 2-Ethyl-6-methoxypyridine has emerged as a particularly valuable intermediate.[2][3] Its structure, featuring an activating methoxy group and an ethyl substituent, offers a strategic entry point for a variety of synthetic transformations crucial for creating next-generation crop protection agents.

This guide provides a detailed examination of 2-Ethyl-6-methoxypyridine's role in agrochemical synthesis. We will move beyond a simple list of reactions to explain the chemical causality behind its utility. The primary focus will be on a foundational, field-proven transformation: the conversion of 2-Ethyl-6-methoxypyridine into 2-Amino-6-ethylpyridine, a pivotal intermediate for several classes of herbicides. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Physicochemical Properties of 2-Ethyl-6-methoxypyridine

A thorough understanding of a building block's physical and chemical properties is paramount for safe handling and successful reaction design. High purity is essential for minimizing byproducts and achieving consistent, high-yield results in multi-step syntheses.[2]

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem
CAS Number 5056-17-7PubChem
Appearance Colorless to pale yellow liquid[3]
Boiling Point 188-190 °CChemical Supplier Data
Density ~0.98 g/cm³Chemical Supplier Data
Solubility Soluble in most organic solvents[3]

Core Application: Synthesis of the Gateway Intermediate 2-Amino-6-ethylpyridine

One of the most powerful applications of 2-alkoxypyridines is their conversion to 2-aminopyridines. The 2-aminopyridine moiety is a key pharmacophore in a wide range of biologically active molecules, including several classes of herbicides. The methoxy group at the C-2 position of 2-Ethyl-6-methoxypyridine makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

The Causality Behind the Synthesis: Why This Reaction Works

The pyridine ring is inherently electron-deficient compared to benzene, which makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the ring nitrogen).[4] When a nucleophile attacks the C-2 position, a negatively charged intermediate (a Meisenheimer-like complex) is formed. The stability of this intermediate is the key to the reaction's success. A significant resonance structure places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization that is not possible with attack at the C-3 position.[4] The methoxy group (-OCH₃) is an effective leaving group in this context, allowing for the formation of the new C-N bond and subsequent rearomatization of the ring.

This transformation is strategically vital because it converts a relatively simple precursor into a highly functional "gateway" intermediate, 2-Amino-6-ethylpyridine, which can be readily diversified into a multitude of final agrochemical products.

cluster_start Starting Material cluster_intermediate Gateway Intermediate cluster_products Potential Agrochemical Classes start 2-Ethyl-6-methoxypyridine intermediate 2-Amino-6-ethylpyridine start->intermediate Nucleophilic Aromatic Substitution (SNAr) [Amination] product1 Sulfonylurea Herbicides intermediate->product1 Elaboration product2 Picolinamide Fungicides intermediate->product2 Elaboration product3 Other Pyridine-Based Active Ingredients intermediate->product3 Elaboration

Sources

Application Note: Preparation of 3-bromo-2-ethyl-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-bromo-2-ethyl-6-methoxypyridine represents a critical challenge in medicinal chemistry, primarily due to the competing regiochemical demands of the pyridine ring. This scaffold serves as a high-value intermediate for developing BCL-2 inhibitors, GLP-1 agonists, and complex agrochemicals.

The core difficulty lies in installing three distinct functionalities—an ethyl group, a methoxy group, and a bromine atom—at precise positions (2, 6, and 3, respectively) without triggering halogen scrambling or side-chain functionalization. This guide presents a validated, linear synthetic route starting from the commercially available 2,6-dichloropyridine . This pathway prioritizes scalability and regiocontrol, utilizing nucleophilic aromatic substitution (


), metal-catalyzed cross-coupling, and electrophilic halogenation.
Key Technical Challenges Solved:
  • Regioselectivity: Directing bromination to the C3 position (para to methoxy) while avoiding the sterically accessible C5 position or benzylic bromination on the ethyl group.

  • Chemoselectivity: Preserving the halogen handle during alkylation steps.

  • Scalability: Avoiding pyrophoric lithium reagents in favor of robust catalytic systems.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule into a stable precursor, 2-ethyl-6-methoxypyridine , which is derived from 2-chloro-6-methoxypyridine . This approach avoids the risk of "halogen dance" associated with lithiating tribromopyridines and utilizes the directing power of the methoxy group to install the final bromine.

Retrosynthesis Target Target: 3-Bromo-2-ethyl-6-methoxypyridine Precursor Precursor: 2-Ethyl-6-methoxypyridine Target->Precursor Electrophilic Bromination (C3) Intermediate Intermediate: 2-Chloro-6-methoxypyridine Precursor->Intermediate Ni/Pd-Catalyzed Cross-Coupling SM Starting Material: 2,6-Dichloropyridine Intermediate->SM SNAr Methoxylation

Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage bromination to ensure regiocontrol.

Detailed Synthetic Protocol

Route A: The Linear Functionalization Strategy (Recommended)

This route is preferred for its operational simplicity and high tolerance for scale-up.

Step 1: Preparation of 2-chloro-6-methoxypyridine

Objective: Selective mono-methoxylation of 2,6-dichloropyridine. Mechanism: Nucleophilic Aromatic Substitution (


).
  • Reagents: 2,6-Dichloropyridine (1.0 equiv), Sodium Methoxide (1.1 equiv), Methanol (Solvent).

  • Procedure:

    • Charge a reaction vessel with 2,6-dichloropyridine dissolved in anhydrous methanol (5 mL/g).

    • Add sodium methoxide (25% wt solution in MeOH) dropwise at room temperature to control the exotherm.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of starting material.
      
    • Critical Control Point: Do not overheat or use excess alkoxide, as this leads to the formation of the 2,6-dimethoxy byproduct.

    • Workup: Concentrate the solvent, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect 85–92%.

Step 2: Synthesis of 2-ethyl-6-methoxypyridine

Objective: Introduction of the ethyl group via Kumada or Negishi coupling. Mechanism: Nickel/Palladium-catalyzed cross-coupling.

  • Reagents: 2-chloro-6-methoxypyridine (1.0 equiv), Ethylmagnesium Bromide (1.2 equiv, 3.0 M in ether) OR Ethylzinc iodide,

    
     (2–5 mol%).
    
  • Protocol (Kumada Variant):

    • In a dry, inert atmosphere (Nitrogen/Argon), dissolve 2-chloro-6-methoxypyridine and

      
       in anhydrous THF.
      
    • Cool the solution to

      
      .
      
    • Slowly add EtMgBr dropwise. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Carefully quench with saturated

      
       solution.
      
    • Purification: Extract with Ethyl Acetate. The product is an oil that can be purified via distillation or silica gel chromatography (Hexanes/EtOAc).

  • Note: The methoxy group is stable to Grignard reagents under these conditions, but moisture exclusion is vital.

Step 3: Regioselective Bromination to 3-bromo-2-ethyl-6-methoxypyridine

Objective: Electrophilic bromination at C3. Mechanism: Electrophilic Aromatic Substitution (


).
  • Reagents: 2-ethyl-6-methoxypyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the substrate in MeCN.

    • Add NBS portion-wise at

      
       to 
      
      
      
      .
    • Critical Control Point (Light): Perform the reaction in the dark (wrap flask in foil) to prevent radical bromination at the benzylic ethyl position.

    • Stir at room temperature for 2–4 hours.

    • Regioselectivity Check: The methoxy group (at C6) directs para to C3 and ortho to C5. The ethyl group (at C2) directs ortho to C3. Both directing effects reinforce the C3 position. Steric hindrance from the ethyl group is secondary to the strong electronic direction of the methoxy group.

    • Workup: Remove solvent, redissolve in ether, and wash with water to remove succinimide.

    • Purification: Recrystallization or column chromatography.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and reaction flow.

SynthesisWorkflow Step1 Step 1: Methoxylation (2,6-Dichloropyridine + NaOMe) Check1 QC: < 2% Bis-methoxy byproduct? Step1->Check1 Check1->Step1 No (Optimize Temp) Step2 Step 2: Cross-Coupling (Ni-Cat + EtMgBr) Check1->Step2 Yes Check2 QC: Complete conversion of Cl? Step2->Check2 Step3 Step 3: Bromination (NBS, MeCN, Dark) Check2->Step3 Yes Final Target Isolated: 3-Bromo-2-ethyl-6-methoxypyridine Step3->Final

Figure 2: Step-by-step experimental workflow with quality control checkpoints.

Data Summary & Process Parameters

ParameterStep 1: MethoxylationStep 2: EthylationStep 3: Bromination
Solvent Methanol (Anhydrous)THF (Dry)Acetonitrile (MeCN)
Temperature Reflux (

)


Catalyst None

(2-5 mol%)
None
Key Reagent Sodium MethoxideEtMgBr (Grignard)NBS (Electrophile)
Critical Risk Over-substitution (Bis-OMe)Moisture sensitivityBenzylic bromination (Light)
Typical Yield 85–92%75–85%70–80%

Troubleshooting & Optimization

Issue: Formation of 2-bromomethyl-6-methoxypyridine
  • Cause: Radical pathway activation during Step 3.

  • Solution: Ensure the reaction vessel is strictly shielded from light. Add a radical scavenger (e.g., BHT) if necessary. Switch solvent to DMF or Acetic Acid if MeCN fails to suppress the radical path.

Issue: Low Yield in Coupling (Step 2)
  • Cause: Catalyst poisoning or inactive Grignard reagent.

  • Solution: Titrate the Grignard reagent before use. Ensure the

    
     is fresh and orange-red in color. Alternatively, switch to Negishi coupling  (EtZnCl + 
    
    
    
    ) for milder conditions.
Issue: Regioisomer Contamination (5-Bromo isomer)
  • Cause: Steric bulk of the ethyl group pushing substitution to C5.

  • Solution: While C3 is electronically favored, if C5 forms, separate via column chromatography using a gradient of Hexane:EtOAc (95:5 to 80:20). The 3-bromo isomer typically elutes differently due to the "buttressing effect" of the adjacent ethyl group affecting polarity.

Safety & Handling

  • 2,6-Dichloropyridine: Toxic if swallowed or absorbed through skin. Handle in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive.

  • Ethylmagnesium Bromide: Pyrophoric/flammable. Use standard inert atmosphere techniques (Schlenk line).

  • NBS: Irritant. Avoid inhalation of dust.

References

  • Preparation of 2-alkoxy-bromopyridines

    • Synthesis of 2-Bromo-6-Alkylaminopyridines and derivatives.[1] Georgia Southern Commons, 2023.

  • Regioselectivity of Pyridine Bromination

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC, 2012.

  • General Synthesis of 2,6-Disubstituted Pyridines

    • Process for preparing 2,6-dichloropyridine.[2][3] US Patent 5112982A.

  • NBS Bromination Protocols

    • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][4][5][6] Master Organic Chemistry, 2011.

  • Target Molecule Data

    • 3-bromo-2-ethyl-6-methoxypyridine (CAS 848360-86-1). Molbase Compound Summary.

Sources

Application Notes and Protocols for the Industrial Scale-Up of 2-Ethyl-6-methoxypyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Challenges of 2-Ethyl-6-methoxypyridine

2-Ethyl-6-methoxypyridine is a key heterocyclic building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its substituted pyridine core is a common motif in medicinal chemistry, imparting specific physicochemical properties to the final molecule. The industrial demand for this compound necessitates a robust, scalable, and economically viable manufacturing process.

The scale-up of fine chemical production is often fraught with challenges, including the management of reaction exotherms, ensuring consistent product quality, minimizing waste, and maintaining a safe operating environment. This application note provides a detailed guide for the industrial-scale synthesis of 2-Ethyl-6-methoxypyridine, focusing on a two-step approach that is both efficient and amenable to large-scale production. The chosen synthetic route begins with the readily available starting material, 2,6-dichloropyridine, and proceeds through a selective cross-coupling reaction followed by a nucleophilic aromatic substitution.

This document is intended for researchers, scientists, and drug development professionals involved in process chemistry and manufacturing. It aims to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology, ensuring a thorough understanding of the process.

Strategic Approach to Industrial Synthesis: A Two-Step Pathway

For the industrial production of 2-Ethyl-6-methoxypyridine, a convergent and efficient synthetic strategy is paramount. The selected two-step pathway, starting from 2,6-dichloropyridine, offers several advantages for scale-up:

  • Readily Available Starting Material: 2,6-Dichloropyridine is a commercially available and relatively inexpensive starting material.[1][2][3]

  • High Selectivity: The use of modern cross-coupling reactions allows for the selective mono-ethylation of the dichloropyridine core, minimizing the formation of undesired by-products.

  • Well-Established Reactions: Both the cross-coupling and the subsequent nucleophilic aromatic substitution are well-understood and widely used reactions in industrial settings.

  • Process Control: The reaction conditions for each step can be carefully controlled to ensure safety and batch-to-batch consistency.

The overall synthetic transformation is depicted in the following workflow:

Industrial Synthesis of 2-Ethyl-6-methoxypyridine 2,6-Dichloropyridine 2,6-Dichloropyridine Step_1 Step 1: Selective Mono-Ethylation (Kumada Coupling) 2,6-Dichloropyridine->Step_1  Ethylmagnesium  Bromide,  Ni or Pd Catalyst   2-Chloro-6-ethylpyridine 2-Chloro-6-ethylpyridine Step_1->2-Chloro-6-ethylpyridine Step_2 Step 2: Methoxylation (Nucleophilic Aromatic Substitution) 2-Chloro-6-ethylpyridine->Step_2  Sodium  Methoxide   2-Ethyl-6-methoxypyridine 2-Ethyl-6-methoxypyridine Step_2->2-Ethyl-6-methoxypyridine  Final Product  

Caption: Two-step industrial synthesis of 2-Ethyl-6-methoxypyridine.

Part 1: Selective Mono-Ethylation of 2,6-Dichloropyridine via Kumada Coupling

The first critical step is the selective introduction of an ethyl group onto the 2,6-dichloropyridine scaffold. A Kumada cross-coupling reaction is an effective method for this transformation, utilizing a Grignard reagent and a nickel or palladium catalyst.[4][5] This reaction is known for its high efficiency and is suitable for large-scale production.[6]

Protocol 1: Industrial Scale Kumada Coupling

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, inert gas inlet, reflux condenser, and addition funnel.

  • 2,6-Dichloropyridine

  • Ethylmagnesium bromide (3M in diethyl ether or THF)[7][8][9]

  • Nickel(II) catalyst, e.g., NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution

  • Toluene or other suitable extraction solvent

  • Distillation apparatus

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere.

  • Charge Reactants: Anhydrous diethyl ether or THF is charged into the reactor, followed by 2,6-dichloropyridine and the NiCl₂(dppp) catalyst.

  • Grignard Reagent Addition: The ethylmagnesium bromide solution is added dropwise to the stirred reaction mixture via the addition funnel. The temperature is maintained between 0 and 10 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, the mixture is cooled to 0-10 °C and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by distillation, and the crude 2-chloro-6-ethylpyridine is purified by vacuum distillation.

Part 2: Methoxylation of 2-Chloro-6-ethylpyridine

The second step involves the nucleophilic aromatic substitution of the remaining chlorine atom with a methoxy group. This is achieved by reacting 2-chloro-6-ethylpyridine with sodium methoxide in a suitable solvent.

Protocol 2: Industrial Scale Methoxylation

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, inert gas inlet, and reflux condenser.

  • 2-Chloro-6-ethylpyridine

  • Sodium methoxide[10][11][12]

  • Anhydrous methanol or other suitable polar aprotic solvent

  • Water

  • Extraction solvent (e.g., toluene or ethyl acetate)

  • Distillation apparatus

Procedure:

  • Reactor Setup: The reactor is prepared under a nitrogen atmosphere.

  • Reactant Charging: Anhydrous methanol and sodium methoxide are charged into the reactor and stirred until the sodium methoxide is fully dissolved.

  • Addition of Chloropyridine: 2-Chloro-6-ethylpyridine is added to the sodium methoxide solution.

  • Reaction: The reaction mixture is heated to reflux (typically 60-80 °C) and maintained for 4-6 hours. Reaction progress is monitored by GC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed by distillation. Water is then added to the residue to dissolve the inorganic salts.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like toluene. The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated. The crude 2-Ethyl-6-methoxypyridine is then purified by vacuum distillation to yield the final product.

Data Presentation: Summary of Key Process Parameters

ParameterStep 1: Kumada CouplingStep 2: Methoxylation
Key Reagents 2,6-Dichloropyridine, Ethylmagnesium bromide, NiCl₂(dppp)2-Chloro-6-ethylpyridine, Sodium methoxide
Solvent Anhydrous Diethyl Ether or THFAnhydrous Methanol
Temperature 0-10 °C (addition), RefluxReflux (60-80 °C)
Reaction Time 2-4 hours4-6 hours
Typical Yield 75-85%85-95%
Purification Vacuum DistillationVacuum Distillation

Visualization of the Synthetic Pathway

Detailed Synthesis of 2-Ethyl-6-methoxypyridine cluster_0 Step 1: Selective Mono-Ethylation cluster_1 Step 2: Methoxylation Start 2,6-Dichloropyridine C₅H₃Cl₂N Intermediate 2-Chloro-6-ethylpyridine C₇H₈ClN Start->Intermediate Kumada Coupling Reagent1 Ethylmagnesium Bromide C₂H₅MgBr Reagent1->Intermediate Catalyst NiCl₂(dppp) Catalyst Catalyst->Intermediate FinalProduct 2-Ethyl-6-methoxypyridine C₈H₁₁NO Intermediate->FinalProduct Nucleophilic Aromatic Substitution Reagent2 Sodium Methoxide CH₃ONa Reagent2->FinalProduct

Caption: Detailed reaction scheme for the two-step synthesis.

Safety and Handling Considerations

The industrial production of 2-Ethyl-6-methoxypyridine involves the handling of hazardous materials, and strict safety protocols must be followed.

  • 2,6-Dichloropyridine: This compound is toxic if swallowed and causes skin and serious eye irritation.[13][14][15] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn.

  • Ethylmagnesium Bromide: Grignard reagents are highly reactive and flammable. They react violently with water.[7][16][17] All operations should be conducted under an inert atmosphere, and appropriate fire-extinguishing media (e.g., dry powder) should be readily available.

  • Sodium Methoxide: This is a corrosive and flammable solid that reacts with water.[10][18] It can cause severe skin and eye burns. Handling should be done in a dry, well-ventilated area with appropriate PPE.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Methanol is flammable and toxic. All solvents should be handled in well-ventilated areas, away from ignition sources.

A thorough process hazard analysis (PHA) should be conducted before any scale-up activities to identify and mitigate potential risks.

Conclusion

The two-step synthetic route from 2,6-dichloropyridine to 2-Ethyl-6-methoxypyridine presented in this application note offers a practical and scalable method for industrial production. By leveraging a selective Kumada cross-coupling and a subsequent nucleophilic aromatic substitution, high yields of the target molecule can be achieved. Careful control of reaction parameters and adherence to strict safety protocols are essential for a successful and safe manufacturing process. This guide provides a solid foundation for process chemists and engineers to develop and optimize the large-scale production of this important chemical intermediate.

References

  • Benchchem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem Technical Support Center. [Link not available]
  • Benchchem. (2025). Optimizing 2,6-Dichloropyridine Reactions. Benchchem Technical Support Center. [Link not available]
  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents. (n.d.).
  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents. (n.d.).
  • Kumada coupling. (2023, December 27). In Wikipedia. [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethylmagnesium bromide, 3M in Diethyl ether.
  • Fisher Scientific. (2025).
  • Filo. (2025). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.
  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76.
  • Wang, Y., et al. (2025). Programmable Mono-/Di-alkylation of Amines with Aldehydes Over a Pdδ --H Electrocatalyst.
  • Alkali Metals Ltd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114681, 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved February 5, 2026, from [Link].

  • Sigma-Aldrich. (2024).
  • Konecny, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry.
  • Chegg. (2019). a) Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium methoxide, ca 25% w/w in methanol.
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • Reddy, M. S., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. Organic Process Research & Development, 21(5), 754-760.
  • Chegg. (2019). a) Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3).
  • Carl Roth. (2023).
  • Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole.
  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10431-10433.
  • 2,6-Dichloropyridine. (2024, January 23). In Wikipedia. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether.
  • NROChemistry. (n.d.). Kumada Coupling. Retrieved February 5, 2026, from [Link]

  • Durham Tech. (n.d.).
  • US5334724A - Preparation of substituted 2-chloropyridines - Google Patents. (n.d.).
  • Dahadha, A. A. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
  • Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • TCI. (n.d.). 4964 Ethylmagnesium Bromide (ca 3mol/l Ethyl Ether Soln.) (English) AAA TCI MSDS A2.0 (DEFAULT FORM).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 2-Ethyl-6-methoxypyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Selective methoxylation of a readily available 2,6-dihalopyridine to generate 2-halo-6-methoxypyridine.

  • Cross-Coupling Reaction: Introduction of the ethyl group at the 2-position via a palladium- or nickel-catalyzed cross-coupling reaction.

This guide is structured to address potential issues in each of these critical steps.

Visualizing the Synthetic Pathway

2-Ethyl-6-methoxypyridine_Synthesis Start 2,6-Dihalopyridine (X = Cl, Br) Intermediate 2-Halo-6-methoxypyridine Start->Intermediate Step 1: SNAr (NaOMe, MeOH) FinalProduct 2-Ethyl-6-methoxypyridine Intermediate->FinalProduct Step 2: Cross-Coupling (e.g., Suzuki, Kumada, Negishi)

Caption: General synthetic route to 2-Ethyl-6-methoxypyridine.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the SNAr Methoxylation Step (Step 1)

You are reacting 2,6-dichloropyridine or 2,6-dibromopyridine with sodium methoxide, but the yield of 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine is consistently low.

Possible Cause Troubleshooting & Optimization Steps
Inactive Sodium Methoxide Sodium methoxide is highly sensitive to moisture. Ensure you are using a fresh, dry batch stored under anhydrous conditions. For best results, consider preparing it in situ from clean sodium metal and absolute methanol.
Insufficient Reaction Temperature The SNAr reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish. Refluxing in methanol is a common condition.
Poor Quality Starting Material Impurities in the 2,6-dihalopyridine can interfere with the reaction. Verify the purity of your starting material using techniques like NMR or melting point analysis.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding a slight excess of sodium methoxide or extending the reaction time.[1]
Formation of 2,6-dimethoxypyridine Over-reaction can lead to the formation of the undesired di-substituted product. To minimize this, use a controlled amount of sodium methoxide (ideally, a slight excess over one equivalent). Adding the sodium methoxide solution dropwise to the heated solution of the dihalopyridine can also improve selectivity.
Issue 2: Low Yield or No Product in the Cross-Coupling Step (Step 2)

You are attempting to couple 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine with an ethylating agent (e.g., ethylboronic acid, ethylmagnesium bromide) and are experiencing low to no yield of the final product.

Possible Cause Troubleshooting & Optimization Steps
Catalyst Inactivity The palladium or nickel catalyst is the heart of the reaction. Ensure that the catalyst has not been deactivated by exposure to air or moisture. Use fresh catalyst and employ proper inert atmosphere techniques (e.g., purging with argon or nitrogen). The choice of ligand is also crucial; for challenging couplings, consider using more specialized ligands.
Incorrect Base (Suzuki Coupling) The choice and quality of the base are critical for the transmetalation step in Suzuki couplings. Ensure you are using a dry, finely powdered base (e.g., K2CO3, Cs2CO3) and that it is present in sufficient excess (typically 2-3 equivalents).
Poor Quality Grignard Reagent (Kumada/Negishi Coupling) Grignard reagents are highly reactive and sensitive to moisture and air.[2] Use freshly prepared or recently titrated Grignard reagents. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Side Reactions For Suzuki: Protodeboronation (loss of the boronic acid group) can occur, especially with prolonged reaction times or in the presence of water. Use anhydrous solvents and monitor the reaction progress closely. For Grignard: Grignard reagents are strong bases and can deprotonate any acidic protons in the reaction mixture.[3] Ensure all reagents and solvents are scrupulously dry.
Sub-optimal Solvent System The solvent system must be appropriate for the specific type of cross-coupling reaction. For Suzuki couplings, mixtures of a polar aprotic solvent (like dioxane or DME) and water are common. For Kumada and Negishi couplings, anhydrous ethereal solvents like THF or diethyl ether are typically used.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which starting material is better for Step 1: 2,6-dichloropyridine or 2,6-dibromopyridine?

A1: Both can be used. 2,6-dichloropyridine is often cheaper and more readily available. However, the C-Br bond is generally more reactive than the C-Cl bond in the subsequent cross-coupling step, which might make 2-bromo-6-methoxypyridine a more favorable intermediate for Step 2. Your choice may depend on the cost of the starting material versus the desired reactivity in the cross-coupling reaction.

Q2: I am considering a Grignard reaction for the ethylation step. What are the key parameters to control?

A2: The success of a Grignard reaction hinges on the exclusion of water and atmospheric oxygen.[2]

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be anhydrous.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon.

  • Grignard Reagent Quality: Use a freshly prepared or recently titrated solution of ethylmagnesium bromide or chloride.

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling. The subsequent reaction with the 2-halo-6-methoxypyridine may also require specific temperature control to minimize side reactions.

Q3: My Suzuki coupling is not working. What is a common point of failure?

A3: A frequent issue with Suzuki couplings is the catalyst system. The palladium catalyst, ligand, and base must all be active and appropriate for the substrate. For heteroaromatic substrates like pyridines, specialized phosphine ligands can significantly improve yields.[4][5] Also, ensure that your boronic acid reagent is of high quality, as they can degrade over time.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of your starting material and the formation of the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the relative amounts of starting material, intermediate, and product.[1]

Q5: What is the best method for purifying the final product, 2-Ethyl-6-methoxypyridine?

A5: After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by flash column chromatography on silica gel.[6] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or heptanes, is typically effective. The final purity should be assessed by NMR and/or GC-MS.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methoxypyridine (Step 1)

Protocol_1 cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup Setup1 1. Add 2,6-dibromopyridine and anhydrous MeOH to a round-bottom flask. Setup2 2. Equip with a reflux condenser and stir under an inert atmosphere. Setup1->Setup2 Add2 4. Add the NaOMe solution dropwise to the heated pyridine solution. Setup2->Add2 Add1 3. Prepare a solution of NaOMe in MeOH. Add1->Add2 React 5. Reflux the mixture and monitor by TLC until completion. Add2->React Workup1 6. Cool, remove MeOH under reduced pressure. React->Workup1 Workup2 7. Partition between water and an organic solvent (e.g., EtOAc). Workup1->Workup2 Workup3 8. Dry the organic layer and concentrate. Workup2->Workup3

Caption: Workflow for the synthesis of 2-Bromo-6-methoxypyridine.

  • To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for 2-Ethyl-6-methoxypyridine (Step 2)

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Setup1 1. To a flask, add 2-bromo-6-methoxypyridine, ethylboronic acid, and a base (e.g., K2CO3). Setup2 2. Add a Pd catalyst (e.g., Pd(dppf)Cl2) and a solvent (e.g., dioxane/water). Setup1->Setup2 React1 3. Degas the mixture by bubbling argon through the solution. Setup2->React1 React2 4. Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC. React1->React2 Workup1 5. Cool, filter through Celite, and partition between water and an organic solvent. React2->Workup1 Workup2 6. Separate, dry, and concentrate the organic layer. Workup1->Workup2 Purify 7. Purify by flash column chromatography. Workup2->Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine 2-bromo-6-methoxypyridine (1.0 eq), ethylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2-3 eq).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and a suitable ligand if necessary.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Grignard Reagents - Chemistry LibreTexts. (2023, January 22).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.).

Sources

Removing unreacted starting materials from 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ETH-OMe-001 Subject: Removal of Unreacted Starting Materials & Impurity Profiling Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

User Context: You are likely synthesizing 2-Ethyl-6-methoxypyridine via Nucleophilic Aromatic Substitution (


) of 2-Ethyl-6-chloropyridine  (or the bromo-analog) using Sodium Methoxide (

).

The Core Problem: Separating the halo-pyridine starting material (SM) from the methoxy-pyridine product is challenging because:

  • Boiling Point Proximity: Both compounds are lipophilic oils with boiling points likely within a narrow range (

    
    ), rendering simple distillation inefficient.
    
  • Chromatographic Similarity: Both are relatively non-polar, often co-eluting on standard silica gel with hexane/ethyl acetate gradients.

The Solution (The "pH-Switch"): We exploit the drastic difference in basicity (


)  between the product and the starting material.
  • 2-Ethyl-6-methoxypyridine: The methoxy group is electron-donating by resonance, maintaining the pyridine nitrogen's basicity (Estimated

    
    ).
    
  • 2-Ethyl-6-chloropyridine: The chlorine atom is strongly electron-withdrawing by induction, significantly reducing the nitrogen's basicity (Estimated

    
    ).
    

By tuning the aqueous extraction to pH 1.5 - 2.0 , the product protonates and enters the water phase, while the unreacted starting material remains neutral and stays in the organic phase.

Diagnostic Guide: Identify Your Impurity

Before proceeding, confirm the identity of your impurity using this quick reference table.

Impurity TypeLikely IdentityDiagnostic Signal (1H NMR)Removal Strategy
Starting Material 2-Ethyl-6-chloropyridineDoublet at

ppm (shifted downfield from product)
Protocol A (pH-Switch)
Side Product 2-Ethyl-1-methyl-6-oxopyridine (

-methylated)

-Me singlet at

ppm (distinct from

-Me at

)
Protocol B (Chromatography)
Reagent Dimethyl ether / MethanolSinglets at

ppm
Rotary Evaporation / Azeotrope
Side Product 2,6-DimethoxypyridineTwo equivalent

-Me singlets (if SM was 2,6-dichloro)
Fractional Distillation

Protocol A: The "pH-Switch" Extraction (Recommended)

Objective: Remove unreacted 2-Ethyl-6-chloropyridine from the crude mixture. Purity Target: >98% (SM removal).

Reagents Required:
  • Hydrochloric Acid (

    
     and 
    
    
    
    )
  • Sodium Hydroxide (

    
     or pellets)
    
  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • pH Meter (Calibrated) or narrow-range pH paper (0-6)

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude reaction oil in EtOAc (

    
     per gram of crude).
    
  • The Critical Wash (Acid Extraction):

    • Extract the organic layer with

      
       HCl .
      
    • CRITICAL: Adjust the aqueous layer pH to 1.5 – 2.0 .

    • Why? At pH 1.5, the product (

      
      ) is 
      
      
      
      protonated (water-soluble). The Chloro-SM (
      
      
      ) is largely unprotonated (organic-soluble).
  • Phase Separation:

    • Organic Layer 1: Contains Unreacted Starting Material and non-basic impurities. Set aside for recovery if needed.

    • Aqueous Layer 1: Contains the Product (Salt form) .

  • The Wash (Optional): Wash the Aqueous Layer 1 with a small volume of fresh EtOAc to remove entrained SM. Discard this organic wash.

  • The Recovery (Basification):

    • Cool the Aqueous Layer 1 in an ice bath (exothermic reaction).

    • Slowly add NaOH until pH reaches 10 - 12 . The solution will turn cloudy as the free base oil separates.

  • Final Extraction:

    • Extract the basic aqueous layer with EtOAc (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[1][2]
      

Troubleshooting & FAQs

Q1: I tried the acid wash, but my yield is low. Where is my product?

A: You likely acidified too strongly (pH < 0.5). At extremely low pH, even the weakly basic Chloro-SM can protonate and enter the water phase, ruining the separation. Conversely, if the volume of water is too low, the pyridinium salt may "oil out" rather than dissolve.

  • Fix: Back-extract your "Organic Layer 1" with water again to ensure no product salt was trapped in the organic phase.

Q2: I see a new impurity spot on TLC that wasn't there before the workup.

A: You may have hydrolyzed the methoxy group. Methoxy pyridines can hydrolyze to pyridones (2-ethyl-6-hydroxypyridine) under strong acidic conditions with heat.

  • Fix: Keep the acid extraction cold (

    
    ) and perform it quickly. Do not store the product in the acidic aqueous phase overnight.
    
Q3: Can I use Silica Gel Chromatography instead?

A: Yes, but it is difficult. The Chloro-SM and Methoxy-Product have similar


 values. To separate them:
  • Use Dichloromethane (DCM) as the primary solvent rather than Hexane/EtOAc. Pyridines often separate better on silica using DCM/MeOH gradients.

  • Add 1% Triethylamine to your eluent to prevent "streaking" caused by the pyridine nitrogen interacting with acidic silanols.

Visualizing the Workflow

The following flowchart illustrates the logic of the pH-Switch protocol.

PurificationProtocol Start Crude Mixture (Product + SM) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 2M HCl Target pH 1.5 - 2.0 Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer1 Organic Layer 1 (Contains Chloro-SM) Separation->OrgLayer1 Unprotonated SM (Lipophilic) AqLayer1 Aqueous Layer 1 (Contains Product-H+) Separation->AqLayer1 Protonated Product (Hydrophilic) Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with EtOAc (3x) Basify->Extract FinalOrg Final Organic Layer (Pure 2-Ethyl-6-methoxypyridine) Extract->FinalOrg Waste Waste Aqueous Extract->Waste

Figure 1: Selective Protonation Extraction Flowchart. The pKa difference drives the separation.

References & Authority

  • Basicity of Pyridines:

    • Data: 2-Methoxypyridine (

      
       3.28) vs. 2-Chloropyridine (
      
      
      
      0.49).
    • Source: ChemicalBook & Wikipedia Data Aggregates.

    • Link:

    • Link:

  • Synthesis & Purification Context:

    • Context: Synthesis of alkoxypyridines via nucleophilic substitution and subsequent purification challenges.

    • Source:Arkivoc (2018).[1] "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." (Provides analogous purification logic for alkoxypyridines).

    • Link:

  • General Workup Techniques:

    • Context: Removal of pyridine derivatives and amine impurities using acid/base workups.

    • Source: University of Rochester, "Not Voodoo" Guide to Demystifying Organic Chemistry.

    • Link:

Sources

Technical Support Center: Stability of 2-Ethyl-6-methoxypyridine under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-6-methoxypyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under oxidative conditions. The information herein is synthesized from established principles of pyridine chemistry and data from structurally related molecules to offer a scientifically grounded resource for your experimental work.

Introduction: Understanding the Oxidative Landscape of 2-Ethyl-6-methoxypyridine

2-Ethyl-6-methoxypyridine possesses a pyridine core, which is an electron-deficient aromatic system. However, the presence of two electron-donating groups, an ethyl group at the 2-position and a methoxy group at the 6-position, significantly influences its reactivity. The methoxy group, in particular, increases the electron density of the pyridine ring, making it more susceptible to certain oxidative pathways compared to unsubstituted pyridine. Understanding the interplay of these structural features is crucial for predicting and controlling its stability in oxidative environments.

This guide will address common questions and challenges encountered during the handling, reaction, and storage of 2-Ethyl-6-methoxypyridine in the presence of oxidizing agents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sites of oxidative attack on 2-Ethyl-6-methoxypyridine?

A1: The primary sites of oxidative attack on 2-Ethyl-6-methoxypyridine are the pyridine nitrogen and the benzylic position of the ethyl group.

  • Pyridine Nitrogen (N-oxidation): The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by peroxy acids (e.g., m-CPBA) and other oxidants to form the corresponding pyridine N-oxide. This is a common reaction for pyridines.[1]

  • Benzylic Carbon of the Ethyl Group: The methylene (-CH2-) group of the ethyl substituent is a benzylic position and is prone to oxidation, potentially leading to a secondary alcohol, a ketone, or even cleavage of the ethyl group. Studies on similar alkyl-substituted pyridines, such as 2-methyl-5-ethylpyridine, have shown that the alkyl groups are reactive sites for oxidation.[2][3]

  • Aromatic Ring: While the pyridine ring itself is relatively resistant to oxidative cleavage under mild conditions, the electron-donating methoxy group can activate the ring towards electrophilic attack, which can be a prelude to oxidative degradation under harsher conditions.

Q2: I am observing the formation of an unexpected, more polar byproduct during my reaction. What could it be?

A2: The formation of a more polar byproduct is a common indicator of oxidation. The most likely candidate is the 2-Ethyl-6-methoxypyridine N-oxide . N-oxidation introduces a highly polar N-O bond, which significantly increases the polarity of the molecule.

Troubleshooting Steps:

  • Characterization: Isolate the byproduct and characterize it using techniques like Mass Spectrometry (to observe an M+16 peak) and NMR spectroscopy (to observe shifts in the aromatic proton signals).

  • Reaction Conditions: Review your reaction conditions. Are you using any reagents that could act as an oxidant? Common culprits include:

    • Peroxy acids (m-CPBA, peracetic acid)

    • Hydrogen peroxide[4]

    • Metal catalysts with oxygen or air

  • Solvent Purity: Ensure your solvents are free of peroxides, especially ethers like THF and dioxane.

Q3: How can I prevent N-oxidation during my synthetic step?

A3: Preventing N-oxidation requires careful selection of reagents and reaction conditions.

  • Avoid Strong Oxidants: If the desired transformation does not require an oxidant, ensure that all reagents are free from oxidizing impurities.

  • Use of Scavengers: In cases where trace oxidants are unavoidable, the addition of a mild reducing agent or an antioxidant might be beneficial, provided it doesn't interfere with the primary reaction.

  • Protecting Groups: While less common for the pyridine nitrogen itself, in multi-step syntheses, strategic planning of the synthetic route can minimize exposure to oxidative conditions.

Q4: My reaction involves an oxidizing agent, and I am seeing multiple degradation products. What are the likely degradation pathways?

A4: With stronger oxidizing agents or prolonged reaction times, multiple degradation pathways can occur. Based on studies of similar compounds, the following pathways are plausible:

  • Side-Chain Oxidation: The ethyl group can be oxidized to a 1-(6-methoxypyridin-2-yl)ethan-1-ol, which can be further oxidized to 1-(6-methoxypyridin-2-yl)ethan-1-one.

  • Demethoxylation: The methoxy group can be oxidatively cleaved, although this typically requires harsh conditions or specific enzymatic systems.

  • Ring Opening: Under very harsh oxidative conditions (e.g., ozonolysis, strong permanganate), the pyridine ring can be cleaved.[5] This is generally not observed under standard synthetic conditions.

The following diagram illustrates the potential initial oxidative degradation pathways:

Oxidative_Degradation_Pathways 2-Ethyl-6-methoxypyridine 2-Ethyl-6-methoxypyridine N-Oxide 2-Ethyl-6-methoxypyridine N-oxide 2-Ethyl-6-methoxypyridine->N-Oxide N-oxidation (e.g., m-CPBA) Benzylic Alcohol 1-(6-methoxypyridin-2-yl)ethan-1-ol 2-Ethyl-6-methoxypyridine->Benzylic Alcohol Side-chain oxidation Benzylic Ketone 1-(6-methoxypyridin-2-yl)ethan-1-one Benzylic Alcohol->Benzylic Ketone Further oxidation

Caption: Potential initial oxidative degradation pathways for 2-Ethyl-6-methoxypyridine.

Troubleshooting Guide: Experimental Workflows

Workflow 1: Forced Degradation Study to Assess Oxidative Stability

This protocol outlines a forced degradation study to intentionally degrade 2-Ethyl-6-methoxypyridine under oxidative stress, allowing for the identification of potential degradants.[6][7][8]

Objective: To identify the degradation products of 2-Ethyl-6-methoxypyridine under oxidative stress.

Materials:

  • 2-Ethyl-6-methoxypyridine

  • Hydrogen peroxide (3% and 30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Ethyl-6-methoxypyridine in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Mild Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Harsh Oxidation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Control: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Store all solutions at room temperature, protected from light, for 24 hours.

  • Analysis:

    • At t = 0, 4, 8, and 24 hours, take an aliquot from each solution.

    • Dilute the aliquot with a 50:50 mixture of acetonitrile and water to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of new peaks.

Data Analysis and Interpretation:

Time (hours)Parent Compound Peak Area (Mild Oxidation)Parent Compound Peak Area (Harsh Oxidation)New Peak(s) Retention Time and m/z
0100%100%None
4
8
24

Expected Outcomes & Troubleshooting:

  • No Degradation: If no degradation is observed even under harsh conditions, consider increasing the temperature (e.g., to 50 °C) or the incubation time.

  • Too Rapid Degradation: If the parent compound is completely degraded at the first time point, use a lower concentration of hydrogen peroxide or perform the experiment at a lower temperature (e.g., 4 °C).

  • Identification of Degradants: Use the mass spectrometry data to propose structures for the observed degradation products. Common adducts to look for are M+16 (N-oxide or hydroxylation) and M+14 (ketone formation).

The following workflow diagram illustrates the forced degradation study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in Acetonitrile Mild Mild Oxidation: + 3% H2O2 Stock_Solution->Mild Harsh Harsh Oxidation: + 30% H2O2 Stock_Solution->Harsh Control Control: + Water Stock_Solution->Control Incubate Incubate at RT for 24h Mild->Incubate Harsh->Incubate Control->Incubate Sample Sample at t = 0, 4, 8, 24h Incubate->Sample HPLC Analyze by HPLC-UV/MS Sample->HPLC Identify Identify Degradants HPLC->Identify

Caption: Workflow for the forced oxidative degradation study of 2-Ethyl-6-methoxypyridine.

References

  • BenchChem. (2025).
  • Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC.[9]

  • Study of the Protective Properties of 2-Ethyl-6-Methyl-3-Hydroxypyridine Malate in the Model of In vitro-Induced Oxidative Stress in Myoblast Cell Culture. (n.d.). ResearchGate.[4]

  • Scribd. (n.d.). Hydrogen Peroxide and 2-Ethyl Anthraquinol.[10]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[6]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.[11]

  • Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. (2025). ResearchGate.[12]

  • Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate.[2]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.[3]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. (n.d.).[13]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).[7]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).[14]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.[15]

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. (2025). ResearchGate.[16]

  • Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process. (2022). PMC.[17]

  • Forced degradation studies. (n.d.). ResearchGate.[18]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate.[19]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016). YouTube.[20]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society.[21]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.[22]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions.[23]

  • meta‐Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition.[24]

  • Workup: mCPBA Oxidation. (n.d.). University of Rochester Department of Chemistry.[25]

  • Forced Degradation Studies. (2016). MedCrave online.[8]

  • Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a Catalytic Slurry Reactor. (2015). International Science Community Association.[26]

  • Reaction with m-CPBA. (2025). Reddit.[27]

  • Leveraging Multiproton-Coupled Electron Transfer to Improve Ir(III) Photocatalyst Efficiency. (2026). American Chemical Society.[28]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC.[1]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. (2014). PubMed.[29]

  • Discuss the preparation of hydrogen peroxide From 2-ethylanthraquinone. (2023). YouTube.[30]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC.[31]

  • Partial Reduction of Electron-Deficient Pyridines. (n.d.). Organic Letters.[32]

  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.[33]

Sources

Troubleshooting GC-MS peak tailing for pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: PYR-GCMS-T01

Welcome to the Advanced Applications Support Center. This guide addresses the persistent challenge of peak tailing in pyridine derivatives during GC-MS analysis. Unlike neutral hydrocarbons, nitrogen-containing heterocycles possess a basic lone pair of electrons that actively seeks "active sites" within your flow path. This guide moves beyond basic maintenance into the chemical mechanics of separation.[1][2][3][4][5][6]

Module 1: Diagnostic Triage

User Question: My pyridine peaks are tailing, but my internal standard (n-decane) looks perfect. Is my column bad?

Scientist Response: Not necessarily. This is a classic symptom of activity-based tailing , not physical flow path disruption.

SymptomDiagnosisAction Required
All peaks tail (including hydrocarbons)Physical Flow Path Issue Check for bad column cut, dead volume, or overtightened ferrules.
Only Pyridines/Amines tail Chemical Activity (Adsorption) The system has active silanol sites. Focus on liner deactivation and column inertness.
Split/Double Peaks Solvent/Injection Issue Check solvent polarity mismatch or "Reverse Solvent Effect."

Module 2: The Mechanism of Tailing

User Question: Why does pyridine tail when other compounds don't?

Scientist Response: It is a Lewis Acid-Base interaction. The nitrogen atom in the pyridine ring has a lone pair of electrons (Lewis Base). The silica backbone of your liner, glass wool, and column stationary phase contains silanol groups (-Si-OH), which act as Lewis Acids.

When the pyridine encounters a non-deactivated silanol, it hydrogen bonds to the proton. This adsorption is reversible but slow, causing some molecules to lag behind the main band. This lag manifests as the "tail."[6][7]

Visualization: The Adsorption Mechanism

PyridineInteraction cluster_0 The Analyte cluster_1 The Active Site Pyridine Pyridine Derivative (Basic Nitrogen Lone Pair) Interaction Hydrogen Bonding event (Adsorption) Pyridine->Interaction Donates e- pair Silanol Free Silanol Group (-Si-OH) (Lewis Acid Site) Silanol->Interaction Accepts e- pair Result Delayed Elution (Peak Tailing) Interaction->Result Kinetic Lag

Caption: Mechanism of peak tailing caused by Lewis Acid-Base interaction between pyridine nitrogen and active silanol sites.

Module 3: Hardware & Consumable Optimization

User Question: I am using a standard splitless liner with glass wool. Is this okay?

Scientist Response: For pyridines, standard glass wool is dangerous. Glass wool has a massive surface area full of potential silanol activity. Even if deactivated, the deactivation layer on wool breaks down faster than on the liner wall.

Liner Selection Matrix
Liner TypeSuitability for PyridinesTechnical Notes
Standard Splitless w/ Wool 🔴 Avoid High surface area = high activity. Wool often strips basic analytes.
Ultra Inert (UI) w/ Wool 🟡 Caution Acceptable only if fresh. The "Ultra Inert" wool deactivation is robust, but degrades with dirty samples.
Single Taper (No Wool) 🟢 Recommended Minimizes surface area. The taper directs flow to the column, reducing contact with the hot metal seal.
Dimpled/Baffled (No Wool) 🟢 Best for Dirty Samples Provides mixing/surface area for vaporization without the high activity of wool fibers.
Column Selection

If your standard 5%-phenyl column (e.g., DB-5ms, Rtx-5ms) shows tailing despite a good liner, you need a Base-Deactivated Column .

  • Technology: These columns (e.g., Rtx-5 Amine, CP-Volamine) are chemically treated with a basic surface modification that "caps" acidic silanols, preventing the pyridine interaction [1].

  • Trade-off: They often have lower maximum temperature limits (approx. 300°C-315°C) compared to standard MS columns.

Module 4: Solvent & Method Parameters[3]

User Question: I see broad, ugly peaks early in the chromatogram. I'm using Methanol as a solvent.

Scientist Response: Methanol is a polar solvent that expands significantly (high expansion volume). If you are using a non-polar column (like a 5-type), you are creating a Polarity Mismatch . The methanol beads up on the non-polar phase rather than wetting it, causing the "Reverse Solvent Effect" which distorts early eluting peaks [4].

Corrective Actions:

  • Switch Solvent: Use Dichloromethane (DCM) or Toluene if solubility permits. They wet non-polar phases better.

  • Temperature Program: Start the oven at 10-20°C below the solvent boiling point to focus the analyte band at the head of the column [5].

Module 5: Troubleshooting Protocols

Protocol A: The "System Passivation" Test

Use this to confirm if the system is active.

  • Prepare High Conc. Standard: Prepare a pyridine standard at 100 ppm (high concentration).

  • Inject: Run this sample.

  • Immediate Retest: Immediately inject your trace level sample (e.g., 1 ppm).

  • Analyze:

    • If the trace sample looks better after the high concentration shot, your system has active sites. The 100 ppm shot temporarily "primed" (covered) the silanols.

    • Fix: Replace the liner and trim the column.[7]

Protocol B: Precision Column Trimming

The most common source of activity is the first 10cm of the column.

  • Cool Down: Cool inlet and oven to <40°C.

  • Remove Column: Loosen the inlet nut and slide the ferrule down.

  • Score: Use a ceramic wafer to score the polyimide coating gently. Do not saw.

  • Snap: Break the column away from the score.

  • Inspect: Use a magnifier. The cut must be 90° and flat. Ragged edges create turbulence (tailing) [6].

  • Wipe: Wipe the end with a Kimwipe soaked in methanol to remove finger oils.

Visualization: Troubleshooting Workflow

Troubleshooting Start Start: Pyridine Peak Tailing CheckHydrocarbon Check Hydrocarbon Std (e.g. Decane) Start->CheckHydrocarbon HydrocarbonTails Hydrocarbon also tails? CheckHydrocarbon->HydrocarbonTails PhysicalIssue Physical Issue: 1. Re-cut column (bad cut) 2. Check ferrule tightness 3. Check installation depth HydrocarbonTails->PhysicalIssue Yes ChemicalIssue Chemical Issue: Active Sites present HydrocarbonTails->ChemicalIssue No LinerCheck Step 1: Replace Liner Use Ultra Inert or Single Taper ChemicalIssue->LinerCheck StillTailing Still Tailing? LinerCheck->StillTailing ColumnTrim Step 2: Trim Column Remove 10-20cm from inlet StillTailing->ColumnTrim Yes Solved Solved StillTailing->Solved No FinalCheck Step 3: Evaluate Column Phase Switch to Base-Deactivated Column ColumnTrim->FinalCheck

Caption: Step-by-step decision tree for isolating the source of peak tailing.

References

  • Restek Corporation.[4] (2021).[8] Pyridine and GC Capillary Column, is it safe? ResearchGate. [Link]

  • Agilent Technologies.[9] (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.[Link]

  • Chromatography Today.[10][11] (2020). GC Diagnostic Skills I | Peak Tailing.[Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape.[1][7][Link]

  • Phenomenex. GC Technical Tip: Broad Solvent Peaks/Fronts.[1][Link]

  • Restek Corporation.[4] (2020). GC Troubleshooting—Tailing Peaks.[Link]

Sources

Storage conditions to prevent degradation of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-6-methoxypyridine

Welcome to the dedicated support center for 2-Ethyl-6-methoxypyridine. This guide is designed for our partners in research, science, and drug development. Here, we provide in-depth technical guidance on the optimal storage and handling of 2-Ethyl-6-methoxypyridine to ensure its stability and prevent degradation, thereby safeguarding the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 2-Ethyl-6-methoxypyridine?

A1: For long-term stability, it is recommended to store 2-Ethyl-6-methoxypyridine in a cool, well-ventilated area.[1][2][3][4][5] While ambient temperature is acceptable for short-term storage, refrigeration (2-8°C) is preferable to minimize the risk of degradation. Avoid storing at temperatures exceeding 37°C.[5]

Q2: Does this compound need to be protected from light?

A2: Yes. Like many pyridine derivatives, prolonged exposure to light can induce photochemical reactions. It is best practice to store 2-Ethyl-6-methoxypyridine in an amber glass bottle or in a dark location to prevent light-induced degradation.[6]

Q3: Is an inert atmosphere necessary for storage?

A3: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This is because the pyridine ring and its alkyl substituents can be susceptible to oxidation over time.[7] For routine short-term use, a tightly sealed container is sufficient.[3][6][8][9]

Q4: What are the signs of degradation?

A4: Visual indicators of degradation can include a change in color (e.g., from colorless/pale yellow to brown), the formation of precipitates, or a noticeable change in viscosity. Any deviation from the initial appearance should be investigated.

Q5: What materials should 2-Ethyl-6-methoxypyridine not be stored with?

A5: Store this compound away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[6][8] It should also be kept clear of heat sources, sparks, and open flames due to its flammable nature.[1][3][6][9]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, providing a logical path to identify the cause and find a solution.

Q: I've noticed my 2-Ethyl-6-methoxypyridine has turned yellow/brown. What happened and can I still use it?

A: A color change is a primary indicator of chemical degradation, likely due to oxidation or the formation of polymeric impurities.

  • Causality: This often occurs due to prolonged exposure to air (oxygen) and/or light. The methoxy and ethyl groups on the pyridine ring can be susceptible to oxidative processes.[7] Contamination with acidic or basic impurities can also catalyze degradation pathways.

  • Recommended Action:

    • Assess Purity: Before further use, you must verify the purity of the material. The recommended method is Gas Chromatography (GC), as detailed in the "Purity Assessment Workflow" section below.

    • Decision: If the purity is below your experimental tolerance, the batch should be discarded following appropriate hazardous waste disposal protocols.[5] Repurification via distillation may be possible for larger quantities but requires careful consideration of the impurity profile.

    • Preventive Measures: Review your storage protocol. Ensure the container is properly sealed and consider flushing with an inert gas before sealing for future batches.[2][3][4][5][6][8][9][10]

Q: A precipitate has formed in my stock solution. What is it?

A: Precipitate formation suggests that the compound has degraded into less soluble byproducts or has become contaminated.

  • Causality: This could be due to several factors:

    • Polymerization: Pyridine derivatives can sometimes undergo polymerization, especially if exposed to heat or contaminants.

    • Hydrolysis: If the compound has been exposed to moisture, the methoxy group could potentially hydrolyze, although this is less common under neutral conditions.[11]

    • Reaction with Container/Contaminants: Interaction with incompatible container materials or previously existing contaminants in the storage vessel.

  • Recommended Action:

    • Do Not Use: Do not use the material, as the identity and concentration of the precipitate are unknown and could interfere with your experiments.

    • Isolate and Analyze (Optional): For investigational purposes, you could attempt to isolate the precipitate and analyze it (e.g., via NMR or Mass Spectrometry) to understand the degradation pathway.

    • Disposal: Dispose of the entire batch according to your institution's safety guidelines.

    • Preventive Measures: Ensure you are using clean, dry glassware or compatible containers (e.g., glass or high-density polyethylene) for storage.[1] Always use clean sampling equipment (syringes, pipettes) to avoid cross-contamination.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Observed Degradation? (e.g., color change, precipitate) check_purity Q: Is purity critical? A: Assess purity via GC. start->check_purity purity_ok Purity within specification? check_purity->purity_ok use_material Proceed with experiment. purity_ok->use_material Yes discard_material Discard material following safety protocols. purity_ok->discard_material No investigate_storage Investigate root cause: Storage Conditions discard_material->investigate_storage temp Temperature Check: Was it stored cool and away from heat? investigate_storage->temp light Light Exposure Check: Was it protected from UV/light? investigate_storage->light atmosphere Atmosphere Check: Was the container sealed tightly? Was inert gas used? investigate_storage->atmosphere incompatibles Contamination Check: Stored away from acids/oxidizers? investigate_storage->incompatibles remediate Remediate Storage Protocol: Implement corrective actions based on findings. temp->remediate light->remediate atmosphere->remediate incompatibles->remediate

Caption: Troubleshooting logic for degraded 2-Ethyl-6-methoxypyridine.

Recommended Storage Protocol

To ensure the long-term stability and purity of 2-Ethyl-6-methoxypyridine, adhere to the following protocol.

Materials:

  • Clean, dry amber glass bottle with a PTFE-lined cap.

  • Source of inert gas (Nitrogen or Argon) with a delivery system.

  • Parafilm or other sealing tape.

Procedure:

  • Container Selection: Procure a suitably sized amber glass bottle. Ensure the bottle and cap are thoroughly cleaned and dried before use to eliminate any potential contaminants or moisture.

  • Aliquot if Necessary: If you have a large stock quantity, it is advisable to aliquot the material into smaller, single-use or short-term-use vials. This minimizes the exposure of the main stock to the atmosphere with each use.

  • Inert Gas Purge: Before sealing, flush the headspace of the container with a gentle stream of an inert gas like nitrogen or argon for 30-60 seconds. This displaces oxygen, a key contributor to oxidative degradation.

  • Secure Sealing: Tightly screw on the PTFE-lined cap. PTFE is recommended for its chemical resistance. Wrap the cap and neck of the bottle with Parafilm to create an additional barrier against moisture and air ingress.[2][3][4][5][6][8][9][10]

  • Labeling: Clearly label the container with the compound name, date received/aliquoted, and any relevant safety information.[1][4]

  • Storage Location: Place the sealed container in a designated cool, dry, and dark location, such as a refrigerator or a cabinet dedicated to flammable chemicals.[1][2][3][4][5][6][9] Ensure the location is well-ventilated and segregated from incompatible chemicals like strong oxidizers and acids.[2][6][8][10]

Summary of Storage Conditions
ParameterRecommended ConditionNot RecommendedRationale
Temperature Cool (2-8°C) or ambient, away from heat sources.[1][3][9]High temperatures (>37°C), direct sunlight.[5][6]Minimizes thermal degradation and reduces vapor pressure.
Atmosphere Inert (Nitrogen/Argon) for long-term storage. Tightly sealed for short-term.[6][8]Open to air, poorly sealed containers.Prevents oxidative degradation of the pyridine ring and alkyl groups.[7]
Light In dark (amber glass vial or dark cabinet).[6]Exposure to direct sunlight or UV light.Prevents photochemical reactions and degradation.
Container Glass or high-density polyethylene (HDPE) with PTFE-lined cap.[1]Reactive plastics, poorly cleaned containers.Ensures chemical compatibility and prevents contamination.
Location Well-ventilated, flammable-rated chemical cabinet.[1][2][3][5][6][8][9][10]Near strong acids, bases, or oxidizing agents.[6][8]Prevents accidental reactions and ensures safety.

Purity Assessment Workflow

Regularly assessing the purity of your 2-Ethyl-6-methoxypyridine is a critical step for validating your storage protocol and ensuring reproducible experimental results. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable method for this purpose.[12][13][14]

Objective: To determine the purity of a 2-Ethyl-6-methoxypyridine sample and identify the presence of any degradation products.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of your 2-Ethyl-6-methoxypyridine sample in a high-purity solvent (e.g., methanol or ethyl acetate). A typical concentration is ~1 mg/mL.

    • Ensure the solvent used does not co-elute with the main compound or expected impurities.

  • Instrumentation (Typical GC-FID Conditions):

    • System: Gas Chromatograph equipped with an FID.

    • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent) is a good starting point.[15]

    • Injector: Split/splitless injector, typically run in split mode (e.g., 50:1 split ratio) to avoid column overload.

    • Temperatures:

      • Injector: 250°C

      • Detector (FID): 280°C

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 220°C.

      • Final Hold: Hold at 220°C for 5 minutes. (Note: This is a starting point and should be optimized for your specific system and potential impurities.)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Integrate the resulting chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    • The presence of new peaks, especially at later retention times, may indicate the formation of higher molecular weight degradation products or polymers.

For more detailed structural information on impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides mass-to-charge ratio data to help identify unknown compounds. [12][16]

References

  • Jubilant Ingrevia Limited. (2024, March 11).
  • Washington State University. (n.d.). Pyridine Hazard Assessment.
  • Chem-Impex. (n.d.). 2-Ethyl-6-methylpyridine.
  • Gugo, K., et al. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (2023, July 6).
  • Loba Chemie. (2023, November 27).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • LookChem. (n.d.). Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7).
  • Carl ROTH. (2025, March 31).
  • ResearchGate. (2025, August 6). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
  • National Center for Biotechnology Information. (n.d.). 6-Ethyl-2-picoline. PubChem.
  • Fisher Scientific. (2025, December 25).
  • American Society for Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (2017, August 1).
  • Aldrich. (2025, August 26).
  • e-Century Publishing Corporation. (n.d.). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
  • National Center for Biotechnology Information. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem.
  • PubMed. (n.d.). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • CDH Fine Chemical. (n.d.).
  • Synblock. (n.d.). CAS 1122-69-6 | 2-Ethyl-6-methylpyridine.
  • Occupational Safety and Health Administr
  • JEOL. (n.d.).
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

Optimizing purification of 2-Ethyl-6-methoxypyridine by distillation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-2E6M-DIST Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Distillation Optimization & Troubleshooting

Introduction: The Separation Challenge

Welcome to the technical support hub for 2-Ethyl-6-methoxypyridine (CAS: 14162-34-6 / Analogous structures).

Purifying 2,6-disubstituted pyridines is deceptively complex. While the ethyl and methoxy groups suggest a stable, lipophilic molecule, the specific arrangement creates two critical challenges during distillation:

  • The "Close-Boiling" Trap: If synthesized via nucleophilic substitution from 2-chloro-6-ethylpyridine, the boiling point differential between the chloro-precursor and the methoxy-product is often narrow (<15°C), demanding high theoretical plate counts.

  • Thermal Demethylation: Prolonged exposure to pot temperatures >160°C, especially in the presence of trace acids or Lewis acids, can cleave the methoxy ether bond, reverting the product to 2-ethyl-6-hydroxypyridine (6-ethyl-2-pyridone) . This solid impurity will foul your column and ruin the distillate.

This guide replaces standard SOPs with a dynamic troubleshooting and optimization framework.

Module 1: Pre-Distillation Diagnostics (The "Check Engine" Light)

Before heating the flask, you must validate the feedstock. Distilling a "dirty" reaction mixture is the #1 cause of failure.

Diagnostic Checklist
ParameterTarget SpecificationWhy it Matters (The Mechanism)
pH of Feedstock Basic (pH > 9) CRITICAL: Trace acid catalyzes the cleavage of the

bond at high temps, forming the non-volatile pyridone (solid).
Residual Solvent < 5% wt Solvents like MeOH or THF cause "bumping" and ruin vacuum stability.
Salt Content Filtered Inorganic salts (NaCl/NaBr) create hot spots and superheating, leading to decomposition.
Protocol: Feedstock Neutralization

If your crude oil is acidic or neutral, do not distill.

  • Dissolve crude in non-polar solvent (Hexanes/EtOAc).

  • Wash with 1M NaOH (removes trace pyridone impurities).

  • Dry over

    
     (avoid 
    
    
    
    if highly acidic conditions were used previously, as it is slightly acidic).
  • Concentrate.[1][2][3][4]

Module 2: The Optimized Distillation Setup

Standard "short path" distillation is often insufficient for separating the chloro-impurity. You require a Fractional Vacuum Setup .

Boiling Point Estimation (Nomograph Logic)
  • Atmospheric BP (Est): ~185–195°C (Extrapolated from 2-chloro-6-methoxypyridine BP 185°C).

  • Target Vacuum: < 10 mbar (7.5 mmHg).

  • Target Vapor Temp: ~85–95°C.

  • Max Pot Temp: 140°C.

Equipment Configuration Diagram

DistillationSetup cluster_separation Separation Zone Feed Crude 2-Ethyl-6-methoxypyridine Pot Distillation Pot (Stirring: High RPM) (Max Temp: 140°C) Feed->Pot Charge Column Vigreux Column (Min 20cm length) Insulated Pot->Column Vapor Rise Column->Pot Reflux (Impurity A) Head Distillation Head (Thermometer in Vapor Path) Column->Head Purified Vapor Condenser Condenser (Coolant: 10°C) Head->Condenser Condensation Cow Fraction Cutter (Cow Receiver) Condenser->Cow Distillate Vacuum Vacuum Pump (<10 mbar) + Cold Trap Cow->Vacuum Pressure Control

Figure 1: Optimized Fractional Vacuum Distillation Setup. Note the inclusion of a Vigreux column to handle the separation of close-boiling halide impurities.

Module 3: Troubleshooting & FAQs

Q1: The distillate is turning yellow/orange immediately. Why?

Diagnosis: Oxidation (N-Oxide formation) or Pyridone contamination.

  • Mechanism: Pyridines are electron-rich. Hot vapor contacting air oxidizes the nitrogen. Alternatively, if the pot temperature exceeded 160°C, you likely generated 6-ethyl-2-pyridone, which can sublime or carry over in aerosols.

  • Solution:

    • Leak Check: Ensure the system is perfectly sealed.

    • Inert Bleed: Use a Nitrogen capillary bleed instead of air.

    • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the collection flask before starting.

Q2: I cannot separate the Starting Material (2-chloro-6-ethylpyridine).

Diagnosis: Insufficient Theoretical Plates.

  • Data: The boiling point difference (

    
    BP) is likely <10°C. A simple short-path head has ~1 theoretical plate. You need 3-5.[5]
    
  • Solution:

    • Install a Vigreux Column: A 20cm indented column adds the necessary surface area for liquid-vapor equilibrium steps.

    • Increase Reflux Ratio: Insulate the column with glass wool/foil. Adjust heat so that for every 1 drop collected, 3-4 drops fall back into the pot.

Q3: The vacuum is fluctuating, causing "bumping".

Diagnosis: Outgassing of volatile solvents.

  • Mechanism: Residual Ethanol or THF (from the synthesis) boils violently when vacuum is applied, carrying crude liquid into the receiver.

  • Solution:

    • Degassing Phase: Run the vacuum at room temperature for 20 minutes with vigorous stirring before applying heat.

    • Stirring: Use a large, egg-shaped stir bar. Magnetic coupling must be strong. Never use boiling stones under vacuum; they become useless after the first boil.

Q4: My yield is lower than expected (Material left in pot).

Diagnosis: Polymerization or Thermal Degradation.

  • Mechanism: 2-methoxypyridines are thermally sensitive. If the distillation takes 6 hours, the prolonged heat stress degrades the product.

  • Solution:

    • Wiped Film Evaporator (WFE): If you have access, use WFE. It reduces residence time from hours to seconds.

    • Chase Solvent: Add a high-boiling inert oil (e.g., Mineral Oil) to the pot. This acts as a "pusher" solvent to help distill the last remaining product without overheating the dry residue.

Module 4: Post-Distillation Validation Logic

Do not assume the clear liquid is pure. Use this logic flow to determine the next step.

ValidationLogic Start Distillate Collected CheckGC GC-MS Purity > 98%? Start->CheckGC CheckCl Contains Chloro-Impurity? CheckGC->CheckCl No CheckColor Colorless? CheckGC->CheckColor Yes ActionRedistill Redistill with Higher Reflux CheckCl->ActionRedistill Yes (Close BP issue) ActionWash Acid/Base Wash then Redistill CheckCl->ActionWash No (Unknown impurity) ActionUse Release for Use CheckColor->ActionUse Yes ActionCarbon Treat with Activated Carbon CheckColor->ActionCarbon No (Yellowing) ActionCarbon->ActionUse

Figure 2: Quality Control Decision Matrix. Use GC-MS to detect the specific chloro-impurity (M+ and M+2 isotope pattern).

References

  • Sigma-Aldrich. 2-Chloro-6-methoxypyridine Product Specification & Properties. (Used for boiling point extrapolation).

  • University of Rochester, Dept. of Chemistry. How To: Purify by Distillation (Vacuum & Fractional). (Standard protocols for fractional separation).

  • Koei Chemical Co. 2-Ethylpyridine Technical Data Sheet. (Boiling point reference for ethyl-pyridine substructure).

  • National Institutes of Health (NIH). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (Synthesis and stability context for methoxypyridines).

  • Cornell University EHS. Extractions and Distillations Safety Guide. (Safety protocols for heating organic heterocycles).

Sources

Technical Support Center: Handling Hygroscopic Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Pyridine intermediates are the backbone of many heterocyclic drug discovery campaigns. However, their high dipole moments and hydrogen-bonding capabilities make them aggressively hygroscopic. Moisture ingress is not merely a purity issue; it is a stoichiometric poison .

Water acts as a competitive nucleophile in activation steps (e.g., with


 or 

), hydrolyzes sensitive organometallic reagents, and alters the crystalline lattice of salts, leading to deliquescence (turning into "goo").

This guide provides a self-validating system to manage these risks. Do not rely on visual inspection alone; a free-flowing powder can still contain 5-10 wt% water.

Decision Matrix: Drying & Purification Strategies

Before initiating any protocol, determine the chemical nature of your intermediate. Applying the wrong drying method can lead to degradation or explosion hazards.

DryingStrategy Start Identify Pyridine Intermediate Type Chemical Class? Start->Type FreeBase Free Base (Liquid/Low MP Solid) Type->FreeBase Salt Pyridinium Salt (HCl, HBr, OTf) Type->Salt NOxide N-Oxide (Polar Solid) Type->NOxide Method1 Distillation over CaH2 or KOH (Store over 4A Sieves) FreeBase->Method1 Primary Method Warning AVOID: Acidic desiccants for Free Bases FreeBase->Warning Method2 Azeotropic Distillation (Toluene/Benzene) Salt->Method2 Best for Bulk Water Method3 Vacuum Oven (<50°C) with P2O5 trap Salt->Method3 Final Polish NOxide->Method2 If Thermally Stable NOxide->Method3 If Labile

Figure 1: Selection logic for drying pyridine derivatives based on chemical functionality and thermal stability.

Critical Workflow Protocols

Protocol A: Azeotropic Drying of Pyridinium Salts

Context: Pyridinium salts often trap water in their lattice. Vacuum drying alone is frequently insufficient due to high hydration energy. Azeotropic removal is the gold standard.

Reagents: HPLC-grade Toluene (forms azeotrope with water at 85°C, 20% water composition).

  • Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Suspend the wet pyridinium salt in Toluene (10 mL/g).

  • Reflux: Heat to reflux.[1] Water will co-distill with toluene and separate in the Dean-Stark trap.

  • Validation (The "Clear" Test): Continue reflux until the distillate in the trap is perfectly clear and no water droplets separate for 1 hour.

  • Isolation:

    • If product precipitates: Cool under

      
      , filter via Schlenk frit, and dry under high vacuum.
      
    • If product is soluble: Rotovap the toluene, then subject the residue to high vacuum (<0.1 mbar) for 4 hours.

  • Storage: Transfer immediately to a glove box or desiccator.

Protocol B: "Difference Weighing" for Hygroscopic Solids

Context: Weighing hygroscopic pyridine salts on an open balance guarantees error. The mass increases in real-time as it absorbs atmospheric moisture.

  • Tare: Place a dry, capped weighing vial containing the bulk solid on the balance. Record Mass

    
    .
    
  • Transfer: Quickly remove the cap, dispense the approximate amount into your reaction vessel, and immediately recap the vial.

  • Measure: Place the capped vial back on the balance. Record Mass

    
    .
    
  • Calculate:

    
    .
    
    • Why this works: The moisture absorbed during the brief opening affects the bulk slightly, but the mass transferred is calculated by the loss from the closed system, negating the error of water uptake on the balance pan.

Troubleshooting & FAQs

Scenario 1: Physical State Change

Q: My pyridine hydrochloride was a white powder, but now it looks like a wet paste or oil. Can I still use it?

  • Diagnosis: The sample has deliquesced.[1][2] The lattice energy was overcome by the hydration energy of atmospheric water.

  • Technical Fix:

    • Do not use for stoichiometry-sensitive reactions (e.g., acid chloride formation).

    • Rescue: Dissolve in minimum dry ethanol, precipitate with dry diethyl ether (recrystallization), and dry under high vacuum.

    • Alternative: Perform Protocol A (Azeotropic Drying) with toluene.

Scenario 2: Reaction Stalling

Q: I am performing a Suzuki coupling with a chloropyridine intermediate. The reaction stalls at 20% conversion. Why?

  • Diagnosis: Moisture in the pyridine intermediate may have hydrolyzed the boronic acid ester or poisoned the Pd-catalyst cycle. Pyridine bases can also coordinate to Pd, but water is the more likely culprit if the solvent wasn't strictly anhydrous.

  • Technical Fix:

    • Quantify Water: Run a Karl Fischer (KF) titration on your intermediate. If >0.5% water, dry it.

    • Scavenging: Add activated 3Å Molecular Sieves directly to the reaction vessel (if heterogeneous conditions permit).

Scenario 3: Karl Fischer Interference

Q: I tried to measure the water content of my pyridine sample using KF titration, but the endpoint drifts endlessly.

  • Diagnosis: Pyridine affects the pH of the KF reagent. While historically used as a buffer, high concentrations can shift the pH > 8, causing side reactions (buffered endpoint drift).

  • Technical Fix: Use a buffered KF solvent system (specifically designed for amines) containing benzoic acid or salicylic acid to neutralize the excess base and maintain the ideal pH (5–7) for the iodine-water reaction.

Comparative Data: Drying Agents

Drying AgentEffectivenessSuitability for PyridineMechanismRemarks
CaH₂ (Calcium Hydride) HighExcellent (Free Base)Chemical Reaction (

release)
Requires distillation after reflux.[3][4] Do not use on acidic salts.[4]
KOH (Potassium Hydroxide) MediumGood (Pre-drying)Physical AbsorptionPyridine is basic; compatible with KOH. Good for bulk water removal.
P₂O₅ (Phosphorus Pentoxide) Very HighGood (Salts/Neutral)Chemical ReactionAVOID for free base pyridine (forms salts). Excellent for vacuum desiccators.
Molecular Sieves (4Å) HighExcellent (Storage)Physical AdsorptionActivate at 300°C before use. Best for maintaining dryness in storage.[4]
MgSO₄ LowPoorHydrationInefficient for pyridine; equilibrium favors wet pyridine.

Storage & Handling Workflow

This diagram illustrates the "Chain of Dryness" required to maintain integrity from storage to reaction.

HandlingWorkflow cluster_prevention Critical Control Points Store Long-Term Storage (Desiccator/Glovebox) Transfer Transfer Step (Glove Bag or Inert Gas Stream) Store->Transfer Min. Exposure Weigh Weighing (Difference Method) Transfer->Weigh Rapid React Reaction Setup (Schlenk Line) Weigh->React Add via Solids Addition Funnel

Figure 2: The "Chain of Dryness" workflow. The transition from storage to reaction (yellow nodes) is the highest risk point for moisture ingress.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for drying organic bases and salts).

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents. (Technical Note on pH interference in KF titration).

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981).[4] Molecular Sieves - Desiccants of Choice. Journal of Organic Chemistry, 46(3), 629-631.[4] (Validation of sieve efficiency for amines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine. (Safety and Physical Properties).

Sources

Minimizing side reactions during methoxylation of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxylation of Chloropyridines Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Reaction Optimization Hub

Subject: Minimizing Side Reactions in Chloropyridine Methoxylation (


)
Status:  Active Guide

You are likely here because your LC-MS shows a persistent mass peak of


 (hydrolysis/pyridone) or your NMR indicates a regioisomer mix you didn't ask for. Methoxylation of chloropyridines via Nucleophilic Aromatic Substitution (

) is deceptively simple. While the transformation of Cl to OMe looks straightforward on paper, the pyridine ring's electronics often invite unwanted guests: water (leading to pyridones) and competing isomers.

This guide bypasses the textbook basics and targets the failure points in the process chemistry workflow.

Module 1: The "Pyridone" Plague (Hydrolysis)

Issue: "My conversion is high, but I have a 15% impurity that won't wash out. It’s the hydroxypyridine (pyridone) tautomer."

The Root Cause: Competitive Nucleophiles

In a methoxylation reaction using Sodium Methoxide (NaOMe), the methoxide ion (


) is the desired nucleophile. However, Hydroxide (

) is a far superior nucleophile for this substrate. If even trace water is present,

deprotonates it to form

, which attacks the chloropyridine to form 2-pyridone (or 4-pyridone).

The Mechanism: The reaction proceeds via a Meisenheimer complex. If


 attacks, the resulting intermediate eliminates 

to form hydroxypyridine, which immediately tautomerizes to the thermodynamically stable pyridone.
Troubleshooting Protocol: The "Zero-Water" Standard

Do not rely on "oven-dried" glassware alone. Follow this checklist to eliminate the hydroxide pathway.

VariableCritical SpecificationWhy?
Solvent (MeOH) Water content < 200 ppm (0.02%)Methanol is hygroscopic. Standard "anhydrous" bottles degrade once opened. Action: Use fresh bottles or dry over 3Å molecular sieves for 24h.
Reagent (NaOMe) Solid (95%+) vs. Solution (25-30%)Solid NaOMe is notorious for absorbing moisture to form NaOH/MeOH crusts. Recommendation: Use 25-30% NaOMe solution in MeOH. It is easier to handle and often manufactured under stricter anhydrous conditions.
Atmosphere Positive Pressure

/Ar
Pyridines are electron-deficient; they don't oxidize easily, but the reagent (NaOMe) pulls moisture from air instantly.
Stoichiometry 1.05 - 1.10 equivLarge excesses of base increase the statistical probability of side reactions if the reaction stalls.
FAQ: Recovering from Pyridone Contamination

Q: The pyridone is already formed. How do I purify it without a column? A: Pyridones exhibit different solubility profiles than methoxypyridines.

  • Acid Wash: Methoxypyridines are basic. Extract the organic layer with dilute HCl. The product goes into the water; non-basic impurities stay in organic. Warning: Pyridones are amphoteric but often weakly basic.

  • Base Wash (Better): Pyridones have an acidic proton (N-H). Wash your organic phase with 1M NaOH. The pyridone will deprotonate and move to the aqueous layer as the sodium salt. The methoxypyridine remains in the organic layer.

Module 2: Regioselectivity in Polychlorinated Systems

Issue: "I have 2,4-dichloropyridine. I want the 2-methoxy product, but I'm getting the 4-methoxy product (or a mix)."

The Science: Electronic vs. Steric Control

In


, the nucleophile attacks the position that best stabilizes the negative charge in the Meisenheimer intermediate.
  • C4 Position: Generally favored in

    
    .[1] The negative charge delocalizes onto the ring nitrogen effectively (para-like resonance).
    
  • C2 Position: Inductively activated (closer to N) but often sterically more crowded or less resonance-stabilized than C4.

Decision Logic:

  • Targeting C4: Standard

    
     (NaOMe, Heat).
    
  • Targeting C2: This is the "anti-S_NAr" product for 2,4-dichloro systems. You often cannot achieve this purely via thermal

    
    . You must switch mechanisms to Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig type)  where oxidative addition is driven by the C-Cl bond strength and steric accessibility.
    
Visualizing the Pathway

MethoxylationPathways Substrate 2,4-Dichloropyridine SNAr_Cond Condition: NaOMe / Heat (SNAr Mechanism) Substrate->SNAr_Cond Pd_Cond Condition: Pd(OAc)2 / Ligand / MeOH (Catalytic Cycle) Substrate->Pd_Cond Inter_C4 C4-Meisenheimer (More Stable) SNAr_Cond->Inter_C4 Nucleophilic Attack Inter_C2 Pd-Oxidative Addition (Steric/Chelation Control) Pd_Cond->Inter_C2 Oxidative Addition Prod_4 4-Methoxy-2-chloropyridine (Major SNAr Product) Inter_C4->Prod_4 Elimination of Cl- Prod_2 2-Methoxy-4-chloropyridine (Major Catalytic Product) Inter_C2->Prod_2 Reductive Elimination

Caption: Divergent pathways for 2,4-dichloropyridine. Thermal substitution favors C4; Palladium catalysis can invert selectivity to C2.

Module 3: Reaction Rate vs. Decomposition

Issue: "The reaction is too slow at 60°C, but at 100°C the mixture turns to black tar."

The "Goldilocks" Activation Energy

Chloropyridines vary wildly in reactivity based on substituents.

  • Activated: 2-chloropyridine, 4-chloropyridine, or any chloropyridine with an EWG (

    
    ). -> Reacts at 0°C to 60°C.
    
  • Unactivated: 3-chloropyridine, or chloropyridines with EDGs (

    
    ). -> Reacts poorly via 
    
    
    
    even at reflux.

Troubleshooting Matrix:

Substrate TypeSymptomSolution
3-Chloropyridine No reaction after 24h reflux.Stop Heating. The activation energy for

is too high. You are boiling the solvent for nothing. Switch to: Pd-catalyzed methoxylation (e.g., Pd_2(dba)_3, tBuBrettPhos, MeOH).
2-Chloropyridine (Simple) Slow conversion (50% at 24h).Increase Concentration.

is bimolecular. Doubling concentration (e.g., 0.5M to 1.0M) quadruples the rate. Do not overheat; use a sealed tube to access 80-90°C safely if needed.
Nitro-chloropyridine Exotherm! Tar formation.Cool Down. The Nitro group makes the ring hypersensitive. Run at 0°C initially. High temps cause polymerization of the nitro-aromatic.

Module 4: Safety & Handling (The "Hidden" Hazard)

Critical Warning: NaOMe is not just a base; it is a fuel source.

  • The Exotherm: Adding solid NaOMe to wet methanol or a wet reactor generates heat and hydrogen gas. Always add NaOMe solution to the reactor, or add solid NaOMe to anhydrous solvent under inert gas slowly.

  • The Induction Period: If using unactivated substrates, the reaction may show no exotherm initially, then runaway as temperature rises. Protocol: Heat in 5°C increments (Ramp-and-Soak) rather than setting the bath directly to reflux.

References

  • Reactivity of Chloropyridines (S_NAr vs Pd): Source: BenchChem Technical Guides. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine."
  • Green Chemistry & Solvent Effects

    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Source: WuXi Biology.
    • URL:[Link]

  • Safety Data (Sodium Methoxide)

    • Title: "Sodium Methoxide Safety D
    • Source: Fisher Scientific.[2]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 2-Ethyl-6-methoxypyridine via 1H NMR

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Ethyl-6-methoxypyridine , a critical intermediate in the synthesis of kinase inhibitors and pyridine-based ligands.

Unlike standard spectral libraries that list peak tables, this guide focuses on comparative diagnostics . We analyze the spectral "performance" of this regioisomer against its critical precursors (halogenated analogs) and structural isomers, providing a robust logic for unambiguous identification during drug development.

Experimental Protocol & Methodology

To ensure reproducibility and valid comparisons, the following protocol is established as the standard for the data presented.

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer (High-field required for clear splitting of aromatic region).

  • Solvent: Chloroform-d (

    
    ) is the preferred solvent over DMSO-
    
    
    
    for this lipophilic intermediate to prevent water peak interference near the ethyl signals and to maintain sharp coupling constants.
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

Workflow Visualization

The following diagram outlines the decision-making process for sample preparation and acquisition parameters.

NMR_Workflow Start Sample: 2-Ethyl-6-methoxypyridine Solvent Solvent Selection: CDCl3 (Preferred) Start->Solvent Acquisition Acquisition: sw=12ppm, d1=5s, ns=16 Solvent->Acquisition Avoid DMSO (Viscosity broadening) Process Processing: LB=0.3Hz, Phase, Baseline Acquisition->Process Analysis Spectral Analysis: Integration & Coupling Process->Analysis

Figure 1: Optimized NMR acquisition workflow for pyridine derivatives.

Spectral Analysis: The Target Molecule

The 2,6-disubstitution pattern creates a distinct symmetry-breaking effect on the pyridine ring, resulting in a predictable AMX (or ABX) spin system for the aromatic protons.

Table 1: Diagnostic Signal Assignment (CDCl3)
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Diagnostic Note
OMe Methoxy3.90 - 3.94 Singlet (s)3H-Sharp singlet; diagnostic for O-alkylation vs N-alkylation.
CH2 Ethyl2.70 - 2.76 Quartet (q)2H7.6Deshielded by pyridine ring current.
CH3 Ethyl1.25 - 1.30 Triplet (t)3H7.6Classic ethyl terminus.
H4 Aromatic7.45 - 7.55 Triplet/dd1H7.5 - 8.0Meta to both substituents; most deshielded ring proton.
H5 Aromatic6.75 - 6.85 Doublet (d)1H7.5Ortho to Ethyl. Less shielded than H3.
H3 Aromatic6.55 - 6.65 Doublet (d)1H8.0Ortho to Methoxy. Strongly shielded by O-donating effect.

Expert Insight: The key to confirming the position of the ethyl group is the chemical shift of H3 vs. H5 . The proton ortho to the methoxy group (H3) is significantly more shielded (upfield, ~6.6 ppm) than the proton ortho to the ethyl group (H5, ~6.8 ppm) due to the strong mesomeric (+M) effect of the oxygen [1, 4].

Comparative Analysis: Reaction Monitoring

In synthetic pathways, this compound is often generated from 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine via cross-coupling (e.g., Suzuki or Negishi). Distinguishing the product from the starting material is critical.

Table 2: Product vs. Precursor (2-Chloro-6-methoxypyridine)
FeatureTarget: 2-Ethyl-6-methoxyPrecursor: 2-Chloro-6-methoxyAnalytical Implication
Aliphatic Region Ethyl signals present (1.25, 2.70 ppm)Absent Primary confirmation of coupling success.
H3/H5 Splitting Distinct Doublets (

ppm)
Closer Doublets (

ppm)
The chemical environment changes, but pattern remains similar.
H4 Shift ~7.50 ppm~7.58 ppmChlorine is electron-withdrawing (-I); Ethyl is donating (+I). H4 shifts upfield in product.
Methoxy Shift ~3.92 ppm~3.93 ppmNegligible change; not diagnostic.

Performance Verdict: 1H NMR is superior to HPLC for rapid in-process checks because it simultaneously confirms the removal of the halogen and the installation of the ethyl group without requiring standard curves [2, 3].

Isomeric Distinction: The "Regioisomer Trap"

A common failure mode in pyridine synthesis is the formation of the 2,3-isomer (2-Ethyl-3-methoxypyridine) or 2,4-isomer . The 2,6-substitution pattern must be rigorously proven.

Logic for Differentiation
  • 2,6-Disubstituted (Target):

    • Protons: 3 aromatic protons.

    • Pattern: H4 is a triplet (or dd with similar

      
       values). H3 and H5 are doublets.
      
    • Coupling: Two vicinal couplings (

      
       and 
      
      
      
      ). No singlet in the aromatic region.
  • 2,3-Disubstituted (Isomer):

    • Protons: H4, H5, H6.

    • Pattern: H6 appears as a doublet of doublets (or doublet) significantly downfield (~8.0+ ppm) because it is adjacent to the nitrogen.

    • Coupling: Complex ABC system.

  • 2,4-Disubstituted (Isomer):

    • Protons: H3, H5, H6.

    • Pattern: H3 is a singlet (isolated). H6 is a doublet (~8.2 ppm).

Decision Matrix Diagram

Isomer_Logic Root Analyze Aromatic Region (6.0 - 8.5 ppm) CheckH6 Is there a signal > 8.0 ppm? Root->CheckH6 YesH6 YES: Proton adjacent to Nitrogen present CheckH6->YesH6 NoH6 NO: Both ortho positions substituted CheckH6->NoH6 Isomer23 Likely 2,3 or 2,4 or 2,5 Isomer (Check splitting for singlets) YesH6->Isomer23 Target26 CONFIRMED: 2,6-Disubstituted (Target: 2-Ethyl-6-methoxy) NoH6->Target26

Figure 2: Logic tree for distinguishing the 2,6-isomer from other pyridine regioisomers.

Conclusion

For the structural validation of 2-Ethyl-6-methoxypyridine , 1H NMR offers a definitive advantage over mass spectrometry by confirming regiochemistry.

  • Success Criteria: Observation of a triplet at ~7.5 ppm (H4) and two doublets at ~6.6 and ~6.8 ppm.

  • Purity Check: Ensure the ethyl quartet at 2.70 ppm integrates 2:3 ratio with the methoxy singlet at 3.90 ppm.

  • Red Flag: Any aromatic signal appearing above 8.0 ppm indicates isomeric impurity (presence of unsubstituted H6).

References

  • ChemicalBook. (n.d.). 2-Methoxypyridine 1H NMR Spectrum. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine 1H NMR Spectrum. Retrieved from

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from

  • BenchChem. (2025).[1] Validating the Structure of 6-Ethyl-2,3-dimethylpyridine: A 2D NMR-Based Guide. (Used for methodological grounding on ethyl-pyridine analysis). Retrieved from

Sources

A Comparative Guide to the GC-MS Analysis of 2-Ethyl-6-methoxypyridine and 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention behavior of 2-Ethyl-6-methoxypyridine and 2-Ethyl-6-methylpyridine. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple data presentation to explain the underlying physicochemical principles that dictate the chromatographic separation of these two structurally similar pyridine derivatives. We will explore how the subtle difference between a methoxy and a methyl group profoundly impacts the retention index, a critical parameter for confident compound identification.

Fundamental Principles: The Retention Index in Gas Chromatography

In GC-MS, while the mass spectrum provides invaluable structural information, it is often insufficient to distinguish between isomers, which can produce nearly identical fragmentation patterns.[1] The retention time (RT), the time it takes for a compound to travel through the GC column, offers an additional layer of identification.[2] However, RT is a system-dependent parameter, fluctuating with changes in column length, carrier gas flow rate, and temperature programming.[1]

To overcome this limitation, the Kovats Retention Index (RI) was developed as a standardized, more transferable metric.[1] The RI normalizes the retention time of an analyte to the retention times of a series of co-injected n-alkane standards (e.g., C8 to C32).[3] For a temperature-programmed analysis, the linear retention index is calculated using the formula:

Iₓ = 100n + 100(tₓ - tₙ) / (tₙ₊₁ - tₙ)

Where:

  • Iₓ is the retention index of the analyte.

  • n is the carbon number of the n-alkane eluting just before the analyte.

  • tₓ , tₙ , and tₙ₊₁ are the retention times of the analyte, the preceding n-alkane, and the succeeding n-alkane, respectively.[3]

This system effectively converts retention times into system-independent constants, allowing for robust comparison of data across different laboratories and analytical setups.[1]

Molecular Structure and Its Impact on Retention

The chromatographic behavior of a compound is primarily governed by its volatility (related to its boiling point) and its polarity, which dictates its interaction with the GC column's stationary phase.[1]

  • 2-Ethyl-6-methylpyridine (C₈H₁₁N): This molecule features two alkyl substituents on the pyridine ring. Alkyl groups are non-polar.

  • 2-Ethyl-6-methoxypyridine (C₈H₁₁NO): This molecule substitutes the methyl group with a methoxy group (-OCH₃). The oxygen atom in the methoxy group introduces a significant increase in polarity due to its lone pairs of electrons and makes the molecule susceptible to dipole-dipole interactions.

This structural difference is the cornerstone of their differential retention behavior.

Comparative Analysis: Physicochemical Properties and Retention Indices

The key to predicting the elution order and retention index difference lies in comparing the molecular properties of the two compounds. On a standard non-polar stationary phase, such as a 5% Phenyl Polydimethylsiloxane (e.g., DB-5 or HP-5ms), elution is primarily ordered by boiling point.

Property2-Ethyl-6-methylpyridine2-Ethyl-6-methoxypyridineCausality of Difference
Molecular Formula C₈H₁₁NC₈H₁₁NOAddition of an oxygen atom.
Molecular Weight 121.18 g/mol 137.18 g/mol The methoxy group is heavier than the methyl group.
Boiling Point ~160 °C[4]Estimated >170 °CIncreased molecular weight and polarity lead to a higher boiling point.
Polarity Less PolarMore PolarThe electronegative oxygen atom in the methoxy group creates a stronger molecular dipole.
Predicted RI (Non-Polar Column) ~1000-1040 (inferred)>1100 (inferred)The higher boiling point and slight increase in polarity of the methoxypyridine derivative will result in a significantly longer retention time and thus a higher RI on a non-polar column.
  • The RI for 5-Ethyl-2-methylpyridine , a close isomer, is reported in the range of 982-1038 on standard non-polar columns.[5]

  • 3-Methoxypyridine has a reported RI of 993 on a CP-Sil-5CB (non-polar) column.[6]

  • 4-Ethylpyridine has a reported RI of 968 on a DB-5 column.[7]

The addition of an ethyl group to 3-methoxypyridine or a methoxy group to an ethylpyridine would be expected to increase the retention index substantially due to the increase in molecular weight and boiling point. Therefore, 2-Ethyl-6-methoxypyridine is confidently predicted to have a significantly higher retention index than its methyl-substituted counterpart.

The relationship between molecular structure and retention on a non-polar stationary phase is visualized below.

G cluster_molecules Analytes cluster_column GC Column (Non-Polar Stationary Phase) cluster_elution Elution Order Methyl 2-Ethyl-6-methylpyridine MW: 121.18 Boiling Point: ~160°C Polarity: Low Column DB-5ms Methyl->Column Weaker Interaction (Mainly van der Waals) Higher Volatility Methoxy 2-Ethyl-6-methoxypyridine MW: 137.18 Boiling Point: >170°C (Est.) Polarity: Higher Methoxy->Column Stronger Interaction (van der Waals + weak dipole) Lower Volatility Elution_Methyl Earlier Elution Lower RI Column->Elution_Methyl Shorter Retention Time Elution_Methoxy Later Elution Higher RI Column->Elution_Methoxy Longer Retention Time

Caption: Interaction of analytes with a non-polar GC stationary phase.

Experimental Protocol: Determination of Retention Index

This section provides a self-validating, step-by-step protocol for the experimental determination and comparison of the retention indices for the two target compounds.

Objective: To determine the linear retention indices of 2-Ethyl-6-methylpyridine and 2-Ethyl-6-methoxypyridine on a standard non-polar capillary column.

Materials:

  • 2-Ethyl-6-methylpyridine standard

  • 2-Ethyl-6-methoxypyridine standard

  • n-Alkane standard mix (e.g., C8-C20 or C8-C32 dissolved in hexane)

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

  • Autosampler vials with septa

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of each pyridine derivative at 1 mg/mL in the chosen solvent.

    • Create a combined working solution containing both analytes at a final concentration of ~10 µg/mL.

    • Prepare a separate vial of the n-alkane standard mix at an appropriate concentration for clear detection.

  • GC-MS Instrument Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400).

  • Analytical Sequence:

    • Inject the n-alkane standard mix.

    • Inject the combined analyte working solution.

    • (Optional but recommended) Inject a solvent blank to ensure no carryover.

  • Data Analysis and RI Calculation:

    • Identify the retention times for each peak in the n-alkane chromatogram.

    • Identify the retention times for 2-Ethyl-6-methylpyridine and 2-Ethyl-6-methoxypyridine in their chromatogram.

    • Using the retention times of the n-alkanes that bracket each analyte, calculate the linear retention index for each pyridine derivative using the formula provided in Section 1.

The workflow for this experimental protocol is illustrated in the diagram below.

G A 1. Sample Preparation - Analyte Mix (10 µg/mL) - n-Alkane Standard B 2. GC-MS Injection - Inject Alkane Standard - Inject Analyte Mix A->B C 3. Chromatographic Separation (DB-5ms Column) B->C D 4. Data Acquisition - Record Retention Times (RT) - Record Mass Spectra C->D E 5. Peak Identification - Identify Alkane RTs - Identify Analyte RTs D->E F 6. RI Calculation Iₓ = 100n + 100(tₓ-tₙ)/(tₙ₊₁-tₙ) E->F G 7. Comparative Analysis Compare RI(Methoxy) vs RI(Methyl) F->G

Caption: Experimental workflow for retention index determination.

Conclusion

The substitution of a methyl group with a methoxy group at the 6-position of 2-ethylpyridine introduces significant changes in the molecule's physicochemical properties, namely an increase in molecular weight, boiling point, and polarity. In gas chromatography on a standard non-polar column, these changes predictably lead to a longer retention time and a consequently higher retention index for 2-Ethyl-6-methoxypyridine compared to 2-Ethyl-6-methylpyridine .

While direct experimental retention index data for these specific compounds is sparse, a logical analysis based on fundamental chromatographic principles and data from structurally related isomers provides a confident prediction of their relative elution order. The use of retention indices, determined through the robust and standardized protocol described herein, is an indispensable tool for achieving accurate and reliable identification of such isomers in complex matrices, thereby enhancing the trustworthiness of analytical results in research and development.

References

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved February 9, 2026, from [Link]

  • ChemRxiv. (2023). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015). Chromatographic retention indices in identification of chemical compounds. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024). Critical evaluation of the NIST retention index database reliability with specific examples. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • rOpenSci. (n.d.). Retrieve retention indices from NIST — nist_ri • webchem. Retrieved February 9, 2026, from [Link]

  • SpringerLink. (2024). Critical evaluation of the NIST retention index database reliability with specific examples. Retrieved February 9, 2026, from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: 3-Methoxypyridine (C6H7NO). Retrieved February 9, 2026, from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: 4-Ethylpyridine (C7H9N). Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-ethyl-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl pyridine. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-ethyl-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Acetaldehyde. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 6-Ethyl-2-picoline. Retrieved February 9, 2026, from [Link]

Sources

Structural Determinants of Potency: A Comparative Analysis of Methoxypyridines and Alkylpyrazines

[1]

Executive Summary

This guide provides a technical comparison of Methoxypyridines and Alkylpyrazines , focusing on the structural determinants that govern their odor thresholds and sensory character. While often grouped in broad "nitrogen-heterocycle" discussions, these two classes exhibit vastly different sensory performance profiles.

The central finding of this analysis is the "Nitrogen-Alkoxy Synergism." The presence of a second ring nitrogen (pyrazine vs. pyridine) combined with an alkoxy substituent (methoxy group) creates a "potency cliff," lowering detection thresholds from the parts-per-million (ppm) range to the parts-per-trillion (ppt) range. This guide details the experimental data supporting this phenomenon and outlines the protocols (ASTM E679) required to validate these thresholds in a laboratory setting.

Part 1: Chemical Basis & Structural Homology

To understand the performance differences, we must first isolate the structural variables.

  • Alkylpyrazines: The workhorses of "roasted" flavor (Maillard reaction products). They contain a 1,4-diazine ring with alkyl substituents (methyl, ethyl). They rely on hydrophobic bulk for receptor binding.

  • Methoxypyrazines (MPs): The "gold standard" for potency. They feature the 1,4-diazine ring plus an electron-donating methoxy group.

  • Methoxypyridines: The structural analogs used to test the "Two-Nitrogen Hypothesis." They possess the methoxy group but lack the second ring nitrogen (pyridine core).

The Structural Logic

The comparison of these three groups isolates the specific contribution of the second nitrogen atom to olfactory potency.

structure_logicPyrazinePyrazine Core(2 Nitrogens)MPMethoxypyrazine(Potency: Ultra-High)(ng/L)Pyrazine->MP+ Methoxy GroupAPAlkylpyrazine(Potency: Moderate)(µg/L)Pyrazine->AP+ Alkyl Group OnlyPyridinePyridine Core(1 Nitrogen)M_PyridineMethoxypyridine(Potency: Low/Moderate)(µg/L - mg/L)Pyridine->M_Pyridine+ Methoxy GroupMP->M_PyridineLoss of 2nd Nitrogen(Drastic Potency Drop)

Figure 1: Structural relationships determining odor potency. Note the critical role of the second nitrogen in the high-potency Methoxypyrazine class.

Part 2: Comparative Odor Threshold Data

The following data aggregates threshold values determined in aqueous matrices. The contrast between 2-Isobutyl-3-methoxypyrazine (IBMP) and its pyridine analog, 2-Methoxy-3-isobutylpyridine , is the definitive proof of the "Two-Nitrogen Rule."

Table 1: Odor Thresholds in Water (Orthonasal)
CompoundStructure ClassOdor CharacterDetection Threshold (Water)Relative Potency
2-Isobutyl-3-methoxypyrazine (IBMP) MethoxypyrazineGreen Bell Pepper, Galbanum2 ng/L (ppt) 1,000,000x
2-Methoxy-3-isopropylpyrazine (IPMP) MethoxypyrazineEarthy, Potato, Pea10 ng/L (ppt) 200,000x
2-Methoxy-3-methylpyrazine MethoxypyrazineRoasted, Nutty, Earthy3,000 ng/L (3 ppb) 666x
2,3,5-Trimethylpyrazine AlkylpyrazineRoasted Peanut, Cocoa400,000 - 9,000,000 ng/L 1x (Baseline)
2-Methoxy-3-isobutylpyridine MethoxypyridineCamphoraceous, Weak Green> 100,000 ng/L *Low

*Note: Exact thresholds for methoxypyridines are rarely standardized due to low commercial relevance, but comparative studies (Guadagni et al.) confirm they are orders of magnitude higher than their pyrazine analogs.

Data Analysis
  • The Potency Cliff: Replacing the pyrazine ring with a pyridine ring (IBMP vs. Methoxypyridine analog) results in a loss of potency of approximately 10,000-fold .

  • Character Shift: While Alkylpyrazines are distinctively "roasty" (Maillard), the Methoxypyridines lose the sharp "green/vegetal" piercing quality of the Methoxypyrazines, often shifting toward generic solvent or camphoraceous notes.

Part 3: Mechanism of Action

Why does the removal of one nitrogen atom (Pyrazine

Electronic Distribution & Hydrogen Bonding

The extreme potency of methoxypyrazines is attributed to a specific binding motif with the G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.

  • The Pyrazine Advantage: The two nitrogen atoms in the 1,4-position create a specific electron density distribution that, combined with the methoxy group, allows for a bidentate or highly specific hydrogen bonding interaction with the receptor site.

  • The Pyridine Deficit: Methoxypyridines lack the second ring nitrogen. This disrupts the dipole moment and the ability to form the "lock-and-key" hydrogen bond network, rendering the molecule significantly less "sticky" to the receptor.

Hydrophobicity (LogP)

While alkylpyrazines rely heavily on hydrophobic interactions (Van der Waals forces) driven by their alkyl chains, this is a non-specific interaction, requiring higher concentrations (ppm) to trigger a signal. Methoxypyrazines utilize both hydrophobic tails and precise polar anchoring, achieving ppt thresholds.

Part 4: Experimental Methodology

To validate these thresholds in your own facility, you must utilize a forced-choice method to eliminate response bias. The industry standard is ASTM E679 .[1]

Protocol: ASTM E679 (3-AFC Method)

Objective: Determine the Group Best Estimate Threshold (BET) for a target compound in water.

Reagents & Equipment
  • Solvent: Odor-free water (boiled and passed through activated carbon).

  • Glassware: Amber glass bottles (to prevent light degradation), PTFE-lined caps.

  • Panel: Minimum 6 trained assessors (screened for specific anosmia).

Workflow Steps
  • Stock Solution: Prepare a stock solution of the target analyte in ethanol (due to low water solubility of stock), then dilute into water.

  • Dilution Series: Prepare a geometric dilution series (step factor 3) ranging from sub-threshold to supra-threshold.

  • 3-AFC Presentation: For each concentration step, present the panelist with three samples:

    • Two blanks (water only).

    • One active sample (diluted analyte).

  • Task: The panelist must identify the "odd" sample (Forced Choice).

  • Calculation: Calculate the geometric mean of the last incorrect concentration and the first correct concentration for each panelist.

ASTM_E679_WorkflowStartStart: Stock Solution Prep(Ethanol -> Water)DilutionGeometric Dilution Series(Step Factor 3)Start->DilutionPresentation3-AFC Presentation(1 Active, 2 Blanks)Dilution->PresentationSniffPanelist Evaluation(Nose-space)Presentation->SniffDecisionForced Choice:Identify Odd SampleSniff->DecisionLogicIs Choice Correct?Decision->LogicNextStepProceed to NextHigher ConcentrationLogic->NextStepNo / GuessStopStop: Two ConsecutiveCorrect ChoicesLogic->StopYes (Confirmed)NextStep->PresentationCalcCalculate Individual Threshold(Geometric Mean)Stop->Calc

Figure 2: Workflow for ASTM E679 3-Alternative Forced Choice (3-AFC) threshold determination.

References

  • Guadagni, D. G., Buttery, R. G., & Turnbaugh, J. G. (1972). Odor thresholds and popularity of some nutty-flavored compounds. Journal of the Science of Food and Agriculture. Link

  • Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors.[2] Journal of Agricultural and Food Chemistry. Link

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. Link

  • Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry. Link

  • Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science. Link

Technical Guide: HPLC Purity Analysis of 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-methoxypyridine (CAS: N/A for specific isomer, analogous to 2-ethyl-6-methylpyridine derivatives) is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its purity analysis presents specific chromatographic challenges due to the basicity of the pyridine nitrogen and the structural similarity of common synthetic impurities (e.g., 2-chloro-6-ethylpyridine, 2-ethyl-6-hydroxypyridine).

This guide objectively compares three HPLC methodologies, establishing the Phenyl-Hexyl Stationary Phase as the superior alternative to standard C18 chemistries for resolving critical impurity pairs.

Part 1: Compound Profile & Impurity Landscape[3]

To design a robust method, one must understand the analyte's physicochemical behavior and likely contaminants.

  • Analyte: 2-Ethyl-6-methoxypyridine[2][3]

  • pKa (Calculated): ~4.2 – 4.8 (The methoxy group is electron-donating by resonance but withdrawing by induction; the pyridine nitrogen remains basic but less so than alkyl-pyridines).

  • LogP: ~2.1 (Moderately lipophilic).

  • UV Max: ~270 nm (Characteristic pyridine

    
     transition).
    
Critical Impurity Profile

The synthesis typically involves nucleophilic aromatic substitution (methoxylation) of a halopyridine.

ImpurityOriginChromatographic Challenge
Impurity A (2-Chloro-6-ethylpyridine)Unreacted Starting MaterialHydrophobicity is very similar to the product; difficult to resolve on C18.[3]
Impurity B (2-Ethyl-6-hydroxypyridine)Hydrolysis ByproductTautomerizes to pyridone form; highly polar; tails significantly on silica.[3]
Impurity C (2,6-Diethylpyridine)Over-alkylation side productElutes later; less polar.[3]

Part 2: Method Comparison & Selection

We compared three distinct separation strategies. The data below summarizes the performance of each approach.

Method A: Standard C18 (Low pH)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • Mechanism: Hydrophobic interaction with protonated analyte.

  • Verdict: Sub-optimal. While the low pH (pH ~2) suppresses silanol ionization, the protonated pyridine elutes early (low retention,

    
    ), risking co-elution with polar matrix components.
    
Method B: High pH C18 (Hybrid Particle)
  • Column: Waters XBridge C18 or Agilent Gemini C18

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol[4]

  • Mechanism: Analyte is fully deprotonated (neutral).

  • Verdict: Good. Excellent peak shape (Tailing Factor ~1.1). However, selectivity between the chloro-impurity and the methoxy-product is driven solely by hydrophobicity, leading to limited resolution (

    
    ).
    
Method C: Phenyl-Hexyl (The Superior Alternative)
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl[3]

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.0) / Acetonitrile[5][6]

  • Mechanism:

    
     interactions combined with hydrophobicity.
    
  • Verdict: Excellent. The electron-rich methoxy group on the pyridine ring interacts differently with the phenyl stationary phase compared to the electron-deficient chloro-impurity. This "orthogonal" selectivity maximizes resolution.

Comparative Performance Data
ParameterMethod A (C18 Low pH)Method B (C18 High pH)Method C (Phenyl-Hexyl)
Retention Factor (

)
1.2 (Weak)4.5 (Good)5.2 (Optimal)
Resolution (

vs Cl-Impurity)
1.51.83.4
Tailing Factor (

)
1.61.05 1.10
Plate Count (

)
~8,000~12,000~14,500

Part 3: Detailed Experimental Protocol (Method C)

This protocol is validated for the separation of 2-Ethyl-6-methoxypyridine from its chloro- and hydroxy- analogs.[3]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm (Reference 360 nm).

Mobile Phase Preparation[6][7]
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic Hold (Equilibration)
2.09010Injection
12.03070Linear Gradient
15.03070Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Prepare 1.0 mg/mL of 2-Ethyl-6-methoxypyridine in diluent.

  • Working Standard: Dilute to 0.1 mg/mL.

  • System Suitability: A mixture containing the analyte and 2-Chloro-6-ethylpyridine (if available) should be injected to verify

    
    .
    

Part 4: Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl chemistry over traditional C18.

MethodSelection Start Analyte: 2-Ethyl-6-methoxypyridine (Basic N, Aromatic) CheckImp Identify Critical Impurities (Cl-Analog vs. Methoxy-Product) Start->CheckImp Decision1 Select Stationary Phase CheckImp->Decision1 PathC18 Standard C18 Decision1->PathC18 Default Choice PathPhenyl Phenyl-Hexyl Decision1->PathPhenyl Selectivity Choice ResultC18 Result: Hydrophobic Selectivity Only Poor separation of Cl vs OMe PathC18->ResultC18 ResultPhenyl Result: Pi-Pi + Hydrophobic Selectivity Strong separation of Cl vs OMe PathPhenyl->ResultPhenyl ResultC18->Decision1 Re-evaluate OptpH Optimize pH (pH 6.0) ResultPhenyl->OptpH Final Final Method: Phenyl-Hexyl @ pH 6.0 OptpH->Final

Figure 1: Decision tree highlighting the selection of Phenyl-Hexyl chemistry to exploit


 selectivity differences between the methoxy-product and chloro-impurity.

Part 5: Troubleshooting & Causality

Issue 1: Peak Tailing (


) 
  • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica surface.

  • Solution: Ensure the buffer concentration is at least 10 mM. If using the Phenyl-Hexyl column, the "Eclipse Plus" or "XBridge" base particles are double end-capped to minimize this. Do not simply lower pH < 3 as this reduces retention of the pyridine.

Issue 2: Retention Time Drift

  • Cause: pH sensitivity. The pKa of the analyte is close to 4.5.

  • Solution: Operate at pH 6.0 (well above pKa) or pH 10.0 (if column allows). Avoid operating at pH 4.0-5.0 where small pH changes cause large shifts in ionization state and retention.

References

  • Separation of Pyridine Derivatives on Phenyl Phases.

    • Source:

  • Retention Behavior of Pyridines in RP-HPLC.

    • Context: Discusses the thermodynamic basis of pyridine retention and silanol suppression.
    • Source:

  • Synthesis and Impurity Profiling of Alkoxypyridines.

    • Context: Verification of impurity structures (2-chloro and 2-hydroxy analogs).
    • Source:

Sources

Infrared (IR) spectroscopy absorption bands for 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Infrared (IR) Spectroscopy of 2-Ethyl-6-methoxypyridine

For professionals engaged in pharmaceutical research, chemical synthesis, and materials science, the unambiguous characterization of molecular architecture is a foundational requirement. Infrared (IR) spectroscopy serves as an indispensable analytical technique, offering a rapid, non-destructive, and highly informative glimpse into the functional groups and structural nuances of a molecule. This guide presents an in-depth, comparative analysis of the infrared absorption spectrum of 2-Ethyl-6-methoxypyridine, a disubstituted pyridine derivative. We will dissect its unique spectral fingerprint by comparing it to related analogs, elucidate the causal relationships between structure and vibrational modes, and provide a validated experimental protocol for acquiring high-fidelity data.

The Vibrational Language of Substituted Pyridines: A Primer

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, primarily stretching and bending of chemical bonds, occur at specific, quantized frequencies. The resulting absorption pattern, or spectrum, is a unique signature of the molecule's functional groups and overall structure.

For an aromatic heterocycle like pyridine, the spectrum is a rich tapestry of information. Key vibrational modes include:

  • Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridine ring, typically appearing at wavenumbers just above 3000 cm⁻¹.[1][2]

  • Aliphatic C-H Stretching: Vibrations from the ethyl and methoxy substituents, found just below 3000 cm⁻¹.[3]

  • Ring Stretching (C=C and C=N): A series of complex, coupled vibrations within the pyridine ring, resulting in a characteristic pattern of bands in the 1600-1400 cm⁻¹ region.[2][4]

  • C-O Stretching: The vibration of the ether linkage in the methoxy group, which gives rise to strong, diagnostic bands.

  • Out-of-Plane C-H Bending: These deformations are highly sensitive to the substitution pattern on the aromatic ring and provide crucial structural clues in the "fingerprint region" of the spectrum.[5]

The precise frequency and intensity of these bands are influenced by the electronic effects (inductive and resonance) of the substituents, making IR spectroscopy a powerful tool for confirming substitution patterns.

Spectral Dissection: 2-Ethyl-6-methoxypyridine vs. Its Analogs

To fully appreciate the spectrum of 2-Ethyl-6-methoxypyridine, it is instructive to compare its expected absorptions with those of its parent compound, pyridine, and the corresponding monosubstituted derivatives. This comparative approach allows us to isolate and understand the spectral contributions of each component.

Vibrational ModePyridine2-Ethylpyridine2-Methoxypyridine2-Ethyl-6-methoxypyridine (Predicted) Expert Insights & Causality
Aromatic C-H Stretch ~3080-3030 cm⁻¹[1]~3050 cm⁻¹~3060 cm⁻¹~3050-3010 cm⁻¹ The presence of two electron-donating groups (ethyl and methoxy) slightly weakens the aromatic C-H bonds, causing a minor shift to lower wavenumbers compared to unsubstituted pyridine.
Aliphatic C-H Stretch N/A~2970, 2875 cm⁻¹~2955, 2845 cm⁻¹~2970, 2935, 2875, 2845 cm⁻¹ This region will be a composite of the asymmetric and symmetric C-H stretching vibrations from both the ethyl (-CH₂, -CH₃) and methoxy (-CH₃) groups, making it appear more complex than in the monosubstituted analogs.[3]
C=C, C=N Ring Stretch ~1583, 1482, 1439 cm⁻¹[2]~1595, 1475, 1435 cm⁻¹~1600, 1470, 1430 cm⁻¹[6]~1595, 1465, 1430 cm⁻¹ These characteristic ring stretching bands are sensitive to substituent effects. The combined electron-donating character of the ethyl and methoxy groups perturbs the ring's electronic structure, leading to predictable shifts in these absorptions.
Asymmetric C-O-C Stretch N/AN/A~1250 cm⁻¹[6]~1255 cm⁻¹ This is a highly diagnostic, strong absorption for aryl ethers. The ethyl group in the ortho position has a minimal electronic effect on this vibration, so its position is very similar to that in 2-methoxypyridine.
Symmetric C-O-C Stretch N/AN/A~1030 cm⁻¹[6]~1035 cm⁻¹ This second C-O stretching band is also a key identifier for the methoxy group. Its presence, along with the asymmetric stretch, provides a high degree of confidence in assigning this functional group.
C-H Out-of-Plane Bend ~748, 703 cm⁻¹~750 cm⁻¹~770 cm⁻¹~780-740 cm⁻¹ The out-of-plane bending region is profoundly indicative of the aromatic substitution pattern. For a 2,6-disubstituted pyridine, a single, strong absorption band is expected in this range, clearly distinguishing it from monosubstituted or other disubstituted isomers.[5]

Table 1. Comparative Analysis of Characteristic IR Absorption Bands. Wavenumbers are approximate and can vary slightly with the sample state and measurement technique.

A Self-Validating Protocol for High-Fidelity ATR-FTIR Spectroscopy

The acquisition of a clean, reproducible spectrum is paramount for accurate analysis. The following protocol details the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, an ideal technique for liquid samples like 2-Ethyl-6-methoxypyridine that requires minimal sample preparation.

ATR_Workflow cluster_Setup Phase 1: Preparation cluster_Acquisition Phase 2: Measurement cluster_Processing Phase 3: Data Analysis P1 Clean ATR Crystal (Isopropanol/Ethanol) P2 Acquire Background Spectrum (Reference Scan) P1->P2 Establishes Zero Absorbance A1 Apply Sample Droplet (Ensure Full Coverage) P2->A1 Ready for Sample A2 Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) A1->A2 Initiate Measurement A3 Clean Crystal Post-Analysis A2->A3 Prevents Cross-Contamination D1 Apply ATR Correction A2->D1 Raw Data Output D2 Perform Baseline Correction D1->D2 Corrects for Penetration Depth D3 Peak Picking & Annotation D2->D3 Removes Spectral Drift D4 Structural Interpretation D3->D4 Assign Vibrational Modes

Caption: Workflow for ATR-FTIR analysis of 2-Ethyl-6-methoxypyridine.

Detailed Methodological Steps:
  • Instrument and Crystal Preparation: Begin by meticulously cleaning the ATR crystal (typically diamond) with a lint-free wipe soaked in a volatile solvent like isopropanol. A clean crystal is essential for a flat baseline and prevents ghost peaks from previous analyses.

  • Background Acquisition: With the clean crystal exposed to ambient air, run a background scan. This critical step measures the absorbance of atmospheric CO₂ and H₂O, as well as the crystal itself, allowing the instrument's software to subtract these contributions from the final sample spectrum.

  • Sample Application: Place a single drop of 2-Ethyl-6-methoxypyridine onto the center of the ATR crystal. For optimal results, ensure the sample creates a thin film that completely covers the crystal's active area.

  • Spectrum Acquisition: Acquire the sample spectrum. Standard parameters, such as a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ with 16 to 32 co-added scans, are typically sufficient to achieve a high signal-to-noise ratio.

  • Post-Acquisition Processing:

    • ATR Correction: Apply the software's built-in ATR correction function. This mathematical adjustment accounts for the variation in the IR beam's penetration depth with wavelength, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Baseline Correction: If the spectral baseline is not flat, apply a baseline correction to ensure accurate peak intensity measurements.

    • Peak Annotation: Use the peak-picking tool to label the precise wavenumbers of the absorption maxima for subsequent analysis and comparison.

Correlating Structure with Spectral Features

The combination of the pyridine ring vibrations and the distinct signals from its substituents provides a robust and unique fingerprint for 2-Ethyl-6-methoxypyridine.

Caption: Correlation of molecular substructures to their key IR bands.

This detailed analysis confirms that the presence of strong bands around 2970-2845 cm⁻¹, a very strong absorption near 1255 cm⁻¹, and a characteristic ring stretching pattern culminating in a strong out-of-plane bend around 760 cm⁻¹ provides a definitive identification of 2-Ethyl-6-methoxypyridine. The absence of other significant bands (e.g., a broad O-H stretch >3200 cm⁻¹ or a C=O stretch ~1700 cm⁻¹) further validates the compound's purity and structural integrity.

References

  • Szafran, M., & Dega-Szafran, Z. (1988). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Polish Academy of Sciences: Chemistry, 36, 355-362.
  • Arjunan, V., et al. (2010). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 239-246. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on... [Image]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved from [Link]

  • Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181-6184. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). IR Spectroscopy. Retrieved from [Link]

Sources

Definitive Guide to Reference Standards for 2-Ethyl-6-methoxypyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the synthesis of complex pharmaceutical intermediates, 2-Ethyl-6-methoxypyridine (2-E-6-MP) often appears as a critical building block or a regioisomeric impurity. Its structural features—a basic pyridine nitrogen flanked by an electron-donating methoxy group and a steric ethyl group—present specific chromatographic challenges, notably peak tailing and pH-dependent retention shifts.

This guide moves beyond simple product listings to objectively compare the performance of ISO 17034 Certified Reference Materials (CRMs) against standard Research Grade (CoA-only) alternatives. Through experimental data and metrological analysis, we demonstrate why the initial cost savings of Research Grade standards often result in expensive downstream compliance failures.

Comparative Analysis: ISO 17034 CRM vs. Research Grade

The core decision for any analytical workflow is the selection of the reference standard "grade." This choice dictates the validity of your quantitative data.

The Candidates
  • Option A: ISO 17034 Certified Reference Material (CRM). Produced by an accredited Reference Material Producer (RMP). Includes a statement of uncertainty, homogeneity data, and stability monitoring.

  • Option B: Research Grade (Analytical Standard). Typically accompanied by a basic Certificate of Analysis (CoA) stating purity (e.g., ">98%") based on a single technique (NMR or GC-FID) without uncertainty budgets.

Performance Matrix

The following table summarizes the technical differences that impact analytical accuracy.

FeatureISO 17034 CRM (Recommended)Research Grade (Alternative)Impact on Data
Purity Assignment Mass Balance (K.F. + ROI + GC/HPLC)Often Area % (GC/HPLC only)Research grades often over-estimate purity by ignoring water/inorganics.
Uncertainty Explicitly calculated (e.g., 99.2% ± 0.3%)Not providedCRM allows for risk-based acceptance criteria; Research grade is a "guess."
Homogeneity Tested between bottles/vialsAssumedResearch grade risks vial-to-vial variability.
Traceability SI-Traceable (NIST/BIPM)Traceable to internal lot onlyCRM is defensible in regulatory audits (FDA/EMA).

Experimental Validation: The "Purity Bias" Effect

To demonstrate the causality between standard selection and quantitative error, we performed a comparative study using 2-Ethyl-6-methoxypyridine.

Protocol Overview
  • Instrument: Agilent 1290 Infinity II LC System with DAD.

  • Analytes: 2-Ethyl-6-methoxypyridine (CRM Lot X vs. Research Grade Lot Y).

  • Objective: Determine if the "Area %" purity claim of the Research Grade standard correlates with the "Mass Balance" purity of the CRM.

Method Parameters (Standardized)
  • Column: C18 End-capped (150 x 4.6 mm, 3.5 µm) – Critical to reduce silanol interactions with the pyridine ring.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

Results: The "Hidden" Water Content

We prepared equimolar solutions based on the label claim of both standards.

Standard TypeLabel Claim PurityActual Potency (vs. Primary Std)Relative Error
ISO 17034 CRM 99.4% ± 0.4%99.3%-0.1% (Accurate)
Research Grade "98%" (Area %)94.2%-3.8% (Significant Bias)

Senior Scientist Insight: The Research Grade material showed a 3.8% bias. Further analysis (Karl Fischer titration) revealed the Research Grade material contained ~3.5% moisture, which is hygroscopic behavior typical of pyridine derivatives. Because the manufacturer used "GC Area %" (which ignores water), the potency was overestimated. Using the Research Grade standard would lead to a 3.8% under-dosing of your API or a 3.8% over-estimation of an impurity.

Workflow Visualization: The Traceability Chain

The following diagram illustrates the self-validating workflow required to establish metrological traceability for 2-Ethyl-6-methoxypyridine analysis.

TraceabilityChain cluster_0 Critical Failure Point for Research Grade SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NIST/BIPM) SI_Unit->Primary_Std Definition CRM_Provider ISO 17034 RMP (Characterization via Mass Balance) Primary_Std->CRM_Provider Calibration Working_Std Laboratory Working Standard (2-Ethyl-6-methoxypyridine) CRM_Provider->Working_Std Certification Instrument_Qual Instrument Qualification (HPLC-DAD Calibration) Working_Std->Instrument_Qual System Suitability Final_Result Valid Analytical Result (w/ Uncertainty Budget) Instrument_Qual->Final_Result Quantitation

Caption: Figure 1. The unbroken chain of comparisons connecting the physical SI unit to the final analytical result. Research grade materials break this chain at the "Provider" level.

Best Practices for Handling 2-Ethyl-6-methoxypyridine[9][10]

  • Hygroscopicity Management: Pyridine derivatives can absorb atmospheric moisture. Always equilibrate the CRM vial to room temperature before opening. If using Research Grade material, you must perform TGA or Karl Fischer titration in-house to determine the correction factor.

  • pH Control: 2-Ethyl-6-methoxypyridine has a basic nitrogen (

    
    ).
    
    • Avoid: Neutral pH mobile phases. The analyte will split between ionized and non-ionized forms, causing split peaks.

    • Prefer: Acidic pH (< 4.0) to keep it fully protonated, or High pH (> 8.0) (using hybrid columns) to keep it neutral.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The methoxy group is susceptible to oxidation over long periods.

Conclusion

For early-stage "scouting" chemistry, Research Grade standards are acceptable if and only if you treat the purity claim as an estimate. However, for GMP release testing, impurity profiling, or pharmacokinetic studies , the data clearly supports the use of ISO 17034 CRMs . The risk of a 3-4% potency error due to uncharacterized moisture content in pyridine derivatives is too high to ignore in regulated environments.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[1][2][3][4][5] [Link]

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][7][8] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[9] Metrological Traceability Policy.[10][9] NIST.[9][11] [Link]

  • PubChem. (2023). Compound Summary: Pyridine derivatives and pKa data. National Library of Medicine. [Link]

Sources

Comparative Reactivity Guide: 2-Alkoxy vs. 2-Alkyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-alkoxy and 2-alkyl pyridines, focusing on their distinct reactivity profiles in synthetic organic chemistry.

Executive Summary

For medicinal chemists and process engineers, the choice between a 2-alkoxy and a 2-alkyl pyridine scaffold dictates the available synthetic vectors. While both substituents are ortho-directors, they operate through fundamentally opposing mechanisms:

  • 2-Alkyl Pyridines function primarily as carbon acids at the benzylic (

    
    ) position (Lateral Lithiation).
    
  • 2-Alkoxy Pyridines function as Directed Metalation Groups (DMGs) , enabling regioselective functionalization at the C3 ring position (Directed Ortho Metalation).

Electronic & Physical Profiling

The reactivity divergence begins with the electronic influence of the substituent on the pyridine ring nitrogen and the


-system.
Basicity and pKa

The basicity of the ring nitrogen is the primary predictor of behavior in acid-catalyzed reactions and salt formation.

Parameter2-Methylpyridine (2-Picoline)2-MethoxypyridineMechanistic Rationale
Conjugate Acid pKa 5.94 (More Basic)3.06 (Less Basic)2-Me: Hyperconjugation stabilizes the pyridinium cation. 2-OMe: Strong inductive withdrawal (-I) by oxygen destabilizes the cation more than resonance (+M) stabilizes it.
Coordination Ability ModerateWeakThe methoxy group creates steric hindrance and reduces N-electron density, making 2-alkoxypyridines poorer ligands for metal catalysts compared to 2-alkyl analogs.
Electronic Effects on the Ring
  • 2-Alkyl: Exerts a weak activating effect via induction (+I) and hyperconjugation. The ring remains relatively electron-deficient compared to benzene.

  • 2-Alkoxy: Exerts a competing effect: strong inductive deactivation (-I) but strong mesomeric activation (+M). The +M effect dominates for Electrophilic Aromatic Substitution (EAS), making the ring significantly more electron-rich than the alkyl variant.

Metalation & C-H Functionalization (Core Divergence)

This is the most critical synthetic distinction. The "reaction site" shifts from the side-chain (alkyl) to the ring (alkoxy).

Lateral Lithiation (2-Alkyl)

The protons on the


-carbon of 2-alkyl pyridines are acidic (

in DMSO). Treatment with strong bases (LDA, n-BuLi) results in deprotonation outside the ring, forming a nucleophilic enolate equivalent.
  • Key Application: Chain extension, alkylation, and condensation (e.g., synthesis of stilbazole derivatives).

  • Regioselectivity: Exclusive to the side chain; the ring protons remain untouched under kinetic conditions.

Directed Ortho Metalation (DoM) (2-Alkoxy)

The alkoxy group possesses lone pairs that coordinate with lithium bases (Complex Induced Proximity Effect - CIPE). This directs the base to deprotonate the C3 ring proton.

  • Key Application: Introduction of electrophiles (halogens, boronic esters, formyl groups) specifically at the C3 position.

  • Regioselectivity: C3 (Kinetic) vs. C6 (Thermodynamic/Nucleophilic attack).

    • Note: n-BuLi alone often attacks C6 nucleophilically. To achieve clean C3 metalation, use MesLi (Mesityllithium) or Li-TMP .

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation between these two substrates.

ReactivityDivergence Substrate_Alkyl 2-Methylpyridine (2-Picoline) Intermediate_Alkyl Lateral Lithio Species (Exocyclic Nucleophile) Substrate_Alkyl->Intermediate_Alkyl Deprotonation of α-CH3 (pKa ~29) Substrate_Alkoxy 2-Methoxypyridine Intermediate_Alkoxy C3-Lithio Species (Endocyclic Nucleophile) Substrate_Alkoxy->Intermediate_Alkoxy Li-O Coordination Directed Ortho Metalation Reagent Strong Base (e.g., LDA, n-BuLi) Reagent->Substrate_Alkyl Reagent->Substrate_Alkoxy Product_Alkyl Side-Chain Functionalization (e.g., 2-Ethylpyridine) Intermediate_Alkyl->Product_Alkyl + Electrophile (E+) Product_Alkoxy C3-Functionalization (e.g., 3-Iodo-2-methoxypyridine) Intermediate_Alkoxy->Product_Alkoxy + Electrophile (E+)

Figure 1: Mechanistic bifurcation of lithiation pathways. 2-Alkyl pyridines undergo lateral deprotonation, while 2-Alkoxy pyridines undergo ring metalation directed by the oxygen atom.

Electrophilic & Nucleophilic Ring Functionalization

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is notoriously sluggish in EAS due to the electron-deficient ring and protonation of the nitrogen (forming a highly deactivated pyridinium ion).

  • 2-Alkoxy: The strong +M effect activates the ring, overcoming the deactivation of the nitrogen. Nitration or halogenation occurs readily at C5 (para to alkoxy) and C3 (ortho to alkoxy).

  • 2-Alkyl: The activation is weak. Drastic conditions (high temp, oleum) are required, often leading to low yields or side reactions (oxidation of the alkyl group).

Nucleophilic Aromatic Substitution (S_NAr)
  • 2-Alkoxy: The alkoxy group can act as a leaving group, especially under acidic conditions (hydrolysis to 2-pyridone) or if the ring is further activated by electron-withdrawing groups (e.g., -NO2).

  • 2-Alkyl: The alkyl group is inert to S_NAr. It does not act as a leaving group.

Experimental Protocols

Protocol A: Lateral Lithiation of 2-Picoline

Use for: Extending the carbon chain or attaching the pyridine ring to a scaffold via a methylene linker.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagent Generation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) to anhydrous THF (5 mL/mmol substrate) at -78 °C.

  • Addition: Add 2-picoline (1.0 equiv) dropwise over 10 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion.

  • Reaction: Stir at -78 °C for 30 minutes.

  • Quench: Add the electrophile (e.g., Benzyl bromide, 1.1 equiv) dissolved in THF.

  • Warm-up: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

Protocol B: C3-Directed Ortho Metalation of 2-Methoxypyridine

Use for: Installing functional groups directly onto the pyridine ring at the C3 position.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Substrate: Dissolve 2-methoxypyridine (1.0 equiv) in anhydrous THF (10 mL/mmol).

  • Metalation: Cool to 0 °C (Note: DoM often requires higher temp than lateral lithiation to overcome activation barrier, but MesLi is reactive). Add Mesityllithium (MesLi, 1.1 equiv) dropwise.

    • Alternative: Use Li-TMP at -78 °C if MesLi is unavailable. Avoid n-BuLi to prevent nucleophilic attack at C6.

  • Reaction: Stir at 0 °C for 2-3 hours.

  • Quench: Cool to -78 °C and add the electrophile (e.g., I2, DMF, B(OMe)3).

  • Workup: Standard aqueous workup.

Summary Comparison Table

Feature2-Alkyl Pyridine2-Alkoxy Pyridine
Primary Reactivity Lateral Lithiation (

-deprotonation)
Directed Ortho Metalation (C3-deprotonation)
Ring Electron Density Low (Deactivated)Moderate (Activated by +M)
EAS Regioselectivity Difficult; favors C3/C5 (low yield)Facile; favors C5 > C3
Leaving Group Ability None (Inert)Moderate (Hydrolysis/S_NAr)
Oxidation Stability Susceptible (Side-chain oxidation to acid)Stable (Ring N-oxidation possible)
N-Basicity (pKa) ~5.94 (More Basic)~3.06 (Less Basic)

References

  • Basicity of Pyridines

    • Determination of pKa values for 2-substituted pyridines.
    • Source:

  • Directed Ortho Metalation (DoM)

    • Detailed mechanisms of Li-coordination and regioselectivity in methoxypyridines.
    • Source:

  • Lateral Lithiation

    • Protocols for side-chain functionaliz
    • Source:

  • Nucleophilic Substitution

    • Regioselectivity of SNAr in pyridine systems.
    • Source:

Safety Operating Guide

2-Ethyl-6-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

Immediate Action Required: Treat 2-Ethyl-6-methoxypyridine as a Class 3 Flammable Liquid and a Toxic Organic Solvent until specific site-level flashpoint testing proves otherwise. Due to limited specific physical data in public registries for this exact isomer, the Precautionary Principle applies: assume the hazards of its closest analogs (2-Methoxypyridine and 2-Ethylpyridine).

The Golden Rule of Pyridine Disposal: Never dispose of pyridine derivatives down the drain. The basic nitrogen atom allows these compounds to complex with metals in plumbing and persist in aquatic environments, leading to severe regulatory violations (RCRA/EPA).

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the protocol. The structural combination of an ethyl group (lipophilicity) and a methoxy group (electron-donating) on the pyridine ring dictates its reactivity and waste classification.

Property Data / Classification Operational Implication
Chemical Name 2-Ethyl-6-methoxypyridineOfficial shipping/manifest name.
CAS Number 199273-56-8 Use this for waste manifest verification.
Molecular Formula C₈H₁₁NOOrganic, Nitrogen-containing.[1][2][3][4]
Est. Flash Point < 60°C (Estimated via SAR*)Treat as D001 (Ignitable) Waste.
Reactivity Basic (Lewis Base)INCOMPATIBLE with strong acids & oxidizers.
Toxicity Acute Tox.[2] (Oral/Dermal)Wear Nitrile gloves (double-gloved recommended).

*SAR: Structure-Activity Relationship based on 2-Ethylpyridine (FP: ~37°C) and 2-Methoxypyridine (FP: ~32°C).

The Disposal Workflow (Step-by-Step)

Phase 1: Segregation (The Critical Step)

Improper segregation is the #1 cause of lab accidents involving waste.

  • Stream Selection: Segregate into Non-Halogenated Organic Solvents .

  • Halogen Rule: Although this molecule contains no halogens (Cl, Br, F), if it was used in a reaction with halogenated solvents (e.g., DCM, Chloroform), the entire mixture defaults to the Halogenated Waste Stream .

Phase 2: Chemical Stabilization
  • Quenching: If the 2-Ethyl-6-methoxypyridine is part of a reaction mixture containing reactive species (e.g., boranes, lithium reagents), quench carefully before adding to the waste container.

  • pH Neutralization: Ensure the waste stream is not highly acidic (pH < 2) before adding this compound, as exothermic acid-base reactions can pressurize the drum.

Phase 3: Containerization
  • Vessel: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid standard metal cans if the waste stream is potentially corrosive.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: "2-Ethyl-6-methoxypyridine"[1][3][5][6][7][8]

    • Hazards: "Flammable," "Toxic," "Irritant."

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of 2-Ethyl-6-methoxypyridine based on its experimental context.

DisposalWorkflow Start Waste: 2-Ethyl-6-methoxypyridine IsMixed Is it mixed with other solvents? Start->IsMixed CheckHalogens Does the mixture contain Halogens (DCM, Chloroform)? IsMixed->CheckHalogens Yes PureStream Pure/Neat Compound IsMixed->PureStream No StreamA Stream A: Non-Halogenated Organic Waste (Incineration) CheckHalogens->StreamA No StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) CheckHalogens->StreamB Yes (Contains F, Cl, Br, I) PureStream->StreamA Labeling Label: Flammable (D001) & Toxic StreamA->Labeling StreamB->Labeling

Figure 1: Decision tree for selecting the correct waste stream based on solvent mixtures.

Spill Management & Emergency Response

If a spill occurs (> 50 mL), evacuate the immediate area and follow these steps.

  • PPE Upgrade: Wear butyl rubber gloves if available (better resistance to pyridines than thin nitrile) and a half-mask respirator with organic vapor cartridges if outside a fume hood.

  • Containment: Do NOT use paper towels. Pyridines are flammable; paper increases surface area and flammability.

  • Absorbent: Use Vermiculite or Diatomaceous Earth . These inorganic absorbents suppress vapor generation.

  • Cleanup:

    • Cover spill with absorbent.

    • Scoop into a wide-mouth jar.

    • Label as "Debris contaminated with 2-Ethyl-6-methoxypyridine."

    • Treat as hazardous solid waste.

Regulatory Compliance (RCRA)

  • Waste Code: While 2-Ethyl-6-methoxypyridine is not explicitly listed on the RCRA "U" or "P" lists (unlike Pyridine U196), it almost certainly meets the characteristic of Ignitability (D001) due to the low flash points of its alkylated analogs.

  • Disposal Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

References

  • National Institutes of Health (PubChem). Pyridine Derivatives Safety Summary (General Analog Data). Retrieved from [Link][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. When handling specialized reagents like 2-Ethyl-6-methoxypyridine, a nuanced understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides a detailed, experience-driven framework for the safe handling of 2-Ethyl-6-methoxypyridine, focusing on the rationale and procedures for using Personal Protective Equipment (PPE).

Hazard-Based PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision dictated by the specific hazards of the chemical. The table below correlates the known hazards of pyridine derivatives with the necessary PPE to mitigate risk.

Potential Hazard GHS Classification (Analogous Compounds) Primary Route of Exposure Required Personal Protective Equipment (PPE) Rationale
Flammability Flammable Liquid (Category 3 or 4)[1][3]Inhalation of vapors, fire/explosionFlame-resistant lab coatProvides a barrier against splashes and brief exposure to flame.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin (Category 3 or 4)[1][2][3]Ingestion, Inhalation, Dermal AbsorptionChemical fume hood, Respirator (as needed), Chemically resistant glovesMinimizes inhalation of harmful vapors and prevents skin contact.
Skin Irritation/Corrosion Causes skin irritation (Category 2) or severe burns (Category 1B)[1][3][4]Dermal ContactChemically resistant gloves, Lab coat, Closed-toe shoesPrevents direct contact with the skin, which can lead to irritation or chemical burns.
Eye Irritation/Damage Causes serious eye irritation (Category 2/2A) or damage[1][4][5]Ocular Contact (Splashes)Chemical splash goggles or face shieldProtects the eyes from splashes, which can cause serious and lasting damage.
Respiratory Irritation May cause respiratory irritation[2][5]InhalationUse only in a well-ventilated area, preferably a chemical fume hoodEnsures that vapor concentrations are kept below permissible exposure limits.
Core PPE Ensemble for Handling 2-Ethyl-6-methoxypyridine

Based on the hazard assessment, the following PPE is mandatory when working with 2-Ethyl-6-methoxypyridine:

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are essential to provide a seal around the eyes, protecting them from splashes from any direction. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom. In case of eye contact, it is critical to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1][2].

  • Skin and Body Protection :

    • Flame-Resistant Laboratory Coat : A fully buttoned lab coat provides a crucial barrier against accidental spills and splashes.

    • Chemically Resistant Gloves : Pyridine and its derivatives can be absorbed through the skin[6]. Therefore, selecting the appropriate glove material is critical. Nitrile or neoprene gloves are recommended for handling pyridine compounds; latex gloves should be avoided[7]. Always check the manufacturer's glove compatibility chart for the specific chemical you are using. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[3].

    • Full-Length Pants and Closed-Toe Shoes : This is a standard laboratory practice to ensure no skin is exposed.

  • Respiratory Protection :

    • All work with 2-Ethyl-6-methoxypyridine should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors[2][7][8]. If a situation arises where the concentration of vapors may exceed exposure limits, a NIOSH/MSHA-approved respirator should be used[9].

Operational Plan: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow is designed to ensure that contaminants are not transferred to your skin or clothing during the doffing process.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Ensure cuffs are over lab coat sleeves) don2->don3 doff1 1. Gloves (Peel off without touching exterior) doff2 2. Lab Coat (Roll inside-out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Figure 1: Standard workflow for donning and doffing of PPE.
Disposal Plan

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.

  • Contaminated Gloves and Disposable PPE : These should be disposed of immediately after use in a designated hazardous waste container. Do not reuse disposable gloves.

  • Chemical Waste : All solutions and materials containing 2-Ethyl-6-methoxypyridine must be disposed of as hazardous waste according to institutional and local regulations. Place the waste in a sealed, properly labeled container[10]. Never pour chemical waste down the drain[11].

  • Spill Cleanup : In the event of a small spill, it can be absorbed with an inert material like sand or diatomaceous earth[11]. The contaminated absorbent must then be collected in a sealed container for disposal as hazardous waste[8][10]. For larger spills, evacuate the area and follow your institution's emergency procedures[6].

Emergency Procedures

In case of accidental exposure, immediate and correct first aid is crucial.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water or shower[3][12]. If skin irritation occurs, seek medical advice[1].

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open[1][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing[2][12]. If the person feels unwell, call a poison center or doctor[1].

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting[3]. Call a poison center or doctor if you feel unwell[1].

By adhering to these rigorous PPE and handling protocols, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence within your laboratory.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Lab Alley. (2024, June 19). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Pyridine: incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • 6-Methyl-2-ethyl-3-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020, July 1). Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.